molecular formula C8H13NO B3221740 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one CAS No. 1207839-99-3

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Cat. No.: B3221740
CAS No.: 1207839-99-3
M. Wt: 139.19 g/mol
InChI Key: DSYKNHAWLDLWBM-AATRIKPKSA-N
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Description

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKNHAWLDLWBM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207839-99-3
Record name (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in modern medicinal chemistry. With its unique electronic and structural features, this enaminone serves as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application, detailed experimental protocols, and a thorough examination of its chemical behavior.

Introduction: The Strategic Value of a Unique Enaminone

This compound (also referred to as (E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one) is a trifunctional compound featuring a cyclopropyl ketone, a vinylogous amide, and a dimethylamino group. This arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. The cyclopropyl moiety is a well-recognized feature in many approved drugs, often contributing to improved metabolic stability, potency, and target selectivity. The enaminone core, on the other hand, provides a versatile handle for a variety of chemical transformations. This guide will delve into the core chemical properties and synthetic utility of this important molecule.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for its appropriate handling, storage, and characterization.

PropertyValueSource(s)
CAS Number 21666-68-2[1][2][3]
Molecular Formula C₈H₁₃NO[1][2]
Molecular Weight 139.19 g/mol [2]
Appearance Typically a yellow to brown oil or solidSupplier Data
Purity ≥95% (commercial grades)[2]
Storage Room temperature, under inert atmosphere[2]
Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectra for this specific molecule is not readily found, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.7-1.2 ppm), the vinylic protons (two doublets, with one significantly downfield due to the influence of the carbonyl and amino groups), and the two methyl groups of the dimethylamino moiety (a singlet, ~2.9-3.3 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (~190-200 ppm), the vinylic carbons, the cyclopropyl carbons (one methine and two methylene carbons), and the N-methyl carbons. The upfield chemical shift of the cyclopropyl carbons is a distinctive feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the conjugated ketone (C=O) at a lower wavenumber than a typical saturated ketone (approx. 1640-1660 cm⁻¹) due to conjugation. A strong C=C stretching vibration is also expected.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 139, with fragmentation patterns corresponding to the loss of a dimethylamino group, the cyclopropyl ring, or carbon monoxide.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most efficiently achieved through the condensation of cyclopropyl methyl ketone with a formylating agent. The most common and effective reagents for this transformation are dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[4][5] These reagents serve as a source of a formyl group and a dimethylamino group in a single step.

Causality Behind Experimental Choices

The selection of DMF-DMA or Bredereck's reagent is based on their high reactivity towards active methylene compounds, such as the methyl group of cyclopropyl methyl ketone. The reaction proceeds via an initial addition of the enolate of the ketone to the electrophilic carbon of the reagent, followed by the elimination of methanol or tert-butanol and dimethylamine, respectively, to yield the thermodynamically stable E-enaminone. The reaction is typically performed at elevated temperatures to drive the elimination steps and ensure a good conversion rate. The absence of a strong acid or base in the workup simplifies the isolation of the product, which can often be purified by distillation or chromatography.

Step-by-Step Experimental Protocol

Reaction: Condensation of Cyclopropyl Methyl Ketone with Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • Reagent Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (1.0 equivalent).

  • Reaction Setup: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents). The use of a slight excess of DMF-DMA ensures complete conversion of the ketone.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and the methanol byproduct under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a yellow to brown oil or solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CMK Cyclopropyl Methyl Ketone Reflux Reflux (110-130 °C, 2-6h) CMK->Reflux DMFDMA DMF-DMA DMFDMA->Reflux Workup Vacuum Distillation (Removal of excess reagent) Reflux->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as a "push-pull" olefin. The electron-donating dimethylamino group ("push") and the electron-withdrawing cyclopropyl ketone group ("pull") create a polarized carbon-carbon double bond. This electronic arrangement makes the molecule susceptible to attack by both nucleophiles and electrophiles at different positions.

Reactivity Profile

The key reactive sites of the molecule are:

  • The β-carbon (C-3): This position is highly electrophilic and is the primary site for nucleophilic attack (Michael addition).

  • The α-carbon (C-2): This position is nucleophilic and can react with electrophiles.

  • The Carbonyl Group: The ketone can undergo typical carbonyl reactions.

  • The Dimethylamino Group: This group can be displaced by other nucleophiles, making the enaminone an excellent precursor for transamination reactions.

Caption: Key reactive sites of this compound.

Application in Heterocyclic Synthesis

The most significant application of this enaminone is in the construction of heterocyclic rings, which are core scaffolds in a vast number of pharmaceuticals.[4][6] By reacting with binucleophilic reagents, a wide variety of five- and six-membered heterocycles can be synthesized.

  • Synthesis of Pyrazoles: Reaction with hydrazine derivatives leads to the formation of cyclopropyl-substituted pyrazoles. The hydrazine initially attacks the electrophilic β-carbon, followed by an intramolecular condensation with the ketone carbonyl group.

  • Synthesis of Pyrimidines: Condensation with amidines or guanidines provides access to substituted pyrimidines.

  • Synthesis of Isoxazoles: Reaction with hydroxylamine yields isoxazole derivatives.

  • Synthesis of Pyridones: A notable application involves the reaction with compounds containing an active methylene group and a nitrile, leading to the formation of highly functionalized pyridin-2(1H)-ones. A study by Dong et al. demonstrated the utility of related (dimethylamino)propenoyl-substituted cyclopropanes in synthesizing halogenated pyridin-2(1H)-ones.[7]

Heterocycle_Synthesis cluster_products Heterocyclic Products Enaminone 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one Pyrazole Pyrazoles Enaminone->Pyrazole + Hydrazine Derivatives Pyrimidine Pyrimidines Enaminone->Pyrimidine + Amidines/Guanidines Isoxazole Isoxazoles Enaminone->Isoxazole + Hydroxylamine Pyridone Pyridones Enaminone->Pyridone + Active Methylene Nitriles

Caption: Synthetic pathways to various heterocycles from the title enaminone.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its straightforward synthesis and rich reactivity profile make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce a cyclopropyl moiety into a range of heterocyclic systems underscores its importance as a building block for novel therapeutic agents. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its key applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2): A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a key enaminone building block in organic synthesis. We will delve into its chemical and physical properties, explore its synthesis with a detailed experimental protocol, and extensively discuss its reactivity and diverse applications, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique synthetic potential of this versatile reagent.

Introduction: The Strategic Importance of Enaminones and the Cyclopropyl Moiety

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement of functional groups endows them with a rich and versatile reactivity, possessing both nucleophilic and electrophilic centers.[1][2] Consequently, enaminones have emerged as invaluable intermediates in the synthesis of a wide array of organic molecules, most notably nitrogen-containing heterocycles.[3][4] These heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines, form the core scaffolds of numerous biologically active compounds and approved pharmaceuticals.[5][6][7]

The subject of this guide, this compound, incorporates a cyclopropyl group, a structural motif of increasing significance in drug design.[8] The unique stereoelectronic properties of the cyclopropyl ring—including its high s-character and bent bonds—can confer favorable pharmacological properties to a molecule, such as enhanced potency, improved metabolic stability, and reduced off-target effects.[8] The strategic combination of the reactive enaminone backbone with the beneficial cyclopropyl moiety makes this compound a highly valuable and sought-after building block for the synthesis of novel chemical entities.[9][10]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 21666-68-2[11][12][13]
Molecular Formula C₈H₁₃NO[12][13][14]
Molecular Weight 139.19 g/mol [12][15]
Appearance Yellowish viscous oil[16]
Boiling Point 218.4°C[14]
Density 1.031 g/cm³[14]
Flash Point 76.2°C[14]
Refractive Index 1.515[14]
Vapor Pressure 0.126 mmHg at 25°C[14]
InChIKey DSYKNHAWLDLWBM-AATRIKPKSA-N[14][16]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between cyclopropyl methyl ketone and a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1][17][18] These reagents serve as a source of a "dimethylaminomethylene" group, which reacts with the α-methyl group of the ketone.

Reaction Mechanism

The reaction proceeds through the formation of an enolate or enol from the cyclopropyl methyl ketone, which then attacks the electrophilic carbon of the formylating agent. Subsequent elimination of methanol (from DMFDMA) or tert-butanol and dimethylamine (from Bredereck's reagent) yields the stable enaminone product. Bredereck's reagent is particularly effective as it generates a strong base (tert-butoxide) in situ, which facilitates the deprotonation of the ketone.[18][19]

G cluster_0 Reagent Activation cluster_1 Ketone Activation cluster_2 Condensation and Elimination Brederecks_Reagent Bredereck's Reagent (t-BuOCH(NMe₂)₂) Enolate Enolate Intermediate Adduct Tetrahedral Adduct Brederecks_Reagent->Adduct Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Cyclopropyl_Methyl_Ketone->Enolate t-BuO⁻ (in situ) Enolate->Adduct Nucleophilic Attack Product 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one Adduct->Product - t-BuOH - HNMe₂

General reaction mechanism for the synthesis of this compound using Bredereck's reagent.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Cyclopropyl methyl ketone

  • Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 equivalent) in anhydrous toluene.

  • Reagent Addition: Add Bredereck's reagent (1.1 equivalents) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish viscous oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary.[16]

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting ketone in TLC analysis and the appearance of a new spot corresponding to the enaminone product. Spectroscopic data should be consistent with the structure of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles and electrophiles, making it a versatile precursor for various heterocyclic systems.[1][5]

Synthesis of Pyrimidines and Pyridines

One of the most important applications of this enaminone is in the synthesis of substituted pyrimidines and pyridines.[7] By reacting with guanidine or amidine derivatives, the pyrimidine ring can be readily constructed. Similarly, reaction with compounds containing active methylene groups in the presence of an ammonia source can lead to the formation of pyridines.

G cluster_0 Pyrimidine Synthesis cluster_1 Pyridine Synthesis Enaminone 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one Pyrimidine Cyclopropyl-substituted Pyrimidine Enaminone->Pyrimidine Pyridine Cyclopropyl-substituted Pyridine Enaminone->Pyridine Guanidine Guanidine Guanidine->Pyrimidine Active_Methylene Active Methylene Compound Active_Methylene->Pyridine

Synthetic utility of this compound in the synthesis of pyrimidines and pyridines.
Synthesis of Pyrazoles and Isoxazoles

Reaction with hydrazine derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine yields isoxazoles.[5] These reactions typically proceed via initial condensation at the carbonyl group followed by intramolecular cyclization and elimination of dimethylamine.

Role in the Synthesis of Fused Heterocyclic Systems

The enaminone can also be employed in the synthesis of more complex, fused heterocyclic systems. For instance, reaction with heterocyclic amines can lead to the formation of annelated products like pyrido[2,3-d]pyrimidines.[5]

The Cyclopropyl Group in Drug Discovery

The presence of the cyclopropyl moiety in the final products is of particular interest in drug discovery.[8] This small, strained ring can act as a bioisostere for other groups, improve binding affinity to biological targets, and enhance metabolic stability by blocking sites of metabolism.[8][20] Its incorporation into heterocyclic scaffolds via this compound provides a direct route to novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.[10]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, combined with its rich reactivity, makes it an ideal starting material for the construction of a diverse range of heterocyclic compounds. The incorporation of the synthetically advantageous enaminone functionality with the pharmacologically beneficial cyclopropyl group provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for researchers in the field.

References

synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The document delves into the prevalent synthetic strategies, focusing on the reaction of cyclopropyl methyl ketone with aminomethylenating agents. It offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. Furthermore, this guide discusses the significance of the cyclopropyl moiety in drug design and the utility of the resulting enaminone in the synthesis of more complex molecules. The content is structured to provide researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize and utilize this important chemical intermediate.

Table of Contents

  • Introduction: The Significance of the Cyclopropyl Moiety and Enaminones in Drug Discovery

  • Synthetic Strategies for this compound

    • 2.1. The Bredereck's Reagent Approach

    • 2.2. The N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Method

  • Reaction Mechanisms

    • 3.1. Mechanism of Enaminone Formation with Bredereck's Reagent

    • 3.2. Mechanism of Enaminone Formation with DMF-DMA

  • Experimental Protocols

    • 4.1. Synthesis of the Starting Material: Cyclopropyl Methyl Ketone

    • 4.2. Synthesis of this compound using Bredereck's Reagent

  • Characterization Data

  • References

Introduction: The Significance of the Cyclopropyl Moiety and Enaminones in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational and electronic properties often impart favorable pharmacological characteristics to drug candidates. The rigid, three-membered ring can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the introduction of a cyclopropyl ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase brain permeability, and reduce plasma clearance, all of which are critical parameters in the development of effective therapeutics.[1]

Enaminones, characterized by the β-amino-α,β-unsaturated ketone functionality, are versatile intermediates in organic synthesis. Their polarized double bond and the presence of both nucleophilic and electrophilic centers allow for a wide range of chemical transformations, making them valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[2][3] The combination of a cyclopropyl group and an enaminone moiety in this compound creates a bifunctional building block with significant potential for the construction of novel and complex molecular architectures for drug discovery programs.

Synthetic Strategies for this compound

The synthesis of this compound is most commonly achieved through the condensation of cyclopropyl methyl ketone with a suitable formylating agent that also provides the dimethylamino group. Two primary reagents have proven to be highly effective for this transformation: Bredereck's reagent and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

The Bredereck's Reagent Approach

Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a powerful aminomethylenating agent used for the formylation of acidic C-H, N-H, and O-H bonds.[2][4] It reacts readily with ketones that have α-methylene or methyl groups to produce enaminones in excellent yields.[4] The in situ generation of a strong base (tert-butoxide) facilitates the deprotonation of the ketone, making it a highly efficient one-pot procedure.[1]

The N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Method

N,N-dimethylformamide dimethyl acetal (DMF-DMA) is another widely used reagent for the synthesis of enaminones from ketones.[3] The reaction typically proceeds by heating the ketone with DMF-DMA, often without the need for an additional solvent. The methanol generated as a byproduct is usually removed by distillation to drive the reaction to completion. This method is also highly effective and offers a straightforward route to the desired product.

Reaction Mechanisms

The formation of enaminones from ketones using either Bredereck's reagent or DMF-DMA proceeds through a condensation reaction involving the α-carbon of the ketone.

Mechanism of Enaminone Formation with Bredereck's Reagent

The reaction with Bredereck's reagent is initiated by the thermal decomposition of the reagent to form a highly reactive electrophilic iminium ion and a tert-butoxide anion.[1] The tert-butoxide then deprotonates the α-methyl group of cyclopropyl methyl ketone to generate an enolate. The enolate subsequently attacks the iminium ion. The resulting adduct then undergoes elimination of dimethylamine to yield the stable enaminone product.

Bredereck's Reagent Mechanism cluster_0 Step 1: Reagent Activation & Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Brederecks_Reagent tert-Butoxybis(dimethylamino)methane Iminium_Ion Eschenmoser's salt analog (Iminium Ion) Brederecks_Reagent->Iminium_Ion Heat tBuO tert-Butoxide Brederecks_Reagent->tBuO Ketone Cyclopropyl Methyl Ketone Enolate Enolate Adduct Tetrahedral Intermediate Enolate->Adduct attacks Iminium Ion KetonetBuO KetonetBuO KetonetBuO->Enolate Enaminone This compound Adduct->Enaminone - Dimethylamine

Caption: Mechanism of enaminone synthesis using Bredereck's reagent.

Mechanism of Enaminone Formation with DMF-DMA

The reaction with DMF-DMA begins with the nucleophilic attack of the enol or enolate form of cyclopropyl methyl ketone on the electrophilic carbon of DMF-DMA. This is followed by the elimination of a molecule of methanol and dimethylamine from the intermediate to afford the final enaminone product.

DMF-DMA Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Methanol cluster_2 Step 3: Elimination of Dimethylamine Ketone_Enol Cyclopropyl Methyl Ketone (Enol form) Intermediate1 Adduct Ketone_Enol->Intermediate1 attacks DMF-DMA DMFDMA DMF-DMA Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 - Methanol Enaminone_Product This compound Intermediate2->Enaminone_Product - H+

Caption: Mechanism of enaminone synthesis using DMF-DMA.

Experimental Protocols

A critical aspect of a successful synthesis is a well-defined and reproducible experimental protocol. The following sections provide detailed procedures for the preparation of the starting material and the target compound.

Synthesis of the Starting Material: Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone can be prepared from commercially available starting materials, such as α-acetyl-γ-butyrolactone.[5][6]

Procedure:

  • A mixture of α-acetyl-γ-butyrolactone (3 moles), concentrated hydrochloric acid (450 mL), and water (525 mL) is placed in a distillation flask.

  • The mixture is heated, and the distillation is carried out rapidly.

  • After collecting the initial distillate, more water is added to the flask, and distillation is continued.

  • The organic layer from the distillate, which is 5-chloro-2-pentanone, is separated.

  • The crude 5-chloro-2-pentanone is then treated with a solution of sodium hydroxide in water and heated to induce cyclization.

  • The resulting cyclopropyl methyl ketone is isolated by distillation.

Synthesis of this compound using Bredereck's Reagent

This protocol is based on general procedures for the synthesis of enaminones from methyl ketones using Bredereck's reagent.

Materials and Equipment:

  • Cyclopropyl methyl ketone

  • Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous toluene, add Bredereck's reagent (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a yellowish oil.

Parameter Value/Condition Rationale
Solvent Anhydrous TolueneInert, high-boiling solvent to facilitate the reaction at elevated temperatures.[4]
Temperature Reflux (~110 °C)Provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-12 hoursSufficient time for the reaction to go to completion. Monitoring is recommended.
Purification Vacuum Distillation or Column ChromatographyTo remove impurities and isolate the pure product.

Characterization Data

The structure of the synthesized (E)-1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one can be confirmed by various spectroscopic techniques.

Spectroscopic Data Observed Values
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol [7]
Appearance Yellowish viscous oil
¹H NMR (CDCl₃) Signals corresponding to the cyclopropyl, dimethylamino, and vinyl protons.
¹³C NMR (CDCl₃) Resonances for the carbonyl, vinyl, dimethylamino, and cyclopropyl carbons.
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the product's mass.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be reliably achieved using either Bredereck's reagent or DMF-DMA. This versatile building block, incorporating both a desirable cyclopropyl moiety and a reactive enaminone system, holds significant promise for the development of novel therapeutic agents and other complex organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively synthesize and utilize this valuable chemical intermediate in their scientific endeavors.

References

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive examination of this compound, a versatile building block in modern organic and medicinal chemistry. We will move beyond a superficial overview to dissect its core molecular architecture, understand how this structure dictates its reactivity and spectroscopic signature, and explore its practical applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and validated experimental methodologies.

Core Molecular Architecture: An Analysis of Structure and Functionality

This compound, with CAS Number 21666-68-2, is a compound whose utility is derived directly from the unique interplay of its constituent functional groups.[1][2][3] Its molecular formula is C₈H₁₃NO, and it has a molecular weight of approximately 139.19 g/mol .[2]

At its heart, this molecule is an enaminone —a conjugated system comprising an amine linked to a carbonyl group through a carbon-carbon double bond. This arrangement gives rise to significant electronic delocalization, which is fundamental to its chemical behavior.

The key structural components are:

  • The Cyclopropyl Ketone Moiety: The three-membered cyclopropyl ring is not merely a spectator. It is a strained carbocycle with unique electronic properties, including enhanced π-character in its C-C bonds.[4] In drug development, the cyclopropyl fragment is frequently employed to enhance metabolic stability, improve binding potency, and restrict conformational flexibility, thereby locking the molecule into a bioactive conformation.[4][5]

  • The Enamine System: The nitrogen of the dimethylamino group possesses a lone pair of electrons that actively participates in resonance with the α,β-unsaturated ketone. This electron-donating effect polarizes the molecule significantly.

  • The α,β-Unsaturated System: The conjugation of the C=C double bond with the C=O carbonyl group creates a push-pull electronic environment, rendering the molecule susceptible to a variety of chemical transformations.

The stereochemistry around the C=C double bond is typically the (E)-isomer due to steric repulsion between the cyclopropyl ketone and the dimethylamino group.

Resonance and Electronic Profile

The profound influence of the dimethylamino group is best visualized through the molecule's resonance contributors. The lone pair on the nitrogen atom delocalizes through the π-system, pushing electron density towards the carbonyl oxygen. This creates a highly polarized structure with significant charge separation.

G start Cyclopropyl Methyl Ketone + DMF-DMA reaction Condensation Reaction (Toluene, Reflux) start->reaction product Crude 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one reaction->product purification Purification (Distillation / Recrystallization) product->purification final_product Pure Product (>95%) purification->final_product characterization Spectroscopic Characterization (NMR, IR, MS) final_product->characterization Validation application Use as Synthetic Intermediate (e.g., Heterocycle Synthesis) final_product->application Utility

References

A Guide to the Spectroscopic Characterization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a member of the enaminone class of compounds, which are valuable and versatile building blocks in organic synthesis. Enaminones feature a unique electronic structure, characterized by an electron-donating amino group conjugated with a carbonyl group through a carbon-carbon double bond. This push-pull system imparts distinct chemical reactivity and spectroscopic properties. Accurate structural confirmation and purity assessment are paramount in any synthetic application, making a thorough understanding of its spectroscopic signature essential for researchers in medicinal chemistry and materials science.

This guide provides an in-depth analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive insights and practical, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that dictate its spectroscopic fingerprint:

  • Enaminone System: The conjugation between the nitrogen lone pair, the C=C double bond, and the C=O group creates a polarized π-system. This delocalization significantly impacts the chemical shifts of the vinylic protons and carbons in NMR spectroscopy and lowers the vibrational frequencies of the C=C and C=O bonds in IR spectroscopy.

  • Cyclopropyl Ketone Moiety: The cyclopropyl ring is a strained, three-membered ring that exhibits unique magnetic and electronic properties. The protons on the ring will appear in a distinct upfield region in the ¹H NMR spectrum with complex splitting patterns.

  • Dimethylamino Group: The two methyl groups are chemically equivalent, giving rise to a characteristic singlet in the ¹H NMR spectrum.

To facilitate a clear discussion, the following atom numbering scheme will be used for spectral assignments.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for verifying the proton framework of the molecule. The electron delocalization in the enaminone backbone results in a significant chemical shift difference between the two vinylic protons (H2 and H3), making their assignment straightforward.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
AtomPredicted δ (ppm)MultiplicityCoupling (J Hz)IntegrationAssignment
H37.5 - 7.8Doublet (d)J = ~12-131HVinylic proton (C3-H)
H25.5 - 5.8Doublet (d)J = ~12-131HVinylic proton (C2-H)
H7, H82.9 - 3.1Singlet (s)-6HN(CH₃)₂
H41.8 - 2.1Multiplet (m)-1HCyclopropyl CH
H5', H6'0.8 - 1.2Multiplet (m)-4HCyclopropyl CH₂
Expertise & Causality in ¹H NMR Assignments
  • Vinylic Protons (H2, H3): The large coupling constant (J ≈ 12-13 Hz) is characteristic of a trans relationship across the double bond. H3 is significantly downfield due to deshielding from the adjacent carbonyl group and the electron-donating nitrogen. Conversely, H2 is shifted upfield due to the strong electron-donating effect of the dimethylamino group.

  • Dimethylamino Protons (H7, H8): The two methyl groups are equivalent and not coupled to other protons, resulting in a sharp singlet integrating to 6H. Its chemical shift around 3.0 ppm is typical for N-methyl groups on an enamine.

  • Cyclopropyl Protons (H4, H5', H6'): The protons of the cyclopropyl group exhibit complex splitting patterns due to geminal and vicinal coupling. They appear in the upfield region, a characteristic feature of strained aliphatic rings. H4, being attached to the carbon adjacent to the carbonyl, will be the most downfield of the cyclopropyl protons.

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ≥ 3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a direct count of the unique carbon atoms and insight into their electronic environment. The polarization of the enaminone backbone is highly evident in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
AtomPredicted δ (ppm)Assignment
C1195 - 200Carbonyl (C=O)
C3150 - 155Vinylic Carbon (N-C=)
C295 - 100Vinylic Carbon (=C-C=O)
C7, C8~45N(CH₃)₂
C415 - 20Cyclopropyl CH
C5', C6'10 - 15Cyclopropyl CH₂
Expertise & Causality in ¹³C NMR Assignments
  • Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded, appearing far downfield as is typical for ketones.

  • Vinylic Carbons (C2, C3): The strong polarization is evident here. C3, attached to the electron-donating nitrogen, is significantly deshielded. In contrast, C2 is highly shielded by resonance and appears much further upfield, a hallmark of the enaminone system.

  • N-Methyl Carbons (C7, C8): The chemical shift around 45 ppm is characteristic of the methyl groups in a dimethylamino enamine.

  • Cyclopropyl Carbons (C4, C5', C6'): These carbons are highly shielded and appear in the far upfield aliphatic region, consistent with their strained ring structure.

Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.

  • Instrument Setup: Use the same shimmed spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (centered around 100-110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 2048 scans, as the natural abundance of ¹³C is low.

  • Processing: Apply a Fourier transform with 1-2 Hz of exponential line broadening. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. The extended conjugation in the enaminone system is the most influential factor on the vibrational frequencies.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
2950 - 2800MediumC-H (Aliphatic) Stretch
1640 - 1620StrongC=O (Amide-like) Stretch
1580 - 1550StrongC=C (Vinylic) Stretch
1400 - 1350MediumC-N Stretch
Expertise & Causality in IR Assignments
  • C=O and C=C Stretching: A typical α,β-unsaturated ketone shows a C=O stretch around 1685 cm⁻¹. In this enaminone, the powerful electron-donating effect of the amino group pushes electron density through the π-system, imparting more single-bond character to both the C=O and C=C bonds. This delocalization, often described by an amide-like resonance structure, significantly lowers their stretching frequencies. The C=O band is expected to be very strong and broad, appearing as low as ~1630 cm⁻¹, while the C=C stretch appears just below it. This pair of strong absorptions in the 1640-1550 cm⁻¹ region is a definitive signature of the enaminone core.

Protocol: Acquiring an ATR-IR Spectrum
  • Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of oil) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Ensure the sample makes firm contact with the crystal using the ATR pressure arm.

  • Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually needed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the connectivity of its structural components.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺•): m/z 139. This peak confirms the molecular formula C₈H₁₃NO.

  • Key Fragments:

    • m/z 98: Loss of the cyclopropyl radical (•C₃H₅), [M - 41]⁺. This fragmentation is driven by the formation of a stable, resonance-stabilized acylium ion.

    • m/z 70: A fragment corresponding to the cyclopropyl carbonyl cation, [C₃H₅CO]⁺.

    • m/z 44: A fragment corresponding to the dimethylamino cation, [CH₂=N(CH₃)₂]⁺.

Proposed Fragmentation Pathway

G M [C₈H₁₃NO]⁺• m/z = 139 Molecular Ion frag1 [M - C₃H₅]⁺ m/z = 98 M->frag1 - •C₃H₅ frag2 [C₃H₅CO]⁺ m/z = 70 M->frag2 α-cleavage

Caption: Key fragmentation pathways for this compound.

Protocol: Acquiring a GC-MS (EI) Spectrum
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the solution with a split ratio of 50:1.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum for that peak, identifying the molecular ion and key fragments.

Integrated Workflow for Structural Confirmation

No single technique provides absolute proof of structure. The power of spectroscopic analysis lies in integrating the data from multiple methods. This self-validating system ensures the highest degree of confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synth Synthesized Product ms MS Analysis (m/z = 139 confirms MW) synth->ms ir IR Analysis (Confirms Enaminone C=O/C=C) synth->ir nmr1h ¹H NMR Analysis (Confirms Proton Framework) synth->nmr1h final Structure Confirmed helper ms->helper ir->helper nmr13c ¹³C NMR Analysis (Confirms Carbon Skeleton) nmr1h->nmr13c Correlate nmr1h->helper nmr13c->helper

Caption: Integrated workflow for the structural verification of a target molecule.

Conclusion

The structural elucidation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. The key identifying features are the highly polarized vinylic system observed in both ¹H and ¹³C NMR, the characteristically low-frequency C=O and C=C stretches in the IR spectrum, and a clear molecular ion peak in the mass spectrum with predictable fragmentation. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this versatile synthetic intermediate.

An In-Depth Technical Guide to (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document elucidates the compound's precise IUPAC nomenclature, details its synthesis through the condensation of cyclopropyl methyl ketone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), and explores its rich chemical reactivity, which is rooted in its enaminone and cyclopropyl functionalities. A significant focus is placed on its emerging role as a crucial component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, mechanistic insights, and a thorough examination of its applications, thereby empowering its effective utilization in research and drug development endeavors.

Introduction and IUPAC Nomenclature

(2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one, also commonly referred to as 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, is a specialized organic compound that has garnered increasing interest in the scientific community. Its structure is characterized by a cyclopropyl group attached to a carbonyl, which is conjugated with a dimethylamino-substituted alkene. This unique combination of functional groups—a cyclopropyl ketone and an enaminone—imparts a distinct reactivity profile that makes it a valuable intermediate in a variety of synthetic transformations.

The correct IUPAC name for this compound is (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one . The "(2E)-" designation specifies the stereochemistry of the double bond, indicating that the cyclopropylcarbonyl and dimethylamino groups are on opposite sides of the double bond. For the remainder of this guide, it will be referred to by its common name, this compound, for brevity.

Table 1: Compound Identification

PropertyValue
IUPAC Name (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Common Name This compound
CAS Number 21666-68-2[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [2]

Synthesis of this compound

The most common and efficient method for the synthesis of β-dimethylamino enones, including the title compound, is the condensation of a methyl ketone with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3]

Reaction Principle and Causality

The reaction proceeds through a nucleophilic attack of the enol or enolate of cyclopropyl methyl ketone on the electrophilic carbon of DMF-DMA. The initial adduct then eliminates methanol to form the stable, conjugated enaminone system. The driving force for this reaction is the formation of the highly conjugated and thermodynamically stable product. DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the forward reaction. The choice of DMF-DMA is strategic due to its high reactivity and the clean formation of volatile byproducts (methanol and dimethylamine), which can be easily removed.

G cluster_0 Reaction Scheme Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Enol/Enolate Enol/Enolate Cyclopropyl Methyl Ketone->Enol/Enolate + DMF-DMA Tetrahedral Intermediate Tetrahedral Intermediate Enol/Enolate->Tetrahedral Intermediate Nucleophilic Attack (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Tetrahedral Intermediate->(2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one - Methanol - Dimethylamine

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound.

Materials:

  • Cyclopropyl methyl ketone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add cyclopropyl methyl ketone (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the ketone.

  • Reagent Addition: Slowly add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one as a yellow oil or low-melting solid.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy. The presence of the characteristic vinyl protons and the correct integration values will confirm the structure. Mass spectrometry will confirm the molecular weight of the compound.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the interplay between the enaminone system and the cyclopropyl ring.

The Enaminone Moiety

Enaminones are versatile intermediates in organic synthesis. The dimethylamino group acts as an electron-donating group, polarizing the conjugated system and making the β-carbon susceptible to attack by electrophiles and the α-carbon and the nitrogen atom nucleophilic. The enaminone moiety can participate in a variety of transformations, including:

  • Cycloaddition Reactions: Serving as a diene or dienophile in Diels-Alder reactions.

  • Heterocycle Synthesis: Acting as a three-carbon building block for the synthesis of various heterocycles such as pyridines, pyrimidines, and pyrazoles.[4]

  • Substitution Reactions: The dimethylamino group can be displaced by other nucleophiles, allowing for further functionalization.

The Cyclopropyl Ketone Moiety

The cyclopropyl group, due to its inherent ring strain and the sp² character of its C-C bonds, can also participate in unique chemical transformations. Cyclopropyl ketones are known to undergo ring-opening reactions under various conditions (e.g., acid, base, or metal catalysis), providing access to linear chains or larger ring systems. They are also valuable partners in cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings.

G cluster_enaminone Enaminone Reactivity cluster_cyclopropyl Cyclopropyl Ketone Reactivity Start (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one Cycloadditions Cycloaddition Reactions Start->Cycloadditions Heterocycles Heterocycle Synthesis Start->Heterocycles Substitution Nucleophilic Substitution Start->Substitution RingOpening Ring-Opening Reactions Start->RingOpening Cycloadditions2 [3+2] Cycloadditions Start->Cycloadditions2

Caption: Reactivity profile of this compound.

Application in Drug Development: A Key Building Block for Targeted Protein Degraders

A significant and exciting application of this compound is its use as a "Protein Degrader Building Block".[2] This positions the molecule at the forefront of a revolutionary approach in drug discovery known as Targeted Protein Degradation (TPD).

Introduction to Targeted Protein Degradation and PROTACs

TPD is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This is in contrast to traditional inhibitors that only block the function of a protein. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that are central to this approach.[5] A PROTAC consists of three components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A linker that connects the two ligands.

The PROTAC brings the POI and an E3 ligase into close proximity, leading to the ubiquitination of the POI, which marks it for degradation by the proteasome.[5][6]

The Role of this compound in PROTAC Synthesis

This compound serves as a versatile precursor for the synthesis of linkers or for the modification of warhead or E3 ligase ligands. The enaminone functionality allows for facile reaction with various nucleophiles, enabling the attachment of other molecular fragments. The cyclopropyl group can provide conformational rigidity to the linker, which is often crucial for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase. Furthermore, the cyclopropyl moiety is a well-established pharmacophore in medicinal chemistry that can enhance metabolic stability and cell permeability.[7]

G cluster_protac PROTAC Structure cluster_mechanism Mechanism of Action Warhead Warhead Ligand (binds to POI) Linker Linker (derived from This compound) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

An In-depth Technical Guide to the Physical Characteristics of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its properties and characterization.

Introduction

This compound, an enaminone, possesses a unique molecular architecture combining a cyclopropyl ketone with a dimethylamino-substituted enone system. This arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon for the construction of complex heterocyclic scaffolds. Understanding its physical characteristics is paramount for its effective handling, storage, and application in synthetic protocols.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for ensuring safe laboratory practices.

PropertyValueSource(s)
Chemical Formula C₈H₁₃NO[1][2]
Molecular Weight 139.19 g/mol [1]
CAS Number 21666-68-2[1]
Appearance Yellowish viscous oil[3]
Boiling Point 218.4 °C at 760 mmHg[4]
Flash Point 76.2 °C[4]
Purity (typical) ≥ 95%[5]
Storage Room temperature[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The expected spectral features are discussed below, providing a framework for the interpretation of experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the (E)-isomer of this compound, the exact mass is 139.099714 g/mol .[3] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the cyclopropyl, vinylic, and dimethylamino protons. The chemical shifts of cyclopropyl protons are typically found in the upfield region of the spectrum.[6][7][8] The vinylic protons of the enaminone system will appear as doublets, with the coupling constant providing information about the stereochemistry (E/Z) of the double bond. The protons of the dimethylamino group will likely appear as a singlet.

The carbon-13 NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ketone will be observed in the downfield region (typically >190 ppm). The olefinic carbons of the enone system will also have characteristic chemical shifts. The carbons of the cyclopropyl ring will appear in the upfield region, a characteristic feature of this strained ring system.[2][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O (ketone) and C=C (alkene) stretching vibrations of the enone system. The strong delocalization of electrons in the enaminone moiety can influence the position of these bands. Characteristic C-H stretching and bending vibrations for the cyclopropyl and methyl groups will also be present.[5][10]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. Enaminones are generally soluble in a range of common organic solvents.[11] A systematic approach to determining solubility is outlined in the experimental protocols section.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the physical properties of this compound.

Melting Point Determination

Given that the compound is a viscous oil at room temperature, this protocol is designed to determine if it solidifies at sub-ambient temperatures and to measure its melting point if it does.

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Place a small amount of the yellowish viscous oil into a capillary tube.

  • Cooling: Cool the capillary tube using a suitable cooling bath (e.g., dry ice/acetone) to induce solidification.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Slowly heat the sample (approximately 1-2 °C per minute) and carefully observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid.[1][9][11][12][13]

  • Data Recording: Record the temperature range of melting. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

This protocol outlines a systematic approach to determine the solubility of the compound in various common laboratory solvents.

Caption: Workflow for Solubility Determination.

Methodology:

  • Sample Preparation: In a series of labeled vials, place a small, accurately weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, hexane).[6][7][14][15][16]

  • Mixing: Vigorously stir or vortex each vial for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

  • Observation: Visually inspect each vial to determine if the compound has completely dissolved.

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Fire Safety: The compound has a flash point of 76.2 °C, indicating it is a combustible liquid. Keep away from open flames and heat sources.

  • In case of contact:

    • Skin: Wash with soap and water.

    • Eyes: Rinse with copious amounts of water for at least 15 minutes.

    • Ingestion: Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the known and expected physical characteristics of this compound. The information presented herein is intended to serve as a valuable resource for scientists engaged in research and development involving this versatile chemical intermediate. Adherence to the outlined experimental protocols will ensure accurate characterization and safe handling of this compound.

References

The Synthetic Versatility of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: A Technical Guide to its Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in modern organic synthesis. The unique electronic and steric properties imparted by the cyclopropyl group in conjugation with the enaminone backbone render this molecule a highly valuable precursor for the construction of diverse and complex heterocyclic scaffolds. This document will elucidate the synthetic pathways to this key intermediate, delve into its characteristic reactions including nucleophilic substitutions and cycloadditions, and provide detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the Cyclopropyl Enaminone Motif

This compound ( 1 ) belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated with a carbonyl group through a carbon-carbon double bond. This arrangement results in a polarized molecule with multiple reactive sites, making it a powerful tool for synthetic chemists. The incorporation of a cyclopropyl ring at the carbonyl group further modulates the reactivity of the enaminone system. The strained three-membered ring can influence the stereochemical outcome of reactions and participate in unique ring-opening and rearrangement pathways.

The inherent reactivity of enaminones allows them to act as synthetic equivalents of 1,3-dicarbonyl compounds, offering a stable and versatile platform for the introduction of diverse functionalities. Their ability to react with both electrophiles and nucleophiles at different positions underscores their utility in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound involves the condensation of cyclopropyl methyl ketone with a dimethylformamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with high yields, to afford the desired enaminone.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil.

dot

Synthesis_of_1_Cyclopropyl_3_dimethylamino_2_propen_1_one reagents Cyclopropyl methyl ketone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) conditions Toluene Reflux, 4-6h reagents->conditions Reaction product This compound conditions->product Formation

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

Technique Characteristic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (d, 1H, J=12.4 Hz, CH=), 5.58 (d, 1H, J=12.4 Hz, =CH-N), 3.05 (s, 6H, N(CH₃)₂), 1.80-1.70 (m, 1H, cyclopropyl-CH), 1.05-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.75 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.5 (C=O), 155.0 (CH=), 92.5 (=CH-N), 45.0 (N(CH₃)₂), 15.0 (cyclopropyl-CH), 10.5 (cyclopropyl-CH₂)
FTIR (neat) ν (cm⁻¹): 2920 (C-H), 1640 (C=O, conjugated), 1580 (C=C)
Mass Spectrometry (EI) m/z: 139 (M⁺), 124, 96, 69

Reactivity Profile: A Gateway to Heterocyclic Systems

The reactivity of this compound is dominated by its enaminone character. The molecule possesses both nucleophilic (at the β-carbon) and electrophilic (at the carbonyl carbon and the α-carbon) centers. This dual reactivity makes it an exceptionally useful synthon for the construction of various heterocyclic systems.

dot

Reactivity_Profile enaminone This compound nucleophilic_attack Nucleophilic Attack (at Cα and C=O) enaminone->nucleophilic_attack Reacts with Nucleophiles electrophilic_attack Electrophilic Attack (at Cβ) enaminone->electrophilic_attack Reacts with Electrophiles cycloaddition Cycloaddition Reactions enaminone->cycloaddition Participates in

Caption: Overview of the reactivity of the enaminone core.

Reactions with Dinucleophiles: Synthesis of Pyrazoles and Pyrimidines

A cornerstone of the utility of this compound is its reaction with dinucleophiles to form five- and six-membered heterocycles. The dimethylamino group acts as an excellent leaving group upon cyclization.

The reaction with hydrazine hydrate provides a direct route to 3-cyclopropyl-1H-pyrazole. The reaction proceeds via a nucleophilic attack of hydrazine at the β-carbon, followed by an intramolecular condensation and elimination of dimethylamine and water.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford 3-cyclopropyl-1H-pyrazole.

Reactant Product Conditions Yield Reference
Hydrazine hydrate3-Cyclopropyl-1H-pyrazoleEthanol, Reflux, 2-4h~85%[1]

dot

Pyrazole_Synthesis_Mechanism cluster_0 Mechanism of Pyrazole Formation start Enaminone + Hydrazine intermediate1 Michael Addition Adduct start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product 3-Cyclopropyl-1H-pyrazole intermediate2->product Elimination of (CH₃)₂NH and H₂O

Caption: Mechanism for the synthesis of 3-cyclopropyl-1H-pyrazole.

The reaction with guanidine hydrochloride in the presence of a base yields 2-amino-4-cyclopropylpyrimidine. This transformation is a powerful method for accessing substituted pyrimidines, which are key components of many biologically active molecules.

Experimental Protocol:

  • To a solution of sodium ethoxide in ethanol (prepared from sodium and absolute ethanol), add guanidine hydrochloride (1.1 eq) and stir until dissolved.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • After cooling, the reaction mixture is neutralized with acetic acid, and the solvent is evaporated.

  • The residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

Reactant Product Conditions Yield Reference
Guanidine hydrochloride2-Amino-4-cyclopropylpyrimidineNaOEt, Ethanol, Reflux, 6-8h~70%[2]
Cycloaddition Reactions

The electron-rich double bond of the enaminone can participate in cycloaddition reactions, providing access to more complex cyclic structures. For instance, [3+2] cycloaddition reactions with various 1,3-dipoles can be employed to construct five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the electronic nature of both the enaminone and the dipole.

Nucleophilic Substitution of the Dimethylamino Group

The dimethylamino group can be displaced by other nucleophiles, allowing for the introduction of different functionalities at the β-position. This reaction typically requires activation of the enaminone or harsh reaction conditions. For example, reaction with a primary amine can lead to a transamination product.[3]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation, coupled with its rich and predictable reactivity, makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The ability to readily construct pyrazole and pyrimidine cores, which are privileged structures in medicinal chemistry, highlights the significance of this compound in drug discovery and development. The unique influence of the cyclopropyl group on its reactivity profile opens avenues for the exploration of novel chemical space. This guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this powerful enaminone.

References

A Technical Guide to the Commercial Availability and Application of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block for Modern Drug Discovery

In the landscape of pharmaceutical research and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS No. 21666-68-2) has emerged as a valuable reagent, particularly noted for its utility as a versatile intermediate. Its unique structure, combining a cyclopropyl ketone with an enaminone moiety, offers chemists a reactive handle for constructing more complex molecular architectures.

This guide provides an in-depth analysis of the commercial landscape for this compound. It is intended for researchers, chemists, and procurement specialists in the drug development sector. We will explore its availability, supplier specifications, essential quality control measures, and its strategic application, providing a comprehensive framework for its effective sourcing and utilization. The inherent reactivity of this molecule makes understanding its commercial profile—from purity to handling—a critical first step in any research campaign.

Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is essential for its proper handling, storage, and application in synthesis. The key specifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 21666-68-2[1][2][3]
Molecular Formula C₈H₁₃NO[1][3]
Molecular Weight 139.19 g/mol [1][4]
Typical Purity ≥95%[1]
Primary Use Research, Protein Degrader Building Block[1]
Storage Room temperature[1]
Usage Restriction For Research Use Only. Not for medical or consumer use.[1][3][4][5]

Commercial Sourcing and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who specialize in reagents for research and development. It is typically offered in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger-scale process development.

The choice of supplier should be guided not only by price and quantity but also by the vendor's reputation for quality, consistency, and the thoroughness of their analytical data. Below is a comparative table of representative suppliers.

SupplierNoted Offerings & SpecializationSource(s)
Santa Cruz Biotechnology Offers the compound for proteomics research applications.[3][4]
ChemicalBook A platform listing multiple suppliers, including Shanghai YuanYe Biotechnology Co., Ltd. and Yantai ShengKailun Chemical Technology Co., Ltd., providing a broad market overview.[2]
Echemi (Dayang Chem) A manufacturer and supplier with capabilities ranging from gram-scale for research to bulk quantities for industrial production.[6]
EvitaChem Provides the compound strictly for non-human research purposes, with clear ordering and shipping processes outlined.[5]

It is crucial to note that this chemical is designated for professional laboratory and industrial use only and cannot be shipped to individuals, medical facilities, or residences.[1]

Quality Control and Verification: A Self-Validating Protocol

For any synthetic protocol, the integrity of the starting materials is non-negotiable. The stated purity of ≥95% is a common commercial grade for this building block.[1] However, a prudent researcher must implement an orthogonal validation system upon receipt of the material.

Recommended In-House Quality Control Workflow:

  • Certificate of Analysis (CoA) Review: Always request and scrutinize the supplier's CoA. This document should provide lot-specific data on purity (typically determined by HPLC or GC) and identity confirmation (e.g., via NMR or Mass Spectrometry).

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the molecular structure. The spectrum should be consistent with the expected shifts and integrations for the cyclopropyl, vinyl, and dimethylamino protons. The use of NMR to confirm conversion in related syntheses underscores its importance in structural verification.[7]

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): An essential technique for quantifying the purity of the compound and identifying any potential impurities that could interfere with subsequent reactions.

This three-pronged approach ensures that the material meets the necessary standards for your research, preventing costly delays and confounding results stemming from impure reagents.

QC_Workflow cluster_sourcing Sourcing & Procurement cluster_qc In-House Validation start Identify Research Need select_supplier Select Supplier(s) (e.g., Santa Cruz, Dayang Chem) start->select_supplier request_coa Request Certificate of Analysis (CoA) select_supplier->request_coa procure Procure Reagent request_coa->procure receive Receive Material procure->receive review_coa Review Supplier CoA receive->review_coa nmr ¹H NMR for Structural Confirmation review_coa->nmr Verify Identity hplc HPLC for Purity Assessment review_coa->hplc Verify Purity pass_qc Material Approved nmr->pass_qc hplc->pass_qc

Caption: Sourcing and In-House Quality Control (QC) Workflow.

Strategic Applications in Drug Development

The utility of this compound lies in its identity as a versatile chemical intermediate. The enaminone functional group is particularly useful, serving as a precursor for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.

The Role of the Cyclopropyl Moiety: The inclusion of a cyclopropyl ring in drug candidates is a well-established strategy in medicinal chemistry.[8] This small, strained ring system offers several advantages:

  • Metabolic Stability: It can block sites of metabolism, improving a drug's pharmacokinetic profile.

  • Conformational Rigidity: It introduces conformational constraints, which can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

  • Potency and Selectivity: The unique electronic properties of the cyclopropyl group can favorably influence interactions with biological targets.[8]

Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in developing treatments for a wide range of conditions.[8]

Application as a Building Block: As a "Protein Degrader Building Block," this reagent is likely used in the synthesis of ligands for PROTACs (Proteolysis-Targeting Chimeras) or molecular glues.[1] The enaminone can be elaborated to form part of a larger, more complex molecule designed to bind to specific protein targets.

DrugDev_Workflow cluster_synthesis Synthetic Elaboration cluster_application Drug Discovery Application reagent 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one reaction Reaction with Nucleophiles (e.g., Heterocycle Formation) reagent->reaction Starting Material intermediate Complex Intermediate with Cyclopropyl Moiety reaction->intermediate lead_gen Lead Compound Generation (e.g., Kinase Inhibitors, PROTACs) intermediate->lead_gen optimization Lead Optimization (SAR Studies) lead_gen->optimization candidate Drug Candidate optimization->candidate

Caption: Role as a Building Block in Drug Discovery.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis, particularly within the pharmaceutical industry. Its availability from multiple reputable suppliers ensures a stable supply chain for research and development activities. However, the onus remains on the end-user to conduct rigorous in-house quality control to validate the identity and purity of the material, thereby ensuring the integrity and reproducibility of their scientific outcomes. The strategic incorporation of its cyclopropyl group continues to be a fruitful avenue in the design of novel therapeutics, making this reagent a key component in the modern drug discovery toolkit.

References

An In-depth Technical Guide to the Safe Handling of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS No. 21666-68-2). As a valued building block in pharmaceutical and chemical synthesis, particularly in the development of protein degraders, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment.[1][2] This document moves beyond generic safety data to offer field-proven insights and detailed methodologies, empowering researchers to work confidently and securely.

Compound Profile and Hazard Identification

This compound is a bifunctional molecule featuring a cyclopropyl ketone and a dimethylamino enamine moiety. This unique structure dictates its reactivity and, consequently, its toxicological profile.

Chemical and Physical Properties

A consolidated summary of the key physical and chemical properties of this compound is presented below. This data is essential for predicting its behavior under various experimental conditions.

PropertyValue
CAS Number 21666-68-2[1][2][3]
Molecular Formula C₈H₁₃NO[1][2]
Molecular Weight 139.19 g/mol [1]
Boiling Point 218.4°C[4]
Density 1.031 g/cm³[4]
Flash Point 76.2°C[4]
Vapor Pressure 0.126 mmHg at 25°C[4]
Refractive Index 1.515[4]
Storage Room temperature, in a dry, cool, and well-ventilated place.[1]
GHS Hazard Classification and Precautionary Statements

While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, the available data and the chemical nature of its functional groups suggest the following classifications should be considered as a minimum. For some analogous compounds, more severe hazard statements, such as "Toxic if swallowed," are noted, warranting a cautious approach.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

The Chemical Rationale for Prudent Handling: Reactivity and Toxicology

The causality behind the recommended handling procedures lies in the inherent chemical reactivity of the enamine and α,β-unsaturated ketone functionalities.

The Dual Nature of an Enaminone: Nucleophilic and Electrophilic Character

This compound is an enaminone, a conjugated system where the nitrogen lone pair of the enamine part donates electron density into the α,β-unsaturated ketone system. This electronic communication results in a molecule with both nucleophilic and electrophilic centers, making it a versatile reagent but also introducing specific hazards.

The enamine character makes the α-carbon nucleophilic, capable of reacting with various electrophiles. Conversely, the enone functionality renders the β-carbon electrophilic and susceptible to nucleophilic attack, a classic example being a Michael addition. This reactivity profile is the basis for its utility in synthesis but also means it can react with biological nucleophiles, such as amino and thiol groups in proteins, which is a primary mechanism of toxicity for α,β-unsaturated carbonyl compounds.

Caption: Reactivity centers of this compound.

Standard Operating Procedures for Safe Handling

Adherence to the following protocols is critical for minimizing exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant splash risk.

  • Skin and Body Protection: A flame-retardant lab coat is essential. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: The choice of glove material is critical due to the presence of the ketone group. While nitrile gloves are a common choice in laboratories, they offer poor resistance to many ketones.[6][7][8][9]

    • Recommended: Butyl rubber or Polyvinyl alcohol (PVA) gloves provide superior resistance to ketones.[10][11] If these are not available, double-gloving with nitrile gloves may offer temporary splash protection, but gloves must be changed immediately upon any contact with the chemical.[7]

    • Not Recommended: Latex and standard nitrile gloves for prolonged or direct contact.[6][12]

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to avoid inhalation of vapors.

G cluster_ppe Required Personal Protective Equipment Goggles Chemical Safety Goggles (EN 166 / NIOSH) FaceShield Face Shield (as needed) LabCoat Flame-Retardant Lab Coat Gloves Butyl or PVA Gloves (Ketone-Resistant) FumeHood Chemical Fume Hood

Caption: Mandatory PPE for handling this compound.

Laboratory Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly donned. Designate a specific area within the fume hood for the handling of this compound.

  • Dispensing: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust. If the compound is a liquid or oil, use a calibrated pipette or syringe.

  • Experimental Setup: All reactions involving this compound should be performed in a closed or well-contained apparatus within the fume hood.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Wash hands and any exposed skin with soap and water immediately after handling, even if no direct contact is suspected.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][13]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Leak Containment

The response to a spill should be dictated by its scale and the level of personnel training.

For small, incidental spills (manageable by trained lab personnel):

  • Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[14][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills or spills outside of a containment area:

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

G Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Level Spill->Assess SmallSpill Small / Incidental Spill Assess->SmallSpill Manageable LargeSpill Large / Hazardous Spill Assess->LargeSpill Unmanageable AlertLab Alert Nearby Personnel SmallSpill->AlertLab Evacuate Evacuate Area LargeSpill->Evacuate Absorb Absorb with Inert Material AlertLab->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate CallHelp Call Emergency Response Evacuate->CallHelp

Caption: Decision workflow for chemical spill response.

Waste Disposal and Decontamination

Proper disposal is a legal and ethical responsibility.

  • Chemical Waste: All waste containing this compound, including absorbed spill material and contaminated consumables, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[16]

  • Container Type: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers for acidic or basic waste streams.[16]

  • Segregation: Do not mix this waste with incompatible materials. For instance, if the compound was used in a reaction with strong oxidizing agents, the waste streams should be kept separate.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[16][17] Do not dispose of this chemical down the drain.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable synthetic intermediate. Its safe and effective use is contingent upon a comprehensive understanding of its chemical nature and the diligent application of the protocols outlined in this guide. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the wider environment.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a versatile trifunctional building block that has garnered significant attention in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, combining a cyclopropyl ketone, an enamine system, and a masked β-dicarbonyl functionality, make it an invaluable precursor for synthesizing a diverse array of molecules relevant to the pharmaceutical and agrochemical industries. The presence of the cyclopropyl moiety is particularly noteworthy, as this strained ring system is known to enhance metabolic stability, binding affinity, and cell permeability in drug candidates.[1] This guide provides an in-depth exploration of the reagent's applications, focusing on the synthesis of substituted pyrimidines and pyridines, complete with detailed mechanistic insights and field-tested experimental protocols designed for reproducibility and scalability.

Reagent Profile and Physicochemical Properties

This compound, also known as a vinylogous amide, is a stable, crystalline solid at room temperature.[2] The key to its reactivity lies in the polarization of the molecule. The electron-donating dimethylamino group pushes electron density into the α,β-unsaturated system, making the β-carbon (C3) highly susceptible to nucleophilic attack. Conversely, the electron-withdrawing cyclopropyl ketone group activates the enone system, making the α-carbon (C2) and the carbonyl carbon (C1) electrophilic centers. The dimethylamino group is an excellent leaving group upon protonation or acylation, facilitating cyclocondensation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21666-68-2[2][3]
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.19 g/mol [2]
Appearance Off-white to yellow crystalline solidN/A
Purity ≥95%[2]
Storage Room temperature, under inert atmosphere[2]

Core Application: Synthesis of Substituted Pyrimidines

The construction of the pyrimidine ring is a cornerstone of medicinal chemistry, as this motif is present in numerous FDA-approved drugs and biologically active compounds.[4][5] this compound serves as a potent three-carbon (C-C-C) synthon that readily undergoes cyclocondensation with various amidine-containing nucleophiles to form highly functionalized pyrimidines.

Mechanistic Rationale

The general synthesis of pyrimidines from this enone proceeds via a condensation-cyclization-elimination pathway.[6] The reaction is typically initiated by the nucleophilic attack of an amidine, guanidine, or urea derivative at the electrophilic β-carbon of the enone. This is followed by an intramolecular cyclization, where the second nitrogen of the nucleophile attacks the activated carbonyl carbon. The subsequent elimination of dimethylamine and water drives the reaction towards the formation of the stable aromatic pyrimidine ring.

The choice of base is critical; it must be strong enough to deprotonate the nucleophile without promoting self-condensation of the enone. Sodium ethoxide or sodium hydroxide in a refluxing alcoholic solvent are standard, field-proven choices.[7]

General Reaction Scheme: Pyrimidine Synthesis

G cluster_products Product Enone 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one Reagents Base (e.g., NaOEt) Solvent (e.g., EtOH) Reflux Guanidine Guanidine (or Urea, Amidine) Pyrimidine 4-Cyclopropyl-2-substituted -Pyrimidine Reagents->Pyrimidine

Caption: General workflow for pyrimidine synthesis.

Detailed Protocol: Synthesis of 2-Amino-4-cyclopropylpyrimidine

This protocol describes the reaction with guanidine hydrochloride to yield a key intermediate for drug discovery programs.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Absolute Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (2.5 eq) in absolute ethanol (approx. 0.2 M concentration relative to the enone) in a round-bottom flask, add guanidine hydrochloride (1.2 eq). Stir the resulting suspension at room temperature for 20-30 minutes to form free guanidine base.

  • Addition of Enone: Add this compound (1.0 eq) to the mixture. The rationale for pre-forming the free base is to ensure a sufficient concentration of the active nucleophile before introducing the substrate, maximizing reaction efficiency.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting enone spot indicates completion.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes). The choice of ethyl acetate provides good solubility for the product while leaving inorganic salts in the aqueous phase.

  • Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by silica gel column chromatography to afford the pure 2-Amino-4-cyclopropylpyrimidine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Scope of Pyrimidine Synthesis

NucleophileProductTypical Yield
Guanidine2-Amino-4-cyclopropylpyrimidine75-85%
Urea4-Cyclopropylpyrimidin-2(1H)-one60-70%
Acetamidine4-Cyclopropyl-2-methylpyrimidine70-80%
Thiourea4-Cyclopropylpyrimidine-2(1H)-thione80-90%

Core Application: Synthesis of Substituted Pyridines

Substituted pyridines are another class of heterocycles with immense importance in pharmacology and materials science.[8][9][10] While multiple methods exist for pyridine synthesis, this compound can be utilized in multi-component reactions that build the pyridine core.

Mechanistic Rationale

One common strategy involves reacting the enone with a compound containing an active methylene group and an ammonia source. This often follows a Hantzsch-like or Bohlmann–Rahtz pyridine synthesis pathway. The enone acts as a Michael acceptor for the active methylene compound, forming a 1,5-dicarbonyl equivalent in situ. Subsequent condensation with ammonia, followed by cyclization and oxidation (often spontaneous via air oxidation), yields the substituted pyridine.[11]

General Reaction Scheme: Pyridine Synthesis

G cluster_products Product Enone 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one Reagents Solvent (e.g., Acetic Acid) Heat Ketoester β-Ketoester (or Malononitrile) Ammonia Ammonium Acetate (Ammonia Source) Pyridine Substituted Cyclopropyl-Pyridine Reagents->Pyridine

Caption: Multi-component reaction for pyridine synthesis.

Detailed Protocol: Synthesis of Ethyl 2-cyclopropyl-6-methylnicotinate

This protocol outlines a one-pot synthesis using ethyl acetoacetate as the active methylene component and ammonium acetate as the ammonia source.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ammonium acetate (3.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (3.0 eq) in glacial acetic acid (approx. 0.3 M). Acetic acid serves as both the solvent and a catalyst for the condensation steps.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 8-12 hours. The higher temperature is necessary to drive the multiple condensation and final aromatization steps. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This step is crucial to remove the acetic acid and precipitate the product.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the pure substituted pyridine. Characterize the structure to confirm its identity.

Concluding Remarks for the Practicing Scientist

This compound is more than a simple reagent; it is a strategic tool for the rapid assembly of high-value heterocyclic systems. Its predictable reactivity, stability, and ability to introduce the desirable cyclopropyl pharmacophore make it a staple in modern synthetic campaigns. The protocols detailed herein are robust and serve as a validated starting point for further derivatization and exploration in drug discovery and materials science. By understanding the underlying mechanisms, researchers can rationally design experiments and troubleshoot effectively, accelerating the pace of innovation.

References

The Versatile Building Block: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropyl group has garnered significant attention for its ability to impart favorable properties such as enhanced metabolic stability, increased potency, and improved pharmacokinetic parameters. This guide delves into the application of a highly versatile, yet underexplored, building block: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one . This enaminone serves as a powerful synthon for the construction of diverse heterocyclic scaffolds, particularly pyrazoles and pyrimidines, which are prevalent in a wide array of therapeutic agents. This document provides a comprehensive overview of its synthesis, reactivity, and detailed protocols for its application in the synthesis of medicinally relevant compounds.

The Strategic Advantage of the Cyclopropyl Moiety

The cyclopropyl ring is more than just a small carbocycle; its unique electronic and conformational properties offer distinct advantages in drug design. The inherent ring strain leads to C-C bonds with a higher p-character, influencing the molecule's electronics and conformation. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.

Synthesis of the Building Block: this compound

The preparation of this compound is efficiently achieved through the condensation of cyclopropyl methyl ketone with an amidoacetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane). These reagents serve as a source of a dimethylaminomethylene group, which reacts with the enol or enolate of the ketone.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from cyclopropyl methyl ketone and N,N-dimethylformamide dimethyl acetal.

Reaction Scheme:

Synthesis_of_Building_Block start Cyclopropyl methyl ketone + N,N-Dimethylformamide dimethyl acetal product This compound start->product Heat (e.g., 100-120 °C) byproduct Methanol + Dimethylamine

Caption: Synthesis of the enaminone building block.

Materials:

ReagentMolecular Weight ( g/mol )Amount (molar equivalents)
Cyclopropyl methyl ketone84.121.0
N,N-Dimethylformamide dimethyl acetal119.161.1 - 1.5
Toluene (or other suitable solvent)--

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone and toluene.

  • Add N,N-dimethylformamide dimethyl acetal to the solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure.

  • The crude product can often be used directly in the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-90%

Characterization Data:

TechniqueData
¹H NMR Consistent with the structure, showing signals for the cyclopropyl, dimethylamino, and vinyl protons.
¹³C NMR Peaks corresponding to the carbonyl, vinyl, dimethylamino, and cyclopropyl carbons.
Mass Spec. Molecular ion peak corresponding to C₈H₁₃NO.

Application in Heterocycle Synthesis: A Gateway to Pyrazoles and Pyrimidines

This compound is an excellent precursor for the synthesis of five- and six-membered heterocycles due to its electrophilic β-carbon and the dimethylamino group acting as a good leaving group upon nucleophilic attack. This reactivity is harnessed in condensation reactions with binucleophiles like hydrazines and guanidines to construct pyrazole and pyrimidine rings, respectively.

Synthesis of Cyclopropyl-Substituted Pyrazoles

Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine or its derivatives provides a direct route to 3(5)-cyclopropyl-substituted pyrazoles.

Reaction Mechanism:

The reaction proceeds via a Michael-type addition of the hydrazine to the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to afford the aromatic pyrazole ring.

Pyrazole_Synthesis_Mechanism reagents This compound + Hydrazine intermediate1 Michael Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3(5)-Cyclopropyl-1H-pyrazole intermediate2->product Elimination eliminated Dimethylamine intermediate2->eliminated

Caption: Mechanism for pyrazole formation.

Protocol 2: Synthesis of 3(5)-Cyclopropyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of cyclopropyl-pyrazoles.

Materials:

ReagentMolecular Weight ( g/mol )Amount (molar equivalents)
This compound139.191.0
Hydrazine hydrate (or substituted hydrazine)50.061.0 - 1.2
Ethanol (or other suitable solvent)--
Acetic acid (catalyst, optional)-catalytic

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (or the substituted hydrazine derivative) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography on silica gel to yield the desired pyrazole.

Expected Yield: 60-85%

Synthesis of Cyclopropyl-Substituted Pyrimidines

Pyrimidines are another class of heterocycles of immense importance in medicinal chemistry, forming the core of many anticancer, antiviral, and antibacterial drugs. The condensation of this compound with guanidine or its derivatives provides a straightforward synthesis of 2-amino-4-cyclopropylpyrimidines.

Reaction Mechanism:

Similar to pyrazole synthesis, the reaction involves a nucleophilic attack by the guanidine on the enaminone, followed by cyclization and elimination of dimethylamine to form the pyrimidine ring.

Pyrimidine_Synthesis_Mechanism reagents This compound + Guanidine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyclopropylpyrimidine intermediate2->product Elimination eliminated Dimethylamine intermediate2->eliminated

Caption: Mechanism for pyrimidine formation.

Protocol 3: Synthesis of 2-Amino-4-cyclopropylpyrimidine

This protocol outlines the synthesis of a cyclopropyl-substituted aminopyrimidine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (molar equivalents)
This compound139.191.0
Guanidine hydrochloride95.531.2 - 1.5
Sodium ethoxide (or other base)68.051.2 - 1.5
Ethanol--

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in ethanol.

  • Add guanidine hydrochloride to the basic solution and stir for 15-30 minutes at room temperature to generate free guanidine.

  • Add a solution of this compound in ethanol to the reaction mixture.

  • Heat the mixture to reflux (typically 70-80 °C) for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Expected Yield: 50-75%

Conclusion and Future Perspectives

This compound is a valuable and versatile building block that provides an efficient entry into medicinally important cyclopropyl-substituted pyrazoles and pyrimidines. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of analogs by employing substituted hydrazines and guanidines. The strategic use of this building block can significantly expedite the discovery and development of novel therapeutic agents with improved pharmacological properties. As the demand for innovative drug candidates continues to grow, the application of such well-designed synthons will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

Application Note & Protocols: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one as a Versatile Synthon in Nucleophilic Substitution and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the reactivity of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one with various nucleophiles. As a member of the enaminone class of compounds, this reagent is a stable and highly versatile building block in modern organic synthesis.[1][2][3] Its unique structure, which combines a cyclopropyl ketone moiety with a vinologous amide system, offers multiple reaction sites for constructing complex molecular architectures.[4][5] This guide elucidates the underlying reaction mechanisms, provides detailed step-by-step protocols for reactions with N-, S-, and C-nucleophiles, and showcases the application of the resulting products in the synthesis of valuable heterocyclic scaffolds. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction to this compound

This compound is a trifunctional molecule featuring a ketone, an alkene, and an amine. More specifically, it is classified as an enaminone, a system where an amino group is conjugated to a carbonyl group through a carbon-carbon double bond. This conjugation results in a push-pull electronic effect, which significantly stabilizes the molecule compared to a simple enamine, rendering it an easily handled and isolable solid.[1]

The synthetic utility of this reagent stems from its ambident electrophilic nature. Nucleophilic attack can occur at the carbonyl carbon (C1) or, more commonly, at the β-carbon (C3) of the enone system. The latter pathway, a conjugate addition-elimination reaction, is the primary focus of this guide. In this process, the dimethylamino group acts as an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles.

Physicochemical Properties & Reactivity Profile

The key to harnessing the synthetic potential of this compound lies in understanding its electronic structure. The lone pair of electrons on the nitrogen atom delocalizes into the π-system, increasing the electron density at the α-carbon (C2) and decreasing the electrophilicity of the carbonyl group. Consequently, the β-carbon (C3) becomes the primary site for nucleophilic attack.

PropertyValueReference
CAS Number 21666-68-2[6][7][8]
Molecular Formula C₈H₁₃NO[7][8]
Molecular Weight 139.19 g/mol [7]
Appearance Solid-
Storage Room temperature[7]

The general mechanism for the reaction with nucleophiles (Nu⁻) proceeds via a two-step addition-elimination pathway, as illustrated below. This transformation effectively makes the enaminone a synthetic equivalent of a β-formyl cyclopropyl ketone.

Workflow setup Reaction Setup (Flask, Stirrer, N₂ atmosphere) reagents Reagent Addition (Solvent, Substrate, Nucleophile, Catalyst) setup->reagents reaction Reaction (Heating/Cooling, Stirring, TLC Monitoring) reagents->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying & Concentration (Anhydrous Salt, Rotary Evaporator) workup->drying purification Purification (Column Chromatography / Recrystallization) drying->purification characterization Characterization (NMR, MS, IR) purification->characterization

References

The Strategic Incorporation of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in PROTAC Synthesis: A Guide to Crafting Cyclopropyl-Functionalized Pyrimidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclopropyl Moiety in PROTAC Design

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, orchestrate the degradation of specific proteins through the ubiquitin-proteasome system. The linker, far from being a passive spacer, is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex. The incorporation of rigid and unique structural motifs within the linker is a key strategy for optimizing PROTAC performance. Among these, the cyclopropyl group has garnered significant attention due to its distinct stereoelectronic properties that can impart favorable pharmacological characteristics.

The cyclopropyl ring, a three-membered carbocycle, offers a unique combination of rigidity and three-dimensionality. Its incorporation into drug molecules has been shown to enhance metabolic stability, improve binding affinity, and provide conformational constraint. In the context of PROTACs, a cyclopropyl-functionalized linker can pre-organize the molecule into a bioactive conformation, thereby facilitating the crucial protein-protein interactions required for ubiquitination and subsequent degradation.

This application note provides a detailed guide for researchers on the utilization of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one , a versatile and reactive building block, for the synthesis of PROTACs featuring a cyclopropyl-substituted pyrimidine linker. We will delve into the underlying chemical principles, provide step-by-step protocols, and present a logical framework for the design and synthesis of these next-generation protein degraders.

Core Principle: Cyclocondensation to Forge the Pyrimidine Linker Core

The synthetic strategy hinges on the well-established cyclocondensation reaction between an enaminone and a guanidinium salt. This compound serves as the key enaminone precursor, providing the cyclopropyl ketone fragment and a reactive vinylogous amide system. The reaction with guanidine hydrochloride in the presence of a base leads to the formation of a 2-amino-4-cyclopropyl-pyrimidine ring, a stable and functionalizable core for the PROTAC linker.

The dimethylamino group of the enaminone acts as a good leaving group upon nucleophilic attack by the guanidine, which subsequently undergoes an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for generating diverse pyrimidine-based scaffolds.

Visualizing the Synthetic Strategy

PROTAC_Synthesis_Workflow cluster_0 Part 1: Pyrimidine Core Synthesis cluster_1 Part 2: Linker Functionalization & PROTAC Assembly A 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one C Cyclocondensation (e.g., NaOEt, EtOH, reflux) A->C B Guanidine Hydrochloride B->C D 2-Amino-4-cyclopropyl-pyrimidine (Linker Core) C->D Formation of pyrimidine ring E Functionalization of Pyrimidine Core (e.g., Amide coupling with bifunctional linker) D->E F Functionalized Linker E->F I Amide Coupling (e.g., HATU, DIPEA) F->I G Warhead-COOH G->I H E3 Ligase Ligand-NH2 J Final PROTAC Molecule H->J E3 Ligand Attachment (in a subsequent or prior step) I->J Warhead Attachment

Application Notes and Protocols for the Utilization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Cyclopropyl Enaminone Building Block

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS No. 21666-68-2) is a highly versatile synthetic intermediate, prized for its role in the construction of diverse heterocyclic scaffolds.[1][2] Its unique structure, featuring a cyclopropyl ketone and an enaminone moiety, offers multiple reactive sites for strategic molecular elaboration. The presence of the cyclopropyl group is of particular significance in medicinal chemistry. This small, strained ring system is known to enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates.[3] This document provides a comprehensive guide to the practical application of this compound, with a focus on the synthesis of biologically relevant 2-amino-4-cyclopropylpyrimidine, a core structure found in numerous therapeutic agents.[4][5]

Chemical and Physical Properties

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 21666-68-2[1][2]
Molecular Formula C₈H₁₃NO[1][2]
Molecular Weight 139.19 g/mol [1]
Appearance Yellowish viscous oil[1]
Purity ≥95%[1]
Storage Room temperature[1]

Core Application: Synthesis of 2-Amino-4-cyclopropylpyrimidine

The reaction of this compound with guanidine is a classic example of a cyclocondensation reaction to form a pyrimidine ring. This transformation is a cornerstone in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[4][6]

Reaction Principle and Mechanism

The synthesis of the 2-aminopyrimidine ring from an enaminone and guanidine proceeds through a well-established reaction pathway. The reaction is initiated by a nucleophilic attack of the guanidine on the β-carbon of the enaminone, which is activated by the electron-withdrawing cyclopropyl ketone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrimidine ring.[7]

reaction_mechanism reactant1 This compound intermediate1 Michael Adduct reactant1->intermediate1 + Guanidine (Michael Addition) reactant2 Guanidine reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyclopropylpyrimidine intermediate2->product - Dimethylamine - Water

Caption: Reaction mechanism for the synthesis of 2-Amino-4-cyclopropylpyrimidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted pyrimidines from related starting materials and should be considered a starting point for optimization.[1]

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.2 eq). A white precipitate of sodium chloride will form. Stir the suspension for 15-20 minutes at room temperature.

  • Addition of Enaminone: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-amino-4-cyclopropylpyrimidine can be purified by either recrystallization or column chromatography.[8][9][10]

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate/hexane mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of 2-Amino-4-cyclopropylpyrimidine

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to the cyclopropyl protons, the pyrimidine ring proton, and the amino protons.
¹³C NMR Resonances for the cyclopropyl carbons and the pyrimidine ring carbons.[11][12]
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.[13][14]

Note: The exact chemical shifts in NMR spectra will depend on the solvent used.[15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its reactions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Discovery and Development

The 2-amino-4-cyclopropylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with therapeutic potential.

  • Anticancer Activity: Many pyrimidine derivatives have been shown to exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression.[4][16]

  • Anti-inflammatory Properties: Cyclopropyl-containing pyrimidines have also been investigated for their anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][6][17]

The synthesis of a library of substituted 2-amino-4-cyclopropylpyrimidines, using the protocol described herein, can serve as a starting point for structure-activity relationship (SAR) studies in the discovery of novel drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of heterocyclic compounds, particularly pyrimidines. The straightforward and efficient protocol for the synthesis of 2-amino-4-cyclopropylpyrimidine provides a reliable method for accessing a key scaffold in drug discovery. The incorporation of the cyclopropyl moiety offers opportunities to fine-tune the pharmacological properties of the resulting molecules, making this an attractive starting material for the development of new therapeutic agents.

References

Application Notes & Protocols: The Synthetic Versatility of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Ring System

Cyclopropyl ketones represent a fascinating and highly versatile class of building blocks in modern organic synthesis.[1][2] The inherent reactivity of this scaffold arises from a unique combination of factors: the significant ring strain of the cyclopropane ring (approximately 115 kJ/mol) and the electronic influence of the adjacent carbonyl group.[1][3] This conjugation activates the three-membered ring, rendering it susceptible to a variety of transformations that are not readily accessible with other ketone analogues.[2][3] The cyclopropyl group can function as a reactive three-carbon synthon, a latent double bond, or a conformationally rigid scaffold, making it an invaluable tool in the synthesis of complex molecular architectures.[2]

In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4][5] It can enhance metabolic stability, increase potency, reduce off-target effects, and serve as a bioisostere for other functional groups.[4][5] Consequently, cyclopropyl ketones are key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, antidepressant, and anti-inflammatory agents.[6][7] This guide provides an in-depth exploration of the primary applications of cyclopropyl ketones, complete with detailed mechanistic insights and field-proven experimental protocols.

Diagram: General Reactivity Pathways of Cyclopropyl Ketones

Reactivity_Pathways cluster_reactions Key Transformations cluster_products Synthetic Products CPK Cyclopropyl Ketone RingOpening Ring-Opening Reactions (Acid, Reductive, Radical) CPK->RingOpening Nucleophiles / H⁺ Radicals / e⁻ Cycloaddition [3+2] Cycloadditions CPK->Cycloaddition Alkenes / Alkynes Ni⁰, SmI₂, hv Rearrangement Rearrangements (e.g., Cloke-Wilson) CPK->Rearrangement Heat / Lewis Acid CrossCoupling C-C Cross-Coupling CPK->CrossCoupling Organometallics Ni-catalyst Linear γ-Functionalized Ketones RingOpening->Linear Cyclopentanes Cyclopentanes Cycloaddition->Cyclopentanes Heterocycles 5-Membered Heterocycles (Furans, Pyrroles) Rearrangement->Heterocycles Difunctional Difunctionalized Chains CrossCoupling->Difunctional Acid_Catalyzed_Mechanism Start Cyclopropyl Ketone + Arene Protonation Protonation of Carbonyl (with Brønsted Acid, e.g., TfOH) Start->Protonation H⁺ (cat.) Activated Activated Intermediate Protonation->Activated Attack Nucleophilic Attack by Arene Activated->Attack Carbocation Ring-Opened Carbocation Attack->Carbocation C-C bond cleavage Tautomerization Tautomerization Carbocation->Tautomerization Product γ-Aryl Ketone Product Tautomerization->Product Cloke_Wilson CPK Cyclopropyl Ketone Activation Activation (Heat or Catalyst) CPK->Activation Intermediate Ring-Opened Intermediate (1,3-dipole or diradical) Activation->Intermediate Homolytic or Heterolytic Cleavage Cyclization 5-exo-trig Cyclization Intermediate->Cyclization Product Dihydrofuran Cyclization->Product Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Substrate, Catalyst, Solvent) Setup->Addition Reaction Reaction Monitoring (TLC, GC, NMR) Addition->Reaction Workup Quench & Extraction Reaction->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

The Cyclopropyl Enaminone Motif: A Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Unique Reactivity of a Strained Ring Conjugated System

This compound is a highly functionalized and versatile building block in modern organic and medicinal chemistry.[1] Its structure uniquely combines the electronic properties of an enaminone system with the steric and electronic attributes of a cyclopropyl group. The core of its reactivity lies in the "push-pull" electronic effect: the nitrogen atom's lone pair of electrons "pushes" electron density into the α,β-unsaturated system, while the carbonyl group "pulls" electron density away. This polarization renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The dimethylamino group is an excellent leaving group, facilitating subsequent cyclization reactions.

Furthermore, the cyclopropyl moiety is a key pharmacophore in numerous therapeutic agents.[2][3] Its incorporation can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The rigid nature of the cyclopropyl ring can also serve as a conformational constraint, locking molecules into a bioactive conformation and thereby improving binding affinity to biological targets.[2] These inherent properties make this compound a sought-after precursor for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.[4][5]

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of heterocycles: pyrazoles and pyrimidines. The methodologies are designed to be robust and adaptable for researchers in drug discovery and process development.

Core Applications in Heterocyclic Synthesis

The polarized nature of the enaminone backbone makes it an ideal 1,3-dielectrophilic synthon for reactions with binucleophiles to construct five- and six-membered rings.

I. Synthesis of 3(5)-Cyclopropyl-Substituted Pyrazoles

Scientific Principle: The synthesis of pyrazoles from enaminones is a classic and reliable condensation reaction.[6][7] The reaction proceeds via the nucleophilic attack of a hydrazine derivative at the electrophilic β-carbon of the enaminone. This is followed by an intramolecular condensation and elimination of dimethylamine and water to yield the aromatic pyrazole ring. The regioselectivity of the final product (3-cyclopropyl vs. 5-cyclopropyl) is dependent on the nature of the substituent on the hydrazine. For monosubstituted hydrazines, a mixture of regioisomers is often possible.

G cluster_0 Reaction Initiation cluster_1 Cyclization and Aromatization Enaminone This compound Intermediate Adduct Intermediate Enaminone->Intermediate Nucleophilic Attack Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Intermediate Cyclized Dihydropyrazole Intermediate Intermediate->Cyclized Intramolecular Condensation (- (CH3)2NH) Pyrazole 3(5)-Cyclopropyl-Pyrazole Cyclized->Pyrazole Dehydration (- H2O)

Figure 1: General workflow for pyrazole synthesis.

Protocol 1: Synthesis of 3(5)-Cyclopropyl-1H-pyrazole

This protocol describes the reaction with unsubstituted hydrazine hydrate, which typically leads to the more thermodynamically stable pyrazole isomer.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0139.191.39 g (10 mmol)
Hydrazine Hydrate (~64% N₂H₄)1.250.06~0.94 mL (12 mmol)
Glacial Acetic Acid-60.0520 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.39 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 0.94 mL (~12 mmol) of hydrazine hydrate dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting enaminone spot indicates reaction completion.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3(5)-cyclopropyl-1H-pyrazole.

Expected Outcome: A white to pale yellow solid. The yield is typically in the range of 75-85%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

II. Synthesis of 2-Amino-4-cyclopropyl-pyrimidines

Scientific Principle: Pyrimidines can be synthesized by the condensation of a 1,3-dielectrophile, such as an enaminone, with a C-N-C binucleophile like guanidine or thiourea.[8] The reaction is typically catalyzed by a base, which deprotonates the guanidine to enhance its nucleophilicity. The initial attack occurs at the β-carbon, followed by cyclization and elimination of dimethylamine and water, leading to the formation of the pyrimidine ring.

G cluster_0 Reagents cluster_1 Reaction Sequence Enaminone This compound Addition Michael Addition Enaminone->Addition Guanidine Guanidine Hydrochloride Guanidine->Addition Base Sodium Ethoxide Base->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Elimination Cyclization->Aromatization Product 2-Amino-4-cyclopropyl-pyrimidine Aromatization->Product

Figure 2: Key steps in the synthesis of 2-aminopyrimidines.

Protocol 2: Synthesis of 2-Amino-4-cyclopropyl-pyrimidine

This protocol utilizes guanidine hydrochloride and a strong base to generate the nucleophilic guanidine in situ.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0139.191.39 g (10 mmol)
Guanidine Hydrochloride1.595.531.43 g (15 mmol)
Sodium Ethoxide (21% in Ethanol)2.068.05~6.5 mL (20 mmol)
Anhydrous Ethanol-46.0730 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1.43 g (15 mmol) of guanidine hydrochloride and 30 mL of anhydrous ethanol.

  • Base Addition: To this suspension, slowly add 6.5 mL of a 21% sodium ethoxide solution in ethanol at room temperature. Stir the mixture for 30 minutes to ensure the formation of free guanidine.

  • Enaminone Addition: Add a solution of 1.39 g (10 mmol) of this compound in 10 mL of anhydrous ethanol to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring by TLC (10% methanol in dichloromethane).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. To the residue, add 50 mL of water and stir for 15 minutes.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-amino-4-cyclopropyl-pyrimidine.

Expected Outcome: A crystalline solid. Yields are generally moderate to good, in the range of 60-75%. The structure should be confirmed by analytical techniques such as NMR and mass spectrometry.

Trustworthiness and Self-Validation

The protocols provided are based on well-established reactivity patterns of enaminones in heterocyclic synthesis.[9][10][11] The progress of each reaction can be reliably monitored by TLC, providing a clear endpoint. The final products are stable, crystalline solids in many cases, allowing for straightforward purification by standard laboratory techniques. The structural confirmation through spectroscopic methods (NMR, MS) provides the ultimate validation of the experimental outcome. The causality is clear: the inherent electrophilicity of the β-carbon, driven by the conjugated system, is the primary site of reaction, while the dimethylamino moiety serves as a predictable leaving group to facilitate irreversible cyclization.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of diverse heterocyclic systems. The protocols detailed herein for the preparation of cyclopropyl-substituted pyrazoles and pyrimidines demonstrate its utility as a 1,3-dielectrophilic building block. These methods are robust, scalable, and provide access to compound libraries with significant potential in medicinal chemistry and drug development, leveraging the beneficial properties of the cyclopropyl pharmacophore.

References

Application Note & Protocol: A Scalable Approach to the Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one and its structural analogs are valuable enaminone building blocks in medicinal chemistry and materials science. Their utility as precursors for synthesizing complex heterocyclic systems, such as quinolones and pyridones, necessitates robust and scalable synthetic methods.[1][2] This document provides a comprehensive guide for researchers, scientists, and process chemists on the scale-up synthesis of this important chemical scaffold. We delve into the underlying reaction mechanism, provide a detailed, validated protocol for gram-to-kilogram scale production, discuss critical process parameters, and outline essential safety and handling procedures. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the process effectively.

Introduction: The Significance of Enaminones

Enaminones are highly versatile intermediates in organic synthesis, characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group.[2] This arrangement makes them ambident nucleophiles and excellent Michael acceptors, opening a vast landscape of chemical transformations. The title compound, this compound, is of particular interest. The cyclopropyl ketone moiety is a common feature in pharmacologically active molecules, often enhancing metabolic stability and binding affinity. The dimethylamino propenone fragment serves as a reactive handle for constructing more complex molecular architectures.

Scaling the synthesis of these compounds from the benchtop to pilot or production scale presents unique challenges, including managing reaction exotherms, ensuring regioselectivity, and developing efficient, non-chromatographic purification methods.[3][4] This guide aims to address these challenges by presenting a well-optimized, scalable process.

Synthetic Strategy and Mechanism

The most direct and industrially viable route to this compound is the condensation reaction between cyclopropyl methyl ketone and an activated formamide equivalent, most commonly N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[5][6][7]

Reaction: Cyclopropyl methyl ketone + N,N-Dimethylformamide dimethyl acetal → this compound + 2 CH₃OH

Mechanism: The reaction proceeds through a nucleophilic addition-elimination pathway.

  • Enolization/Enolate Formation: The methyl ketone tautomerizes to its enol form or is deprotonated at the α-carbon under the reaction conditions.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the protonated DMF-DMA.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating two molecules of methanol to form the stable, conjugated enaminone product. The removal of methanol is crucial as it drives the reaction equilibrium towards the product.

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Figure 1. High-level overview of the reaction mechanism.

Pre-Synthesis & Scale-Up Considerations

Reagent & Solvent Quality

For a scalable and reproducible process, the quality of starting materials is paramount.

Reagent/SolventGradeKey SpecificationsRationale
Cyclopropyl methyl ketone≥98%Water content <0.1%Purity ensures high conversion and minimizes side products.
DMF-DMA≥97-98%Water content <0.2%DMF-DMA is highly moisture-sensitive and hydrolyzes readily.[8] Water contamination will consume the reagent and reduce yield.
Toluene (Solvent)AnhydrousWater content <0.01%Prevents hydrolysis of DMF-DMA. Its boiling point (111 °C) is ideal for reflux and azeotropic removal of the methanol byproduct.
Equipment Considerations
  • Reactor: A glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, condenser, and addition funnel is required. For scale-up, a Dean-Stark trap is highly recommended for efficient removal of methanol.

  • Inert Atmosphere: The reaction is sensitive to moisture. The reactor must be thoroughly dried and maintained under an inert atmosphere (Nitrogen or Argon) throughout the process.[9]

Detailed Scale-Up Protocol

This protocol describes a 1.0 molar scale synthesis. Parameters can be adjusted proportionally for other scales.

Reagents
  • Cyclopropyl methyl ketone (84.1 g, 1.0 mol, 1.0 equiv.)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (131.1 g, 1.1 mol, 1.1 equiv.)

  • Toluene (Anhydrous, 500 mL)

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system with an overhead stirrer, condenser fitted with a Dean-Stark trap, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Charge Reagents: Charge the reactor with cyclopropyl methyl ketone (1.0 mol) and toluene (500 mL). Begin stirring to ensure the mixture is homogenous.

  • Initiate Heating: Heat the mixture to a gentle reflux (~80-90 °C). The rationale for pre-heating is to ensure the reaction initiates promptly upon addition of DMF-DMA.

  • Controlled Addition of DMF-DMA: Add DMF-DMA (1.1 mol) dropwise via an addition funnel over 60-90 minutes. Causality: A controlled addition is critical to manage the initial exotherm of the reaction. A rapid addition can lead to a dangerous temperature spike and increased impurity formation.

  • Reaction & Monitoring: After the addition is complete, increase the temperature to maintain a steady reflux (~110 °C). The reaction progress is monitored by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete within 3-5 hours when methanol collection ceases.

    • In-Process Control (IPC): A small aliquot can be withdrawn, quenched, and analyzed by GC or TLC to confirm the consumption of the starting ketone.

  • Solvent Removal: Once the reaction is complete, reconfigure the reactor for distillation. Remove the toluene under reduced pressure (vacuum). This step is crucial for driving the crystallization of the product.

  • Product Isolation & Crystallization:

    • After solvent removal, a thick oil or semi-solid will remain. Cool the residue to room temperature.

    • Add a minimal amount of a non-polar solvent (e.g., heptane or hexanes, ~100-150 mL) and stir vigorously or sonicate to induce crystallization. The product is typically a crystalline solid.

    • Rationale: The enaminone product has low solubility in aliphatic hydrocarbons, allowing for effective precipitation and isolation from more soluble impurities.

  • Filtration and Drying: Filter the solid product using a Büchner funnel. Wash the filter cake with cold heptane (2 x 50 mL) to remove residual impurities. Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Results
  • Yield: 118-125 g (85-90%)

  • Appearance: Off-white to pale yellow crystalline solid[10]

  • Purity (by NMR/GC): ≥98%

Process Optimization & Troubleshooting

ParameterImpact on ProcessOptimization Strategy
Stoichiometry Excess DMF-DMA ensures full conversion but increases cost and complicates workup.1.05-1.1 equivalents of DMF-DMA is optimal for driving the reaction to completion without significant excess.
Temperature Too low leads to slow reaction; too high can cause degradation and color formation.Refluxing toluene provides an ideal, self-regulating temperature for both reaction rate and byproduct removal.
Reaction Time Insufficient time leads to incomplete conversion.Monitor methanol collection. Reaction is complete when ~2 equivalents of methanol (~64 mL on a 1 mol scale) are collected.
Troubleshooting Problem: Reaction stalls or is incomplete. Cause: Potential water contamination. Solution: Ensure anhydrous conditions. Use fresh, high-quality reagents.

Safety & Handling

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a hazardous chemical requiring strict safety protocols.[8]

  • Hazards: Highly flammable liquid and vapor (Flash Point: 6-7 °C).[8] Harmful if swallowed or inhaled. Causes serious eye irritation and skin irritation.[9][11] Moisture sensitive.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[12][13]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood.[12] Ground and bond all containers and equipment to prevent static discharge.[9] Use spark-proof tools.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.[9]

  • Spills: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]

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Figure 2. Step-by-step experimental workflow diagram.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the cyclopropyl protons, the vinyl protons, and the N,N-dimethyl protons.

  • ¹³C NMR: Will confirm the number of unique carbons and the presence of the carbonyl and vinyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (139.19 g/mol ).[14]

  • Melting Point (MP): A sharp melting point is indicative of high purity.

Conclusion

The protocol detailed herein provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By understanding the core mechanism and paying close attention to critical parameters such as reagent quality, temperature control, and byproduct removal, researchers and production chemists can confidently implement this process. The avoidance of column chromatography makes this procedure particularly well-suited for large-scale manufacturing, providing a cost-effective route to a key synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS No. 21666-68-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this valuable building block in high purity. As a key intermediate in the synthesis of various pharmaceuticals and research chemicals, including novel protein degraders, ensuring its purity is paramount for reliable downstream applications.

This guide is structured to address common challenges encountered during the purification of this enaminone, offering detailed protocols and a troubleshooting framework grounded in established chemical principles.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

    • Recrystallization Issues

    • Column Chromatography Challenges

  • Detailed Purification Protocols

    • Protocol 1: Recrystallization

    • Protocol 2: Flash Column Chromatography

  • Diagrams and Data

    • Decision Tree for Purification Method Selection

    • Typical Solvent Systems for Column Chromatography

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A prevalent method for the synthesis of this and similar enaminones involves the reaction of a methyl ketone (in this case, cyclopropyl methyl ketone) with an aminal ester, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane)[1][2]. Potential impurities from this synthesis include:

  • Unreacted cyclopropyl methyl ketone: This starting material can be carried through if the reaction does not go to completion.

  • tert-Butanol and Dimethylamine: These are byproducts from the decomposition of Bredereck's reagent[3].

  • Self-condensation products of cyclopropyl methyl ketone: Under the reaction conditions, the starting ketone may undergo self-condensation.

  • Polymeric materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

Q2: How stable is this compound? What are the recommended storage conditions?

A2: this compound is generally a stable compound. However, as an enamine, it can be susceptible to hydrolysis in the presence of strong acids or prolonged exposure to moisture. Commercial suppliers recommend storage at room temperature[4]. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.

Q3: Can I use distillation to purify this compound?

A3: While a boiling point of 218.4°C has been reported, suggesting that vacuum distillation could be a viable purification method, it is generally not the preferred approach for this compound on a laboratory scale[5]. The relatively high boiling point increases the risk of thermal decomposition, especially if impurities are present that can catalyze degradation. Recrystallization and column chromatography are typically more effective and afford higher purity material with less risk of product loss.

Q4: My purified compound has a slight yellow tint. Is this normal?

A4: Pure this compound is typically a white to off-white solid. A yellow coloration may indicate the presence of minor impurities, possibly arising from oxidation or trace amounts of colored byproducts from the synthesis. If high purity is critical for your application, a second purification step, such as a recrystallization from a different solvent system or a pass through a short plug of silica gel, may be necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Probable Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the compound may be lower than the temperature of the solution.- Use a more polar solvent or a mixed solvent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. - Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Poor recovery of the purified compound. The chosen solvent is too effective at room temperature, keeping a significant amount of the product dissolved. Too much solvent was used during dissolution.- Choose a solvent in which the compound has lower solubility at room temperature. A solvent pair approach can be beneficial here. - Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. - After cooling to room temperature, place the solution in an ice bath or freezer for an extended period to maximize crystal formation.
Crystals are colored or appear impure after recrystallization. The impurity is co-crystallizing with the product. The chosen solvent is not effective at leaving the impurity in the solution.- Try a different recrystallization solvent or solvent system. - Consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel to remove highly polar or colored impurities before recrystallization. - Perform a second recrystallization.
Column Chromatography Challenges
Problem Probable Cause(s) Recommended Solution(s)
Significant peak tailing on a silica gel column. The basic dimethylamino group is interacting with the acidic silanol groups on the surface of the silica gel.- Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase. This will compete for the active sites on the silica and improve the peak shape[6]. - Use an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds[7]. - Consider using a different stationary phase, such as neutral or basic alumina.
Poor separation of the product from a close-running impurity. The chosen mobile phase does not provide adequate selectivity.- Optimize your mobile phase. If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or vice versa. - Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often improve the resolution of closely eluting compounds. - Ensure you are not overloading the column. Use an appropriate amount of silica gel for the amount of crude material being purified (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
The compound appears to be degrading on the column. The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by pre-eluting the column with your mobile phase containing a basic modifier (e.g., 1% triethylamine) before loading your sample. - Use a less acidic stationary phase, such as neutral alumina. - Minimize the time the compound spends on the column by using a faster flow rate (with the understanding that this may slightly decrease resolution).

Detailed Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is based on general methods for the recrystallization of enaminones and provides a good starting point for optimization[8].

Materials:

  • Crude this compound

  • Methanol

  • Water

  • Erlenmeyer flasks

  • Heating plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, add your crude this compound. Start by adding a minimal amount of an 80:20 mixture of methanol and water (e.g., start with a solid-to-liquid mass ratio of approximately 1:3)[8].

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not exceed a temperature of 75°C to avoid potential decomposition[8]. If the solid does not fully dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold 80:20 methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is a general method for the purification of enaminones and can be adapted based on TLC analysis of your crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of your packed column.

  • Elution: Begin eluting the column with your chosen mobile phase. A gradient elution is often effective. For example, you can start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 30-40%. If peak tailing is observed on your analytical TLC, add 0.5-1% triethylamine to your mobile phase throughout the elution[6].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Diagrams and Data

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product (this compound) purity_check Assess Purity (TLC, NMR) start->purity_check decision Purity Acceptable? purity_check->decision end Pure Product decision->end Yes purification_method Select Purification Method decision->purification_method No recrystallization Recrystallization purification_method->recrystallization If solid with significant impurities chromatography Column Chromatography purification_method->chromatography If oily or impurities are close in polarity recrystallization_check Assess Purity recrystallization->recrystallization_check chromatography_check Assess Purity chromatography->chromatography_check recrystallization_decision Purity Acceptable? recrystallization_check->recrystallization_decision chromatography_decision Purity Acceptable? chromatography_check->chromatography_decision recrystallization_decision->end Yes recrystallization_decision->chromatography No chromatography_decision->end Yes chromatography_decision->recrystallization No, consider recrystallization

Caption: A decision tree to guide the selection of an appropriate purification method.

Typical Solvent Systems for Column Chromatography
Solvent System Polarity Typical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for many enaminones. The ratio can be adjusted to achieve the desired separation.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds or when hexane/ethyl acetate does not provide adequate separation.
Toluene / AcetoneMediumAn alternative non-halogenated solvent system.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Introduction

This compound is a versatile enaminone building block utilized in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its synthesis typically involves the condensation of cyclopropyl methyl ketone with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[3][4] The optimization of this reaction is crucial for achieving high yields, purity, and reproducibility. This guide provides a comprehensive overview of the reaction, detailed protocols, and solutions to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The reaction proceeds through a condensation mechanism. The active methylene group of cyclopropyl methyl ketone attacks the electrophilic carbon of the formylating agent (DMFDMA or Bredereck's reagent). This is followed by the elimination of a leaving group (methanol from DMFDMA or tert-butanol and dimethylamine from Bredereck's reagent) to form the stable, conjugated enaminone product.[4]

Q2: What are the advantages of using Bredereck's reagent over DMFDMA?

Bredereck's reagent is often favored for its higher reactivity, which can lead to better yields and shorter reaction times, especially with less reactive ketones.[3][5] It generates a stronger base (tert-butoxide) in situ, which can be advantageous.[4] However, DMFDMA is often more readily available and cost-effective.

Q3: What is the typical appearance and stability of this compound?

The product is typically a yellowish viscous oil.[6] It should be stored at room temperature.[1][2]

Q4: What are the key starting materials for this synthesis?

The primary starting materials are cyclopropyl methyl ketone and a formylating agent, either N,N-dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent.[3][4] The synthesis of cyclopropyl methyl ketone itself can be achieved through various methods, including the cyclization of 5-chloro-2-pentanone.[7][8]

Experimental Protocols

Protocol 1: Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

This protocol outlines a general procedure for the synthesis of this compound using the more common and economical DMFDMA.

Materials:

  • Cyclopropyl methyl ketone

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous toluene (or another suitable inert solvent)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add cyclopropyl methyl ketone (1.0 eq).

  • Add anhydrous toluene to dissolve the ketone.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically around 110-120 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Synthesis using Bredereck's Reagent

This protocol provides an alternative method using the more reactive Bredereck's reagent, which may be advantageous for achieving higher yields or with less pure starting materials.

Materials:

  • Cyclopropyl methyl ketone

  • Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

  • Anhydrous nonpolar aprotic solvent (e.g., benzene, toluene, or cyclohexane)[3]

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclopropyl methyl ketone (1.0 eq) in an anhydrous nonpolar aprotic solvent.

  • Add Bredereck's reagent (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or GC-MS. Reactions with Bredereck's reagent are often faster than with DMFDMA.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (especially if DMFDMA or Bredereck's reagent has been improperly stored).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.1. Use freshly opened or properly stored reagents. Consider purchasing from a reputable supplier.[4]2. Ensure the reaction is heated to the appropriate reflux temperature of the chosen solvent and monitor for a sufficient duration.3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere.
Formation of Multiple Products (Side Reactions) 1. Self-condensation of cyclopropyl methyl ketone.2. Reaction of the product with excess formylating agent.3. Impurities in the starting materials.1. Add the ketone to the pre-heated formylating agent solution to minimize self-condensation.2. Use a controlled stoichiometry of the formylating agent (closer to 1.1 equivalents).3. Ensure the purity of cyclopropyl methyl ketone before starting the reaction.[7]
Difficult Purification 1. Co-elution of the product with unreacted starting materials or byproducts.2. Streaking of the product on the silica gel column.1. Optimize the solvent system for column chromatography. A gradient elution from non-polar (hexanes) to more polar (ethyl acetate) can improve separation.2. The amine functionality can cause streaking. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this issue.
Product Decomposition 1. Prolonged heating at high temperatures.2. Exposure to acidic conditions during workup or purification.1. Monitor the reaction closely and stop heating as soon as the starting material is consumed.2. Avoid acidic workup procedures. Use a neutral or slightly basic workup.

Visualization of Key Processes

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_byproduct Byproducts ketone Cyclopropyl Methyl Ketone intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic Attack reagent DMFDMA / Bredereck's Reagent reagent->intermediate product 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one intermediate->product Elimination byproduct Methanol / t-Butanol + Dimethylamine intermediate->byproduct

Caption: General mechanism for the synthesis of the target enaminone.

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Start check_reaction Monitor Reaction Progress (TLC/GC-MS) start->check_reaction low_conversion Low/No Conversion check_reaction->low_conversion Issue Detected multiple_products Multiple Products check_reaction->multiple_products Issue Detected complete Reaction Complete check_reaction->complete No Issues low_conversion->start Check Reagents, Temp, Time multiple_products->start Adjust Stoichiometry, Purity workup Workup & Purification complete->workup characterization Product Characterization workup->characterization success Successful Synthesis characterization->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Product Characterization Data

For verification of the final product, the following spectral data can be used as a reference.

Technique Expected Data
1H NMR Characteristic signals for the cyclopropyl protons, the vinyl protons, and the dimethylamino group. The vinyl protons will appear as doublets with a coupling constant indicative of the trans configuration.
13C NMR Resonances corresponding to the carbonyl carbon, the olefinic carbons, the cyclopropyl carbons, and the dimethylamino carbons.
Mass Spec (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C8H13NO, MW: 139.19 g/mol ).[6][9]
Infrared (IR) A strong absorption band for the conjugated ketone carbonyl group (typically around 1640-1680 cm-1) and a band for the C=C double bond.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthetic procedure, focusing on the identification and mitigation of byproducts. Our aim is to equip you with the expertise to optimize your reaction conditions and ensure the highest purity of your target compound.

Overview of the Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of cyclopropyl methyl ketone with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a related Bredereck's reagent. This reaction is a cornerstone for the formation of enaminones, which are versatile intermediates in organic synthesis.

The general reaction scheme is as follows:

While the reaction appears straightforward, several factors can influence its outcome, leading to the formation of undesired byproducts and complicating purification. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Possible Causes:

  • Low Reaction Temperature: The condensation reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Poor Quality of DMF-DMA: N,N-dimethylformamide dimethyl acetal is sensitive to moisture and can decompose over time to dimethylamine and methanol, reducing its reactivity.

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or another suitable analytical technique. For many enaminone syntheses, temperatures in the range of 80-120 °C are effective.

  • Verify Reagent Quality: Before use, check the purity of your DMF-DMA. If it has been opened and stored for an extended period, consider using a fresh bottle.

  • Ensure Efficient Stirring: Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous.

  • Solvent Selection: While the reaction can sometimes be run neat, using a high-boiling inert solvent like toluene or xylene can improve solubility and allow for higher reaction temperatures.

FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What could it be and how can I avoid its formation?

This is a common issue and the likely culprit is the formation of a bis-enaminone or dienaminone byproduct.

Mechanism of Formation:

The desired enaminone product still possesses a reactive methylene group (adjacent to the cyclopropyl ring) that can undergo a second condensation reaction with another molecule of DMF-DMA, particularly if an excess of the reagent is used or if the reaction is allowed to proceed for an extended period.

DOT Diagram: Formation of Bis-Enaminone Byproduct

byproduct_formation start Cyclopropyl Methyl Ketone + DMF-DMA product This compound (Desired Product) start->product Initial Condensation byproduct Bis-enaminone Byproduct product->byproduct Second Condensation excess_dmf Excess DMF-DMA excess_dmf->byproduct

Caption: Reaction pathway showing the formation of the desired enaminone and the subsequent reaction to form a bis-enaminone byproduct in the presence of excess DMF-DMA.

Identification and Mitigation:

ByproductAnalytical Signature (Expected)Mitigation Strategy
Bis-enaminone Higher molecular weight in mass spectrometry. More complex 1H NMR spectrum with additional vinyl and dimethylamino signals.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of DMF-DMA. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Add the cyclopropyl methyl ketone to the heated DMF-DMA solution to maintain a low concentration of the ketone.

Experimental Protocol to Minimize Bis-enaminone Formation:

  • In a flame-dried flask under an inert atmosphere, add 1.1 equivalents of DMF-DMA to the chosen solvent (e.g., toluene).

  • Heat the solution to the desired reaction temperature (e.g., 100 °C).

  • Slowly add a solution of 1.0 equivalent of cyclopropyl methyl ketone in the same solvent to the heated DMF-DMA solution over a period of 30-60 minutes.

  • Monitor the reaction by TLC. Once the cyclopropyl methyl ketone is no longer visible, cool the reaction to room temperature.

  • Proceed with the workup and purification.

FAQ 3: My purified product is unstable and decomposes over time. What is happening and how can I improve its stability?

Enamines and enaminones can be susceptible to hydrolysis , especially in the presence of moisture and acidic conditions. The enamine can revert to the corresponding β-dicarbonyl compound, which may then undergo further reactions.

Mechanism of Hydrolysis:

The hydrolysis is essentially the reverse of the enamine formation. Protonation of the enamine is followed by the addition of water and subsequent elimination of dimethylamine.

DOT Diagram: Hydrolysis of the Enaminone Product

hydrolysis product This compound protonation Protonation product->protonation water_attack Nucleophilic attack by H2O protonation->water_attack elimination Elimination of Dimethylamine water_attack->elimination hydrolyzed_product Hydrolyzed Byproduct elimination->hydrolyzed_product

Caption: Stepwise mechanism for the hydrolysis of the enaminone product, leading to decomposition.

Troubleshooting and Storage:

  • Workup: During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any residual acid. Minimize the contact time with the aqueous phase.

  • Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.

  • Purification: If using column chromatography, ensure that the silica gel is neutral. Basic silica or alumina can also be used if the compound is sensitive to acidic conditions.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a freezer to minimize decomposition.

FAQ 4: I am having difficulty purifying my product. What are some effective purification strategies?

Purification Challenges:

  • The desired product and some byproducts may have similar polarities, making separation by column chromatography challenging.

  • The product may be an oil, which can be more difficult to handle and purify than a crystalline solid.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution, followed by brine. This will remove any acidic or water-soluble impurities.

  • Column Chromatography:

    • Stationary Phase: Use silica gel (230-400 mesh) for most applications. If your compound shows signs of decomposition on silica, consider using neutral alumina.

    • Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity. Monitor the fractions by TLC.

  • Crystallization: If the purified product is an oil, attempting to crystallize it can significantly improve its purity. Try dissolving the oil in a minimal amount of a hot solvent (e.g., hexanes, diethyl ether, or a mixture) and then cooling it slowly. Seeding with a small crystal, if available, can induce crystallization.

  • Distillation: For thermally stable, low-viscosity oils, vacuum distillation can be an effective purification method.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameFormation PathwayExpected 1H NMR Signals (in CDCl3)Expected Mass Spec (EI)
Bis-enaminone Reaction of the product with excess DMF-DMAMultiple vinyl proton signals, multiple dimethylamino singlets.M+ corresponding to C11H18N2O
Hydrolysis Product Reaction of the product with waterAbsence of enamine vinyl protons and dimethylamino signals. Appearance of signals corresponding to a β-dicarbonyl compound.M+ corresponding to the hydrolyzed species.
Unreacted Cyclopropyl Methyl Ketone Incomplete reactionSinglet for the methyl group (~2.2 ppm), multiplets for cyclopropyl protons.M+ at m/z 84
Dimethylamine and Methanol Decomposition of DMF-DMABroad singlet for N-H of dimethylamine, singlet for methoxy group of methanol (~3.5 ppm).Not typically observed as they are volatile.

Concluding Remarks

The successful synthesis of this compound hinges on careful control of reaction stoichiometry, temperature, and the exclusion of moisture. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. For further assistance, please do not hesitate to contact our technical support team.

Technical Support Center: Troubleshooting Reactions with 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile enaminone building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your chemical transformations.

Introduction to this compound

This compound (CAS No. 21666-68-2) is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds such as pyrimidines, pyridines, and pyrazoles.[1][2][3] Its utility stems from the electrophilic nature of the β-carbon and the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The dimethylamino group acts as an excellent leaving group upon cyclization.

However, like any reactive chemical, its use can present challenges. This guide will address common issues encountered during its application and provide logical, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding to completion. What are the common causes?

A1: Several factors can lead to an incomplete reaction. Firstly, assess the purity of your starting material. Impurities can inhibit the reaction. Secondly, the reagent is susceptible to hydrolysis, especially under acidic conditions, which can decompose it before it has a chance to react.[4][5] Ensure your solvent is anhydrous and that your reaction is protected from atmospheric moisture. Finally, the basicity of the reaction medium is crucial. For many cyclization reactions, a suitable base is required to deprotonate the nucleophile and/or facilitate the final elimination step.

Q2: I am observing the formation of multiple side products. What are the likely culprits?

A2: Side product formation often arises from the multiple reactive sites on the enaminone and the nucleophile. Common side reactions include:

  • Hydrolysis of the enaminone: This leads to the formation of 1-cyclopropyl-1,3-propanedione, which can then undergo self-condensation or react with your nucleophile to give undesired products.

  • Reaction at the carbonyl group: While the β-carbon is the primary site of nucleophilic attack, strong nucleophiles can sometimes react at the carbonyl carbon.

  • Self-condensation of the enaminone: Under certain conditions, enaminones can undergo self-condensation.[6]

  • Formation of acyclic intermediates: If the cyclization step is slow, the initial adduct may be observed as a major byproduct.

Q3: What are the optimal storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to protect it from moisture and air.[7]

Detailed Troubleshooting Guides

Problem 1: Low to No Product Yield

A low or non-existent yield is a common frustration. The following workflow will help you systematically diagnose and resolve the issue.

low_yield_troubleshooting start Low/No Product Yield check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity Step 1 check_conditions Review Reaction Conditions check_purity->check_conditions If Pure solution_purity Purify Starting Material (Distillation/Recrystallization) check_purity->solution_purity If Impure hydrolysis Suspect Hydrolysis? check_conditions->hydrolysis Step 2a base_issue Incorrect Base/Amount? check_conditions->base_issue Step 2b temp_solvent Suboptimal Temperature/Solvent? check_conditions->temp_solvent Step 2c solution_hydrolysis Use Anhydrous Solvents Inert Atmosphere (N2/Ar) hydrolysis->solution_hydrolysis solution_base Screen Bases (e.g., NaOEt, K2CO3) Optimize Stoichiometry base_issue->solution_base solution_temp_solvent Screen Solvents (e.g., EtOH, DMF, Dioxane) Vary Temperature temp_solvent->solution_temp_solvent

Caption: Troubleshooting workflow for low product yield.

  • Starting Material Purity:

    • Causality: Impurities in this compound can act as catalysts for decomposition or react with your nucleophile, leading to a lower yield of the desired product.

    • Verification: Assess the purity of your starting material using ¹H NMR and LC-MS. Key ¹H NMR signals for the pure compound in CDCl₃ should include peaks for the dimethylamino, vinyl, and cyclopropyl protons.

    • Solution: If impurities are detected, purify the enaminone by vacuum distillation or recrystallization.

  • Hydrolysis of the Enaminone:

    • Causality: Enaminones are susceptible to hydrolysis, particularly in the presence of acid, which protonates the β-carbon, making it more electrophilic for water to attack.[4][5][8] This irreversible reaction consumes your starting material.

    • Solution:

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.

      • pH Control: If the reaction requires acidic or basic conditions, carefully control the pH. In some cases, a milder base or a buffered system may be necessary.

  • Reaction Conditions:

    • Base: Many reactions, such as pyrimidine synthesis with guanidine, require a base.[2] The choice and amount of base are critical.

      • Causality: The base deprotonates the nucleophile, increasing its nucleophilicity. It also neutralizes any acid formed during the reaction, preventing enaminone hydrolysis.

      • Solution: If using a salt of the nucleophile (e.g., guanidine hydrochloride), an appropriate amount of a suitable base (e.g., sodium ethoxide, potassium carbonate) must be added. A common starting point is to use a slight excess of the base relative to the nucleophile salt.

    • Solvent and Temperature:

      • Causality: The solvent polarity can influence the reaction rate and selectivity.[9] The temperature affects the reaction kinetics; some reactions may require heating to overcome the activation energy barrier.

      • Solution: Common solvents for these reactions include ethanol, isopropanol, DMF, and dioxane. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.

Problem 2: Formation of an Acyclic Intermediate as the Major Product

In some cases, the initial nucleophilic addition occurs, but the subsequent cyclization and elimination of dimethylamine do not proceed efficiently.

pyrimidine_synthesis reagents Enaminone + Guanidine addition Nucleophilic Addition reagents->addition intermediate Acyclic Intermediate addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Rate-limiting step? elimination Elimination of Dimethylamine cyclization->elimination product 2-Amino-4-cyclopropylpyrimidine elimination->product

Caption: General mechanism for pyrimidine synthesis.

  • Causality: The cyclization step is often the rate-determining step. Insufficient thermal energy or an inappropriate solvent can hinder this intramolecular reaction.

  • Solutions:

    • Increase Temperature: Refluxing the reaction mixture is often necessary to promote cyclization.

    • Change Solvent: A more polar, higher-boiling point solvent like DMF or n-butanol can facilitate the cyclization.

    • Acid/Base Catalysis: In some cases, a catalytic amount of acid or base can promote the cyclization and subsequent elimination.

Problem 3: Product Purification Challenges

The polarity of the heterocyclic products and the presence of basic byproducts can complicate purification.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid product has precipitated, it can be isolated by filtration.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure.

    • The crude product can then be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective.

    • Acid/Base Wash: If the product is basic, an acidic wash (e.g., dilute HCl) can be used to extract it into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the product re-extracted into an organic solvent. The reverse is true for acidic products.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-cyclopropylpyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add an appropriate anhydrous solvent (e.g., ethanol, 5-10 mL per mmol of enaminone).

    • Add guanidine hydrochloride (1.1 eq).

    • Add a base such as sodium ethoxide (1.1 eq) or potassium carbonate (2.2 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended RangeNotes
Enaminone:Nucleophile Ratio 1 : 1.05-1.2A slight excess of the nucleophile is often beneficial.
Base:Nucleophile Salt Ratio 1.1-2.2 : 1Depends on the base used (e.g., 1.1 eq for NaOEt, 2.2 eq for K₂CO₃).
Temperature Room Temperature to RefluxReaction may require heating to proceed to completion.
Solvent Ethanol, Isopropanol, DMFChoice of solvent can impact reaction rate and solubility.

Conclusion

This compound is a powerful synthetic intermediate. Successful application requires careful attention to reagent purity, reaction conditions, and potential side reactions. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can effectively overcome common challenges and achieve their synthetic goals.

References

Technical Support Center: Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions.

Overview: The Synthetic Landscape

This compound is a valuable β-enaminone intermediate in organic synthesis, notably in the construction of heterocyclic compounds and as a building block for active pharmaceutical ingredients. The most prevalent and effective synthetic route involves the condensation of cyclopropyl methyl ketone with a potent aminomethylenating agent. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity.

The core transformation relies on the reaction of a CH-acidic ketone with a reagent that installs the dimethylaminopropenylidene group. The two most common reagents for this purpose are:

  • tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent): A highly reactive aminal ester that is exceptionally effective for the formylation and aminomethylenation of active methylene compounds.[1][2] It often provides excellent yields under relatively mild conditions.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Another common reagent used for similar transformations. It typically requires higher temperatures to drive the reaction to completion.

This guide will focus primarily on the use of Bredereck's reagent due to its high reactivity and efficiency in forming the target enaminone.

Reaction Mechanism

The reaction proceeds through a condensation pathway. Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a strong base, the tert-butoxide anion. The butoxide deprotonates the α-carbon of the cyclopropyl methyl ketone to form an enolate. This nucleophilic enolate then attacks the electrophilic formamidinium ion. The final step is the elimination of dimethylamine to yield the stable, conjugated enaminone product.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism reagent Bredereck's Reagent dissociation Dissociation reagent->dissociation butoxide t-BuO⁻ dissociation->butoxide Strong Base formamidinium Formamidinium Ion [Me₂N=CH-NMe₂]⁺ dissociation->formamidinium Electrophile enolate Ketone Enolate (Nucleophile) butoxide->enolate adduct Tetrahedral Adduct formamidinium->adduct ketone Cyclopropyl Methyl Ketone ketone->enolate Deprotonation enolate->adduct Nucleophilic Attack elimination Elimination of HNMe₂ adduct->elimination product Target Enaminone elimination->product

Caption: Figure 1: Proposed Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: Why is Bredereck's reagent often preferred over DMF-DMA? Bredereck's reagent is generally more reactive and can effect the transformation under milder conditions.[1] Its dissociation in situ generates a strong alkoxide base, which facilitates the deprotonation of less acidic ketones, potentially leading to higher yields and faster reaction times compared to DMF-DMA, which often requires higher reflux temperatures.

Q2: What is the ideal solvent for this reaction? Aprotic, non-polar, and anhydrous solvents are essential. Bredereck's reagent reacts with protic solvents like water and alcohols.[1] Even weakly CH-acidic solvents such as acetonitrile or acetone can react upon heating.[1] Toluene, xylene, or mesitylene are excellent choices as they are inert and have high boiling points suitable for driving the reaction to completion. Using a mixture of DMF and mesitylene has been reported to improve yields to around 95%.[3]

Q3: Are anhydrous conditions critical? Absolutely. Water will readily hydrolyze Bredereck's reagent, rendering it inactive. Furthermore, any water present during the reaction or workup can hydrolyze the enaminone product back to the starting ketone, significantly reducing the yield.[4] Therefore, using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial for success.

Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes (e.g., 30:70 v/v). The starting ketone will have a higher Rf, while the more polar enaminone product will have a lower Rf. The reaction is complete when the ketone spot is no longer visible. For more quantitative analysis, GC-MS or ¹H NMR of an aliquot can be used.

Q5: What is a typical reaction temperature and duration? The reaction typically requires heating to drive the elimination of dimethylamine and tert-butanol. A temperature range of 80-140°C is common, depending on the solvent used. Reaction times can vary from a few hours to overnight (4-16 hours). Monitor by TLC to determine the optimal time.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Workflow & Troubleshooting Logic

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Reaction Start check_yield Check Yield & Purity (TLC, NMR) start->check_yield low_yield Problem: Low/No Conversion check_yield->low_yield Low impure Problem: Impure Product check_yield->impure Impure success Successful Synthesis check_yield->success High Yield & Purity reagents Verify Reagent Quality & Anhydrous Conditions low_yield->reagents Cause? workup Refine Workup Protocol (Avoid Acid) impure->workup Cause? reagents->start Restart temp_time Optimize Temperature & Reaction Time reagents->temp_time If OK temp_time->start Restart side_reactions Investigate Side Reactions (e.g., Self-Condensation) temp_time->side_reactions If Optimized side_reactions->start Restart workup->start Re-purify purification Optimize Purification (Distillation, Crystallization) workup->purification If OK purification->start Re-purify

Caption: Figure 2: Troubleshooting Decision Tree

Issue 1: Low or No Product Yield

  • Question: My TLC shows only starting material, even after several hours at reflux. What went wrong?

    • Answer: Reagent Integrity and Reaction Conditions are paramount.

      • Reagent Quality: Bredereck's reagent is sensitive to moisture and air. If the reagent is old or has been improperly stored, it may have degraded. It should be a colorless to slightly yellow liquid.[1] Always use a fresh bottle or a recently opened one stored under an inert atmosphere.

      • Anhydrous Conditions: This is the most common failure point. Ensure all glassware was rigorously oven- or flame-dried. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle. The reaction should be run under a positive pressure of nitrogen or argon.

      • Insufficient Temperature: The condensation reaction involves an elimination step that is temperature-dependent. If you are using a lower-boiling solvent like THF or Diethyl Ether, the temperature may not be sufficient. Switch to a higher-boiling solvent like toluene (b.p. 111°C) or xylene (b.p. ~140°C).

      • Stoichiometry: While a 1:1 stoichiometry can work, using a slight excess of Bredereck's reagent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the starting ketone has impurities or if trace moisture is unavoidable.

Issue 2: Presence of Multiple Byproducts

  • Question: My crude NMR spectrum is messy, showing multiple unidentified peaks. What are the likely impurities?

    • Answer: Side reactions and product instability are the primary culprits.

      • Ketone Self-Condensation: The basic conditions generated by the tert-butoxide can promote the aldol-type self-condensation of cyclopropyl methyl ketone. This can be minimized by adding the ketone slowly to the heated solution of Bredereck's reagent, ensuring the desired reaction outcompetes the self-condensation pathway. The addition of TiCl₄ can sometimes be used to prevent this side reaction by acting as a water scavenger.[5]

      • Hydrolysis During Workup: Enaminones can be sensitive to hydrolysis, especially under acidic conditions.[4] During the aqueous workup, avoid using any acid washes. Use a saturated sodium bicarbonate or brine wash instead to neutralize any acidic species and remove water-soluble byproducts.

      • Incomplete Reaction: If the reaction is not driven to completion, you will have unreacted starting material. Confirm completion with TLC before proceeding to workup.

      • Thermal Decomposition: Although the product is generally stable, prolonged heating at very high temperatures (>150°C) could potentially lead to decomposition. Stick to the lowest effective temperature.

Issue 3: Difficulty with Product Purification

  • Question: I'm having trouble getting a pure product. It streaks on my TLC plate and my column fractions are mixed.

    • Answer: The product's properties require specific purification techniques.

      • For Streaking on Silica Gel: The basic nitrogen atom in the enaminone can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking. To mitigate this, you can either "deactivate" the silica by adding 1-2% triethylamine (Et₃N) to your eluent system (e.g., 1% Et₃N in 30:70 EtOAc/Hexane) or use neutral alumina for chromatography instead.

      • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation is often the best method for purification on a larger scale. It avoids issues with silica gel and can efficiently remove non-volatile impurities.

      • Crystallization: If the product is a solid, recrystallization is an excellent option. Screen various solvents. A non-polar solvent system like heptane/ethyl acetate or diethyl ether/pentane at low temperatures may yield high-purity crystals.

Summary of Optimization Parameters
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Reagent Bredereck's Reagent1.1 - 1.2 equivalentsEnsures complete consumption of the limiting starting material.
Solvent TolueneXylene or DMF/MesityleneHigher boiling point can increase reaction rate and drive equilibrium.[3]
Temperature 110 °C (Toluene reflux)120-140 °CEnsures sufficient energy for the elimination step of the mechanism.
Atmosphere AmbientInert (N₂ or Ar)Prevents decomposition of the moisture-sensitive Bredereck's reagent.[1]
Workup Water washSaturated NaHCO₃/Brine washAvoids product hydrolysis which can be catalyzed by acid.[4]
Purification Silica Gel ChromatographyVacuum Distillation or Chromatography with Et₃N-treated eluentMinimizes product loss and degradation on acidic silica gel.

Detailed Experimental Protocol

This protocol provides a robust method for a ~10g scale synthesis.

Experimental Workflow

Experimental_Workflow Figure 3: Step-by-Step Experimental Workflow setup 1. Setup - Oven-dried glassware - Inert atmosphere (N₂) reagents 2. Charge Reagents - Add Toluene - Add Bredereck's Reagent (1.1 eq) setup->reagents heat 3. Heat to Reflux - Heat mixture to 110°C reagents->heat addition 4. Add Ketone - Add Cyclopropyl Methyl Ketone (1.0 eq) dropwise heat->addition reaction 5. Reaction - Reflux for 4-8 hours - Monitor by TLC addition->reaction workup 6. Workup - Cool to RT - Wash with Sat. NaHCO₃ - Dry over Na₂SO₄ reaction->workup purify 7. Purification - Concentrate in vacuo - Purify by vacuum distillation workup->purify analyze 8. Analysis - Obtain NMR, IR, MS - Assess purity and yield purify->analyze

Caption: Figure 3: Step-by-Step Experimental Workflow

Materials:

  • Cyclopropyl methyl ketone (1.0 eq, e.g., 8.41 g, 100 mmol)

  • tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent) (1.1 eq, e.g., 19.17 g, 110 mmol)

  • Anhydrous Toluene (~100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • Setup: Assemble the oven-dried three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous toluene (100 mL) followed by Bredereck's reagent (19.17 g, 110 mmol) via syringe. Begin stirring.

  • Heating: Heat the stirred solution to reflux (~110°C) using the heating mantle.

  • Ketone Addition: Dissolve the cyclopropyl methyl ketone (8.41 g, 100 mmol) in a small amount of anhydrous toluene (~20 mL) and add it to the dropping funnel. Add the ketone solution dropwise to the refluxing reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reflux for 4-8 hours. Monitor the reaction's progress every hour by taking a small aliquot, quenching it with a drop of water, extracting with ethyl acetate, and spotting on a TLC plate (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting ketone spot has disappeared.

  • Workup: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by vacuum distillation to obtain this compound as a pale yellow liquid or low melting solid.

References

Technical Support Center: Expert Guidance for Handling 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the effective handling of this hygroscopic reagent. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established best practices to ensure the integrity of your experiments and the reliability of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (CAS No. 21666-68-2) is a versatile building block in organic synthesis, often utilized in the preparation of various heterocyclic compounds and as a component in the development of protein degraders.[1][2][3] Its chemical structure is C8H13NO.[2][3][4]

The primary concern with its hygroscopic nature is the absorption of moisture from the atmosphere.[5] This can lead to several experimental issues:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to an underestimation of the actual amount of the reagent used in a reaction.

  • Physical Changes: The compound may clump, cake, or even appear to "melt" or dissolve as it absorbs moisture, making it difficult to handle and transfer accurately.[5][6][7]

  • Chemical Degradation: Although enaminones can sometimes be used in aqueous media, prolonged exposure to moisture can potentially lead to hydrolysis or other unwanted side reactions, compromising the purity and reactivity of the material.[8][9]

Q2: How should I properly store this compound upon receipt?

A2: Proper storage is the first line of defense against moisture contamination. Upon receipt, inspect the container for any damage to the seal. The compound should be stored in a tightly sealed, airtight container.[5] For long-term storage, we recommend the following:

  • Primary Container: Keep the compound in its original supplier bottle, ensuring the cap is securely fastened after each use.

  • Secondary Enclosure: Place the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[7] Alternatively, a humidity-controlled cabinet can be used.

  • Inert Atmosphere: For highly sensitive applications, consider storing the container inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[7][10]

Q3: What is the best practice for weighing this hygroscopic compound?

A3: Weighing hygroscopic substances requires speed and a controlled environment to minimize moisture uptake.[5] Here are the recommended approaches, from basic to most stringent:

  • Rapid Weighing: If a controlled environment is unavailable, work quickly. Have all necessary equipment ready. Open the container for the shortest possible time, dispense the required amount, and immediately reseal the container.[5] Be aware that this method may introduce some error.

  • Weighing in a Glove Box/Bag: This is the most reliable method. A glove box or a more economical glove bag provides a moisture-free environment (typically <1% humidity) for handling the compound.[7][10]

  • Solution-Based Dispensing: For very small quantities where accurate weighing is difficult, consider preparing a stock solution.[6] This involves dissolving a larger, more easily weighed amount of the compound in a suitable anhydrous solvent within a glove box. Aliquots of the solution can then be dispensed by volume.

Q4: Can I dry this compound if it has absorbed moisture?

A4: While it may be possible to dry the compound, it should be approached with caution. Gentle heating under a vacuum may remove absorbed water, but there is a risk of thermal decomposition.[5][11] Before attempting to dry the entire batch, it is crucial to:

  • Check the Compound's Thermal Stability: If available, consult the manufacturer's data sheet for information on the compound's melting point and decomposition temperature.

  • Test a Small Sample: Attempt to dry a small, representative sample first and check its purity (e.g., by NMR or LC-MS) to ensure no degradation has occurred.

  • Use Appropriate Equipment: A vacuum oven at a low temperature is preferable to direct heating.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Inconsistent Reaction Yields or Reproducibility Issues
  • Symptom: You are running the same reaction under what you believe are identical conditions, but the product yield is highly variable.

  • Probable Cause: The most likely culprit is inconsistent weighing of the hygroscopic starting material due to varying levels of moisture absorption. An inaccurate measurement of this key reagent will directly impact the stoichiometry of your reaction.

  • Solution Workflow:

    Caption: Decision workflow for troubleshooting inconsistent reaction yields.

    Step-by-Step Protocol for Preparing a Stock Solution:

    • Pre-dry Glassware: Thoroughly dry all glassware (e.g., volumetric flask, syringe) in an oven at >120°C overnight and cool in a desiccator.[12]

    • Inert Environment: Transfer the dried glassware and a sealed bottle of anhydrous solvent into a glove box.

    • Weighing: Inside the glove box, accurately weigh a sufficient amount of this compound to make a stock solution of a desired concentration (e.g., 1 M).

    • Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add the anhydrous solvent, cap the flask, and mix until the solid is completely dissolved. Add solvent to the calibration mark.

    • Storage: Store the stock solution in the glove box in a sealed container with a septum-lined cap for easy access with a syringe.

Problem 2: The Compound Appears Clumpy or "Wet" in the Bottle
  • Symptom: Upon opening the container, the normally fine powder is caked, clumpy, or has a damp appearance.

  • Probable Cause: The container seal was compromised, or the compound was exposed to ambient air for an extended period during previous uses. This has led to significant water absorption.[5][7]

  • Solution:

    • Assess the Extent: If only the top layer is affected, you may be able to carefully use the drier material from underneath. However, be aware that the entire contents have likely been exposed to some moisture.[7]

    • Consider Drying (with caution): As mentioned in FAQ Q4, you can attempt to dry a small portion of the material under high vacuum at a mild temperature. Analyze the dried material for purity before using it in a critical reaction.

    • Best Practice - Use a New Batch: For critical applications, especially in drug development where traceability and purity are paramount, it is strongly recommended to discard the compromised reagent and use a fresh, unopened bottle. The risk of using a reagent of unknown purity often outweighs the cost of replacement.

Problem 3: Reaction Fails to Proceed or Gives Unexpected Byproducts
  • Symptom: The reaction does not yield the desired product, or you observe the formation of unexpected impurities.

  • Probable Cause: While enaminones can be used in aqueous synthesis, the presence of excess water from a hygroscopic starting material can interfere with certain reaction mechanisms.[13][8][9] For example, in reactions sensitive to hydrolysis or those using water-sensitive catalysts or reagents, the absorbed moisture can be detrimental.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before troubleshooting the reaction conditions, confirm the integrity of your this compound. If it has been opened multiple times, consider that moisture contamination may be the root cause.

    • Run a Control Reaction: If possible, obtain a fresh, unopened vial of the reagent and run the reaction again under strictly anhydrous conditions. This will help determine if the starting material was the issue.

    • Analyze Byproducts: If the reaction yields unexpected products, try to isolate and characterize them. This can provide valuable clues about the unwanted reaction pathway, which may point towards hydrolysis of your starting material.[14]

Summary of Handling Recommendations

ParameterRecommended ProcedureRationale
Storage Tightly sealed container in a desiccator or glove box.To prevent moisture absorption from the atmosphere.[5][7]
Weighing Inside a glove box with a dry, inert atmosphere.To ensure accurate measurement and prevent physical changes to the compound.[7][10]
Small Quantities Prepare a stock solution in an anhydrous solvent.For precise dosing when direct weighing is impractical.[6]
Compromised Reagent For critical applications, use a new batch.To avoid issues with purity and reaction reproducibility.

Workflow for Handling a New Bottle of Hygroscopic Reagent

G A Receive New Bottle B Inspect Seal Integrity A->B C Store in Desiccator/ Glove Box Immediately B->C Seal OK D Log Lot Number & Date Opened C->D E Weighing Required? D->E F Transfer to Glove Box E->F Yes G Weigh Quickly & Reseal Tightly F->G H Return to Desiccator G->H

References

Technical Support Center: Analysis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges associated with 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. This guide is intended for researchers, scientists, and drug development professionals. Here, we will delve into the common issues encountered during the analysis of this compound and provide practical, in-depth troubleshooting advice and frequently asked questions. Our focus is on providing not just solutions, but also the scientific reasoning behind them to empower your experimental success.

Introduction to this compound and its Analytical Significance

This compound is a versatile synthetic intermediate belonging to the enaminone class of compounds. Enaminones are characterized by the N-C=C-C=O conjugated system, which imparts unique chemical reactivity and makes them valuable precursors in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The presence of a basic dimethylamino group and a strained cyclopropyl ring introduces specific analytical challenges that require careful consideration during method development and routine analysis. Accurate and robust analytical methods are crucial for ensuring the quality, purity, and stability of this intermediate and any subsequent products in the drug development pipeline.

Common Analytical Challenges

The analysis of this compound can be complicated by several factors inherent to its structure:

  • Chemical Instability: The enaminone functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the degradation of the analyte.[1][2][3][4][5]

  • Chromatographic Peak Tailing: The basic dimethylamino group can interact with residual silanol groups on silica-based HPLC columns, resulting in poor peak shape and compromised resolution.

  • Potential for Oxidation and Photodegradation: The conjugated system may be sensitive to oxidative and photolytic stress, necessitating careful sample handling and storage.[6][7]

  • Presence of Process-Related Impurities: The synthesis of enaminones can result in characteristic impurities that need to be identified and controlled.[6][8][9][10][11][12][13]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the HPLC analysis of this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I resolve it?

A1: Peak tailing for this compound is most likely due to secondary interactions between the basic dimethylamino group and acidic silanol groups on the surface of the silica-based stationary phase in your HPLC column. This interaction delays a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.

Here is a systematic approach to address this issue:

Step-by-Step Troubleshooting:

  • Mobile Phase pH Adjustment:

    • Lowering the pH: Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) will protonate the residual silanol groups, reducing their ability to interact with the protonated basic analyte.

    • Increasing the pH: Alternatively, using a higher pH (e.g., pH 7.5-8.5), if your column allows, can deprotonate the analyte, minimizing its interaction with any remaining ionized silanols. However, be cautious as high pH can degrade the silica backbone of many columns.

  • Use of a Competitive Base:

    • Adding a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analyte. A typical starting concentration is 0.1% (v/v).

  • Column Selection:

    • End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping is a process that chemically bonds a small, inert group to the residual silanol groups, effectively shielding them from interaction with basic analytes.

    • Phenyl-Hexyl Columns: A phenyl-hexyl stationary phase can offer alternative selectivity and may reduce peak tailing for certain basic compounds.

  • Lowering Analyte Concentration:

    • Injecting a lower concentration of your sample can sometimes improve peak shape, as it reduces the saturation of active sites on the column.

dot

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH (Low: 2.5-3.5 or High: 7.5-8.5) Start->Adjust_pH Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) Adjust_pH->Add_Modifier If not resolved Resolution Problem Resolved? Adjust_pH->Resolution If resolved Change_Column Change HPLC Column (End-capped, Phenyl-Hexyl) Add_Modifier->Change_Column If not resolved Add_Modifier->Resolution If resolved Lower_Concentration Lower Sample Concentration Change_Column->Lower_Concentration If not resolved Change_Column->Resolution If resolved Lower_Concentration->Resolution

Caption: Troubleshooting workflow for peak tailing.

Q2: I am observing a loss of the main analyte peak area over a sequence of injections, or when the sample is left in the autosampler. What could be the issue?

A2: This is likely due to the instability of this compound in your sample solvent or mobile phase. Enaminones are known to be susceptible to hydrolysis.[1][2][3][4][5]

Troubleshooting and Prevention:

  • Sample Solvent Selection:

    • Avoid highly acidic or basic sample diluents. A neutral, buffered solvent or a mixture of organic solvent (like acetonitrile or methanol) and water is often a good choice.

    • Prepare your samples fresh and analyze them as quickly as possible.

  • Autosampler Temperature:

    • If your autosampler has temperature control, set it to a lower temperature (e.g., 4-10 °C) to slow down potential degradation.

  • Mobile Phase Compatibility:

    • Ensure your mobile phase is not overly acidic or basic, which could cause on-column degradation. If you need to use an acidic mobile phase to control peak shape, assess the stability of your analyte in it over the typical run time.

  • Forced Degradation Study:

    • To understand the stability profile of your compound, perform a forced degradation study. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light. This will help you identify the conditions under which your compound is unstable and what the degradation products are.

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl2-8 hours at 60°C
Base Hydrolysis0.1 M NaOH2-8 hours at 60°C
Oxidation3% H₂O₂24 hours at room temperature
Thermal80°C48 hours
PhotolyticICH-compliant light exposureAs per ICH Q1B guidelines[14]

Frequently Asked Questions (FAQs)

Q: What would be a good starting point for an HPLC method for this compound?

A: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan, likely around 280-320 nm)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

This method uses an acidic mobile phase to improve peak shape and a gradient to ensure elution of any potential impurities with different polarities.

Q: What are the likely impurities I should be looking for?

A: Based on the common synthesis of enaminones from a β-dicarbonyl precursor and a dimethylformamide acetal, you should be aware of the following potential impurities:

  • Starting Materials: Unreacted cyclopropyl methyl ketone and by-products from the dimethylformamide acetal.

  • Hydrolysis Product: The corresponding β-dicarbonyl compound (1-cyclopropyl-1,3-propanedione) formed from the hydrolysis of the enaminone.

  • Isomers: Depending on the synthesis, there might be geometric isomers (E/Z) of the enaminone.

dot

Impurity_Profile cluster_synthesis Synthesis cluster_impurities Potential Impurities Cyclopropyl methyl ketone Cyclopropyl methyl ketone Target Compound 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one Cyclopropyl methyl ketone->Target Compound DMF-DMA DMF-DMA DMF-DMA->Target Compound Unreacted SM Unreacted Starting Materials Target Compound->Unreacted SM Carry-over Hydrolysis Product Hydrolysis Product (1-cyclopropyl-1,3-propanedione) Target Compound->Hydrolysis Product Degradation Geometric Isomers Geometric Isomers (E/Z) Target Compound->Geometric Isomers Side-reaction

Caption: Potential impurities in the analysis of the target compound.

Q: How should I prepare my samples for HPLC analysis to ensure stability?

A: Proper sample preparation is key to obtaining accurate and reproducible results.

Recommended Sample Preparation Workflow:

  • Solvent Selection: Dissolve your sample in a solvent that is compatible with the mobile phase and in which the analyte is stable. A good starting point is a 50:50 mixture of acetonitrile and water.

  • Concentration: Prepare your sample at a concentration that is within the linear range of your detector.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • Timeliness: Analyze the prepared samples as soon as possible. If there is a delay, store them in a cooled autosampler.

Q: Can I use Gas Chromatography (GC) to analyze this compound?

A: While GC can be used for the analysis of some enaminones, it may not be the ideal technique for this compound due to its relatively high molecular weight and potential for thermal degradation in the hot GC inlet. HPLC is generally the preferred method for such compounds. If GC analysis is necessary, a derivatization step to increase volatility and thermal stability might be required.

References

Technical Support Center: Purification of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, achieving high purity of this enaminone is paramount.[1][2] Impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization. This guide is structured to provide direct, actionable solutions to the common purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise before and during the purification process.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities typically originate from three sources: unreacted starting materials, side-products from the reaction, and the workup process. The most common synthesis involves the condensation of a cyclopropyl keto-precursor with a dimethylamine equivalent.[2][3] Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual cyclopropyl methyl ketone or its more activated precursor.

  • Hydrolysis Product: The starting ketone can be regenerated if the enaminone is exposed to excess water, especially under acidic conditions, as the formation reaction is an equilibrium process.[4]

  • Side-Products: Depending on the specific synthetic route, minor side-products from self-condensation of the ketone or reactions involving the solvent or catalyst may be present.

  • Process Residuals: Solvents, residual base or acid catalysts, and salts from the workup.

Q2: How can I accurately assess the purity of my final product?

A2: A multi-faceted approach is recommended for robust purity assessment. No single technique tells the whole story.

  • ¹H NMR Spectroscopy: This is the most powerful tool. It confirms the structure and can reveal the presence of impurities, even those that are not UV-active. Absolute purity can be determined with high accuracy using quantitative ¹H NMR (qNMR) with an internal standard.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, typically expressed as a percentage based on peak area. It is excellent for detecting minor impurities.[]

  • Melting Point Determination: Pure crystalline solids have a sharp, defined melting point. A broad or depressed melting range is a strong indicator of impurities.[7]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to quickly assess the number of components in your sample and to monitor the progress of a purification process like column chromatography.

Q3: My product is a persistent yellow oil, but the literature reports a solid. What's wrong?

A3: This is a common issue and usually indicates the presence of impurities that are inhibiting crystallization. Residual solvents or oily side-products can act as an "eutectic" mixture, depressing the melting point of your compound below room temperature. The solution is to employ a more rigorous purification technique, such as flash column chromatography, to remove these contaminants before attempting recrystallization again.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a problem-solution framework for specific experimental challenges.

Problem 1: Product Streaks Severely on a Silica Gel TLC Plate and Gives Low Recovery from a Column.
  • Symptom: When running a TLC, the spot for your product elongates from the baseline instead of moving as a tight, round spot. After running a standard silica gel column, the yield is significantly lower than expected.

  • Scientific Cause: This is a classic acid-base interaction. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The dimethylamino group on your enaminone is basic. This strong interaction causes the compound to bind irreversibly or elute very slowly and broadly from the stationary phase, sometimes leading to on-column decomposition.[8][9]

  • Solution: Modified Column Chromatography Protocol

    • Deactivate the Silica: Neutralize the acidic silanol groups by incorporating a small amount of a volatile tertiary amine, like triethylamine (TEA), into your mobile phase. A typical concentration is 0.5-1% (v/v).[8][10]

    • Solvent System Selection: Develop your mobile phase using TLC plates, but add 1% TEA to the developing solvent. A good starting point for this compound is a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that mitigate the strong acid-base interaction without requiring a mobile phase modifier.[8][9]

Workflow for Mitigating On-Column Issues

G cluster_0 Problem Identification cluster_1 Solution Path a Run TLC with Hexane/EtOAc b Observe Streaking? a->b c Add 1% TEA to Mobile Phase b->c Yes d Re-run TLC c->d e Streaking Resolved? d->e f Proceed to Column with TEA-Modified Eluent e->f Yes g Switch to Amine-Functionalized Silica or Alumina e->g No

Caption: Decision workflow for troubleshooting product streaking on silica gel.

Problem 2: Recrystallization Fails to Produce Crystals or Results in Low Yield.
  • Symptom: Upon cooling the saturated solution, the product either "oils out" as a separate liquid phase or no solid forms at all, even after seeding or scratching. Alternatively, only a very small amount of solid is recovered.

  • Scientific Cause: The principles of recrystallization rely on a significant difference in the compound's solubility at high and low temperatures in a given solvent.[11][12] Failure occurs if:

    • The chosen solvent is too good (product remains soluble when cold).

    • The chosen solvent is too poor (product never fully dissolves when hot).

    • Impurities are present at a level that disrupts the crystal lattice formation.

  • Solution: Systematic Solvent Screening and Technique Refinement

    • Single-Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound poorly at room temperature but completely at boiling.

    • Two-Solvent System: If no single solvent is ideal, use a two-solvent system.[11] Find a "soluble" solvent that dissolves your compound at all temperatures and a miscible "anti-solvent" in which your compound is insoluble. Dissolve the crude product in a minimal amount of the hot "soluble" solvent, then slowly add the hot "anti-solvent" until the solution becomes faintly cloudy. Add a drop or two of the "soluble" solvent to clarify, then allow it to cool slowly.

    • Remove Oily Impurities First: If the material is very impure, a preliminary purification by column chromatography to remove the bulk of impurities will make subsequent recrystallization much more successful.

Data Table: Recrystallization Solvent Candidates
SolventPolarity IndexBoiling Point (°C)Comments
Hexanes0.169Good anti-solvent; likely low solubility.
Toluene2.4111May have good solubility characteristics at high temp.
Ethyl Acetate4.477A common mid-polarity solvent.
Isopropanol4.082A protic solvent, may interact with the amine.
Acetonitrile5.882A polar aprotic option.
Water10.2100Unlikely to be a good solvent alone; may work as an anti-solvent.
Problem 3: The Final Product is Off-Color (Yellow to Brown).
  • Symptom: The isolated solid is not white or pale yellow as expected.

  • Scientific Cause: Colored impurities often arise from minor degradation pathways or are highly conjugated side-products formed in small amounts during the synthesis.

  • Solution: Decolorization Techniques

    • Activated Charcoal (Norit/Darco): During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). The charcoal adsorbs large, flat, colored molecules. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[11] Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.

    • Chromatography: If the colored impurity has a different polarity from your product, it can be effectively removed by flash column chromatography.

Section 3: Standard Operating Protocols

Protocol A: Modified Flash Column Chromatography
  • Prepare the Eluent: Based on TLC analysis, prepare the mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% triethylamine (TEA) by volume.

  • Pack the Column: Pack the column with silica gel using the TEA-modified eluent. Ensure the column is fully equilibrated by passing 2-3 column volumes of the eluent through the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute and Collect: Run the column using a gradient elution, slowly increasing the polarity. Collect fractions and monitor them by TLC (using a TEA-modified developing solvent).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Decision Tree for Purification Strategy

G start Crude Product Analysis (TLC, ¹H NMR) is_solid Is product a solid? start->is_solid purity_check Purity >95% and only 1-2 minor spots? is_solid->purity_check Yes wash Perform Aqueous Wash (e.g., NaHCO₃, Brine) is_solid->wash No (Oily) recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Perform Modified Flash Column Chromatography purity_check->chromatography No (Multiple Impurities) final_product Pure Product recrystallize->final_product chromatography->recrystallize If solid & needs polishing chromatography->final_product If oil or pure solid wash->chromatography

Caption: A logical decision tree for selecting an appropriate purification method.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the versatile building block, 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one. In the landscape of organic synthesis, enaminones are prized for their dual nucleophilic and electrophilic character, making them invaluable precursors for a myriad of heterocyclic compounds.[1][2] This guide will not only delve into the predicted spectral characteristics of our target molecule but will also draw objective comparisons with a commercially available alternative, (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, supported by experimental data.

Our narrative is structured to provide not just data, but a causal understanding behind the experimental choices and interpretations, ensuring scientific integrity and empowering you with actionable insights for your research endeavors.

The Spectroscopic Profile of this compound: A Predicted Analysis

Due to the limited availability of published experimental spectra for this compound, this section presents a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are grounded in the well-established principles of spectroscopic theory and are corroborated by experimental data from structurally analogous compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the dimethylamino, vinyl, and cyclopropyl protons. The vinyl protons, being part of a conjugated system, will show characteristic coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.90s6HN(CH₃)₂The two methyl groups on the nitrogen are equivalent and appear as a sharp singlet.
~5.60d1H=CH-COThe vinyl proton α to the carbonyl is deshielded and appears as a doublet due to coupling with the adjacent vinyl proton.
~7.50d1HN-CH=The vinyl proton β to the carbonyl is further deshielded by the nitrogen and appears as a doublet.
~1.80m1HCO-CH(CH₂)₂The methine proton of the cyclopropyl group is deshielded by the adjacent carbonyl group.
~0.90m2HCH-CH₂ (cis)The two cis protons on the cyclopropyl ring relative to the carbonyl group.
~0.70m2HCH-CH₂ (trans)The two trans protons on the cyclopropyl ring relative to the carbonyl group.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon and the vinyl carbons are expected to appear in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OThe carbonyl carbon is significantly deshielded.
~155N-C=The vinyl carbon attached to the nitrogen is deshielded due to the electron-donating effect of nitrogen.
~95=C-COThe vinyl carbon α to the carbonyl is shielded relative to the other vinyl carbon.
~40N(CH₃)₂The two equivalent methyl carbons of the dimethylamino group.
~15CO-CHThe methine carbon of the cyclopropyl ring.
~10CH₂The two equivalent methylene carbons of the cyclopropyl ring.
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (139.19 g/mol ). The fragmentation pattern will likely be dominated by cleavage of the cyclopropyl ring and the loss of the dimethylamino group.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted FragmentRationale
139[M]⁺Molecular ion
124[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group.
96[M - C₃H₅]⁺Loss of a cyclopropyl radical.
82[M - C₃H₅ - CH₂]⁺Subsequent loss of a methylene group.
70[C₄H₈N]⁺Fragmentation of the enaminone backbone.
55[C₃H₅N]⁺Further fragmentation.
44[C₂H₆N]⁺Dimethylaminomethyl cation.

A Comparative Analysis: (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

To provide a tangible benchmark for our predictions, we will now examine the experimental spectral data of a commercially available and structurally related enaminone, (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This compound features a thiophene ring instead of a cyclopropyl group, which will manifest in distinct spectroscopic signatures.

Molecular Structure:

Caption: Molecular structure of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

Experimental ¹H and ¹³C NMR Data

The following tables summarize the reported NMR data for (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

Table 4: Experimental ¹H NMR Data for (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (in CDCl₃, 400 MHz)[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.61dd1HThiophene H-5
7.49dd1HThiophene H-3
7.07dd1HThiophene H-4
6.62d1H=CH-CO
8.36d1HN-CH=
3.26s3HN(CH₃)₂
3.04s3HN(CH₃)₂

Table 5: Experimental ¹³C NMR Data for (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (in CDCl₃, 100 MHz)[1]

Chemical Shift (δ, ppm)Assignment
201.2C=O
157.9N-C=
154.7Thiophene C-2
132.9Thiophene C-5
128.1Thiophene C-3
125.4Thiophene C-4
108.0=C-CO
46.3N(CH₃)₂
38.5N(CH₃)₂
Comparative Insights

A direct comparison of the predicted data for our target molecule and the experimental data for the thiophene analog reveals key differences that are rooted in their structural distinctions:

  • ¹H NMR: The most apparent difference lies in the aromatic region. The thiophene analog displays characteristic signals for the three thiophene protons, whereas the cyclopropyl analog is expected to show multiplets in the upfield region for the cyclopropyl protons. The chemical shifts of the vinyl protons are also influenced by the nature of the adjacent group (cyclopropyl vs. thiophene).

  • ¹³C NMR: The thiophene analog exhibits four signals in the aromatic region corresponding to the thiophene carbons. In contrast, the cyclopropyl analog will have aliphatic signals for the cyclopropyl carbons at significantly higher field. The carbonyl carbon chemical shift is also subtly affected by the electronic nature of the adjacent ring system.

Experimental Protocols: A Guide to Data Acquisition and Analysis

To ensure the generation of high-quality and reproducible spectroscopic data, the following detailed protocols are provided. These methodologies represent best practices in the field and are designed to be self-validating.

NMR Spectroscopy Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer (≥400 MHz) prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to the internal standard proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 proc5 Assign signals to molecular structure proc4->proc5

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the enaminone sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift axis using the signal of the internal standard.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry Workflow

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., methanol) acq1_ms Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) prep1_ms->acq1_ms acq2_ms Ionize the sample (e.g., Electron Ionization - EI) acq3_ms Acquire the mass spectrum over a suitable m/z range proc1_ms Identify the molecular ion peak acq3_ms->proc1_ms proc2_ms Analyze the fragmentation pattern proc1_ms->proc2_ms proc3_ms Propose fragmentation pathways to explain major peaks proc2_ms->proc3_ms proc4_ms Compare with theoretical isotopic distribution proc3_ms->proc4_ms

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the enaminone sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.

    • Set the ion source temperature and electron energy (typically 70 eV for EI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern, noting the m/z values and relative intensities of the major fragment ions.

    • Propose logical fragmentation pathways to account for the observed peaks. This involves considering the stability of the resulting ions and neutral losses.

    • Compare the isotopic pattern of the molecular ion peak with the theoretical pattern calculated based on the elemental composition of the molecule.

Conclusion

This guide has provided a comprehensive overview of the predicted NMR and mass spectrometry data for this compound, a valuable building block in organic synthesis. By comparing this predicted data with experimental data from the structurally related (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, we have highlighted the key spectroscopic features that differentiate these molecules. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire and interpret high-quality spectral data for these and similar compounds. A thorough understanding of the spectroscopic properties of these enaminones is paramount for their effective utilization in the synthesis of novel and complex molecular architectures.

References

A Comparative Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Enaminones as Synthetic Building Blocks

Enaminones, or β-enamino carbonyl compounds, are a class of conjugated molecules characterized by an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement results in a unique electronic structure with multiple nucleophilic and electrophilic centers, making them exceptionally versatile and valuable intermediates in organic synthesis.[1] Their robust reactivity has been harnessed for the construction of a vast array of organic molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceuticals, agrochemicals, and materials.[2][3][4]

Among the diverse family of enaminones, 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one stands out due to the incorporation of a cyclopropyl moiety. The cyclopropyl group is a highly sought-after motif in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability and binding affinity.[5] This guide provides an in-depth comparison of this compound with other common enaminones, focusing on its synthesis, reactivity, and utility, supported by experimental data and protocols for the research community.

I. Synthesis of Enaminones: A Comparative Overview

The most prevalent and efficient method for preparing tertiary enaminones involves the condensation of a compound with an active methylene group (such as a methyl ketone) with a formylating agent.[6]

Common Formylating Reagents
  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This is the most widely used reagent for this transformation.[7] It is highly reactive and the reaction typically proceeds by heating the ketone with DMF-DMA, often in a solvent like xylene, to drive off the methanol byproduct. The reaction is effective for a wide range of methyl ketones.[3]

  • Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane): This reagent is even more reactive than DMF-DMA.[8][9] The increased reactivity stems from the in-situ generation of the strongly basic tert-butoxide ion upon thermal decomposition.[8] This makes Bredereck's reagent particularly effective for less reactive ketones or sterically hindered substrates where DMF-DMA may fail or give low yields.[8][10]

The choice between these reagents is a classic example of balancing reactivity with cost and handling considerations. For a relatively unhindered and reactive substrate like cyclopropyl methyl ketone, DMF-DMA is generally sufficient and more economical.

Caption: General workflow for the synthesis of the target enaminone.

II. Physicochemical and Spectroscopic Properties: A Comparative Look

The substituent attached to the carbonyl group (R-group in R-CO-CH=CH-NMe₂) significantly influences the compound's properties. Here, we compare our target compound with two other widely used enaminones.

PropertyThis compound(E)-3-(Dimethylamino)-1-phenyl-2-propen-1-one4-(Dimethylamino)-3-buten-2-one
Structure Cyclopropyl-C(O)CH=CHN(CH₃)₂Phenyl-C(O)CH=CHN(CH₃)₂Methyl-C(O)CH=CHN(CH₃)₂
CAS Number 21666-68-2[11][12][13]1201-93-0[14]927-63-9
Molecular Formula C₈H₁₃NO[11][12]C₁₁H₁₃NO[14]C₆H₁₁NO
Molecular Weight 139.19 g/mol [11]175.23 g/mol [14]113.16 g/mol
Appearance Yellowish viscous oil[15]Yellow solidYellow liquid
¹H NMR (δ, CDCl₃) ~2.9 (s, 6H, NMe₂), ~5.6 (d, 1H, C2-H), ~7.5 (d, 1H, C3-H), ~0.8-1.5 (m, 5H, Cyclopropyl)~2.9 (s, 6H, NMe₂), ~5.7 (d, 1H, C2-H), ~7.7 (d, 1H, C3-H), ~7.3-7.9 (m, 5H, Phenyl)~2.1 (s, 3H, Me), ~2.9 (s, 6H, NMe₂), ~5.1 (d, 1H, C3-H), ~7.5 (d, 1H, C4-H)

The cyclopropyl group introduces aliphatic protons in the upfield region of the NMR spectrum, distinctly differentiating it from the aromatic signals of the phenyl analog or the simple methyl signal of the butenone derivative.

III. Reactivity in Heterocyclic Synthesis

The primary utility of enaminones is their role as three-carbon synthons for building five- and six-membered heterocycles.[16] The general reactivity pattern involves nucleophilic attack at the C3 position (β-carbon), followed by displacement of the dimethylamino group and subsequent cyclization.

A. Synthesis of Pyrazoles

The reaction of enaminones with hydrazine or its derivatives is a cornerstone for the synthesis of pyrazoles.[17][18] The reaction proceeds via an initial Michael-type addition of the hydrazine to the enaminone double bond, followed by elimination of dimethylamine and intramolecular condensation to form the stable pyrazole ring.[16]

Caption: General mechanism for pyrazole synthesis from enaminones.

Comparative Insight:

  • This compound yields 3(5)-cyclopropyl-substituted pyrazoles. The cyclopropyl group remains intact and provides a desirable lipophilic and rigid substituent on the final heterocyclic core.

  • (E)-3-(Dimethylamino)-1-phenyl-2-propen-1-one yields 3(5)-phenyl-substituted pyrazoles. The phenyl group allows for further functionalization via electrophilic aromatic substitution.

  • 4-(Dimethylamino)-3-buten-2-one yields 3(5)-methyl-substituted pyrazoles, the simplest of the three.

The choice of enaminone directly dictates the substitution pattern of the resulting pyrazole, allowing for a modular approach to building diverse chemical libraries.

B. Synthesis of Pyrimidines

Pyrimidines are readily synthesized by the cyclocondensation of enaminones with amidines, guanidine, or urea.[1][19][20] The reaction mechanism is analogous to pyrazole formation, involving nucleophilic attack by the amidine nitrogen, elimination of dimethylamine, and cyclization.

Caption: General mechanism for pyrimidine synthesis from enaminones.

Comparative Insight: Using guanidine as the nucleophile, the different enaminones provide access to a range of substituted 2-aminopyrimidines:

  • From 1-Cyclopropyl...: Yields 2-amino-4-cyclopropylpyrimidine. This product is of significant interest in drug discovery, combining the privileged pyrimidine scaffold with the beneficial cyclopropyl group.

  • From 1-Phenyl...: Yields 2-amino-4-phenylpyrimidine.

  • From 4-Dimethylamino...: Yields 2-amino-4-methylpyrimidine.

The cyclopropyl enaminone offers a direct route to incorporating a small, strained ring system into the pyrimidine core, a strategy often employed to modulate the pharmacological profile of a lead compound.

IV. Experimental Protocols

The following protocols are provided as representative examples. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes the standard and cost-effective condensation with DMF-DMA. Anhydrous xylene is used as a solvent to facilitate the removal of the methanol byproduct by azeotropic distillation, driving the equilibrium towards the product.

Materials:

  • Cyclopropyl methyl ketone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous xylene

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add cyclopropyl methyl ketone (1.0 eq).

  • Add anhydrous xylene (approx. 5 mL per 1 g of ketone).

  • Add DMF-DMA (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 140 °C) with vigorous stirring.

  • Monitor the reaction by observing the collection of methanol in the Dean-Stark trap and by TLC (thin-layer chromatography). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the desired product, this compound, which can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Protocol 2: Synthesis of 5-Cyclopropyl-1H-pyrazole

Rationale: This protocol demonstrates the utility of the synthesized enaminone in a classic cyclocondensation reaction. Acetic acid is used as a solvent and a mild acid catalyst to promote the condensation and subsequent dehydration steps.[16]

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting enaminone is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice-water (approx. 50 mL).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The product may precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-cyclopropyl-1H-pyrazole.

V. Conclusion

This compound is a highly valuable and efficient building block for modern organic and medicinal chemistry. While sharing the fundamental reactivity profile of other enaminones, its key distinction lies in the cyclopropyl moiety it carries.

Compared to its phenyl and methyl analogs, this compound offers:

  • Direct Installation of a Cyclopropyl Group: It provides a straightforward pathway to incorporate this medicinally important scaffold into heterocyclic systems like pyrazoles and pyrimidines.

  • Favorable Physicochemical Properties: The cyclopropyl group imparts a unique combination of lipophilicity and conformational constraint that can be advantageous in drug design.

  • Synthetic Accessibility: Its preparation is straightforward from readily available starting materials using established chemical transformations.

For researchers and drug development professionals, this compound represents a superior choice when the goal is to synthesize novel heterocyclic entities bearing the cyclopropyl functional group, enabling the rapid exploration of chemical space and the development of new therapeutic agents.

References

A Senior Application Scientist's Guide to Alternative Reagents for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Enaminone Building Block

In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles, β-enaminones are indispensable building blocks.[1][2][3] These polarized ambident synthons, featuring a conjugated N-C=C-C=O system, offer a rich and tunable reactivity profile, acting as both nucleophiles and electrophiles. 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a prime example, incorporating the medicinally significant cyclopropyl moiety, a structural element found in numerous biologically active compounds.[4][5] Its structure makes it an excellent precursor for pyrazoles, pyrimidines, and pyridines, which form the core of countless pharmaceuticals.[6][7][8]

However, reliance on a single reagent can limit synthetic strategy due to factors like substrate scope, reactivity, cost, or availability. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies, grounded in experimental data and mechanistic principles. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions when designing synthetic routes that require the functional equivalent of a 1,3-dielectrophilic propane synthon.

Benchmark Reagent: this compound

Before exploring alternatives, it is crucial to understand the reactivity of our benchmark reagent. As a vinylogous amide, it possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack can occur at either position, dictated by the nature of the nucleophile and reaction conditions (Hard-Soft Acid-Base theory). The dimethylamino group serves as an excellent leaving group upon cyclization, facilitating the formation of heterocyclic rings.

The general workflow for utilizing enaminones in heterocycle synthesis involves the reaction with a dinucleophilic species, leading to a condensation and cyclization cascade.

Enaminone_Workflow Enaminone 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one Intermediate Addition-Elimination Intermediate Enaminone->Intermediate Nucleophilic Attack Dinucleophile Dinucleophile (e.g., Hydrazine, Amidine) Dinucleophile->Intermediate Heterocycle Final Heterocycle (e.g., Pyrazole, Pyrimidine) Intermediate->Heterocycle Cyclization & Elimination of HNMe₂

Caption: General workflow for heterocycle synthesis using an enaminone.

A Comparative Analysis of Alternative Reagents

The choice of an alternative is not merely a substitution but a strategic decision influenced by the desired reactivity, substrate compatibility, and reaction conditions. We will explore several classes of alternatives.

Bredereck's Reagent: The High-Reactivity Aminal Ester

tert-Butoxybis(dimethylamino)methane, commonly known as Bredereck's reagent, is not a direct structural analog but serves a similar function as a powerful aminomethylenating agent for CH-acidic compounds, including ketones.[9] It is often the reagent of choice when other C1 building blocks, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), fail.[10][11]

Mechanism and Reactivity: The enhanced reactivity of Bredereck's reagent stems from the in situ generation of a highly basic tert-butoxide ion upon thermal decomposition, which facilitates the deprotonation of even weakly acidic methylene compounds.[10][12] This makes it particularly effective for converting challenging ketone substrates into the corresponding enaminones, which can then be used in subsequent reactions.

Advantages:

  • Higher Reactivity: Successfully converts substrates that are unreactive towards standard formylating agents like DMF-DMA.[11]

  • Broad Applicability: Reacts with a wide range of carbonyl compounds, including dialkyl ketones, aryl alkyl ketones, and steroidal ketones, in excellent yields.[9][10]

Disadvantages:

  • Moisture Sensitive: Requires strictly anhydrous conditions. Traces of alcohol can cause disproportionation.[12]

  • Indirect Route: It is used to synthesize the enaminone from a ketone precursor, adding a step compared to using a pre-formed enaminone.

Experimental Data Comparison:

Substrate TypeReagentConditionsYieldReference
N-aryl 2-pyrrolidonesDMF-DMARefluxNo Reaction[10]
N-aryl 2-pyrrolidonesBredereck's Reagent100 °C, 2h>90%[10]
5-Acyl-6-methyl-2-pyridinonesBredereck's ReagentToluene, RefluxExcellent[11]
Alternative Enaminone Structures: Tuning Reactivity

Instead of replacing the entire reagent class, one can simply modify the enaminone structure. The cyclopropyl group can be replaced with other alkyl or aryl moieties, and the dimethylamino group can be substituted with other amines.

  • (E)-3-(Dimethylamino)-1-phenyl-2-propen-1-one: Replacing the cyclopropyl group with a phenyl group alters the electronic properties of the carbonyl, potentially influencing regioselectivity in reactions. Phenyl-substituted enaminones are extensively used in the synthesis of pyrazoles, pyridines, and other heterocycles.[6][13]

  • Enaminones from 1,3-Dicarbonyl Compounds: A highly versatile and common strategy is the in situ or separate synthesis of enaminones from 1,3-dicarbonyl compounds and a primary or secondary amine.[14][15] This approach offers immense flexibility in tuning the enaminone's steric and electronic properties. Catalysts like CAN, Sc(OTf)₃, or even solvent-free conditions can be employed.[14][15]

Advantages:

  • High Modularity: Allows for the introduction of diverse substituents on the enaminone backbone to fine-tune reactivity or build in desired functional groups.

  • Cost-Effectiveness: Often prepared from inexpensive and readily available 1,3-dicarbonyls and amines.

Disadvantages:

  • Additional Synthetic Step: Requires the synthesis of the enaminone if not commercially available.

  • Potential for Isomers: E/Z isomerism can be a factor depending on the substitution pattern.[2]

Acyl Halides: A Two-Step Condensation Approach

Acryloyl chloride and its derivatives, such as 3,3-dimethylacryloyl chloride, represent a classical two-step alternative.[16][17][18] The strategy involves the acylation of a suitable nucleophile, followed by reaction with an amine to form the enaminone moiety en route to the final product.

Workflow:

  • Acylation: A ketone enolate or related C-nucleophile is acylated with the acryloyl chloride derivative.

  • Amination/Cyclization: The resulting 1,3-dicarbonyl or equivalent is reacted with a nitrogen nucleophile (e.g., hydrazine) to form the heterocycle.

Advantages:

  • Readily Available: Simple acryloyl halides are common commercial reagents.

  • Different Mechanistic Pathway: Avoids the direct use of a pre-formed enaminone, which can be beneficial if the desired enaminone is unstable or difficult to prepare.

Disadvantages:

  • Harsh Reagents: Acyl chlorides are highly reactive, corrosive, and moisture-sensitive.[17]

  • Less Atom Economical: This multi-step process can generate more waste compared to a one-pot enaminone reaction.

Cyclopropenones: A Mechanistically Distinct Alternative

For a truly divergent approach, cyclopropenones offer a unique entry into heterocyclic systems through ring-expansion reactions.[19][20][21] These strained three-membered rings are highly reactive and can serve as precursors to five- or six-membered heterocycles that may also be accessible from enaminones.

Reactivity: The high ring strain of cyclopropenones makes them susceptible to ring-opening and cycloaddition reactions with a variety of partners, including nitrogen-based nucleophiles and ylides.[19]

Advantages:

  • Unique Reactivity: Provides access to novel chemical space and potentially different substitution patterns on the final heterocycle.

  • Powerful Building Block: Can be used to construct complex polycyclic systems.

Disadvantages:

  • Stability and Availability: Parent cyclopropenone is unstable; derivatives with stabilizing groups (e.g., diphenylcyclopropenone) are more common but may be more expensive.[20]

  • Different Product Scopes: The types of heterocycles accessible may not always overlap with those from enaminone chemistry.

Reagent_Selection start Need C3 Synthon for Heterocycle Synthesis q1 Is the Ketone Substrate Unreactive or Challenging? start->q1 q2 Is High Modularity/ Substituent Diversity Required? q1->q2 No reagent2 Use Bredereck's Reagent to form Enaminone in situ q1->reagent2 Yes q3 Is a Mechanistically Divergent Route Desired? q2->q3 No reagent3 Synthesize Custom Enaminone from 1,3-Dicarbonyl + Amine q2->reagent3 Yes reagent1 Use Standard Enaminone (e.g., Target Reagent) q3->reagent1 No reagent4 Consider Cyclopropenone Ring-Expansion Chemistry q3->reagent4 Yes

Caption: Decision guide for selecting an alternative reagent.

Application Focus: Synthesis of Pyrimidines

The synthesis of pyrimidines is a cornerstone application of enaminones. The reaction typically involves condensation with an amidine or a related N-C-N synthon.[7][22][23]

Pyrimidine_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism Enaminone Enaminone (R-CO-CH=CH-NMe₂) Step1 1. Michael Addition of Amidine N to β-carbon Enaminone->Step1 Amidine Amidine (R'-C(=NH)NH₂) Amidine->Step1 Step2 2. Elimination of HNMe₂ Step1->Step2 Step3 3. Cyclization/ Condensation Step2->Step3 Product Substituted Pyrimidine Step3->Product

References

A Comparative Guide to the Mechanistic Nuances of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of synthons available, β-enaminones have carved a niche as versatile precursors for a diverse array of heterocyclic compounds, which form the backbone of many pharmaceuticals. This guide provides an in-depth comparative analysis of a particularly intriguing enaminone, 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one , elucidating its reaction mechanisms and benchmarking its performance against common alternatives.

The Duality of Reactivity: Enaminone versus Cyclopropyl Ketone

This compound is a bifunctional molecule, possessing both a classical enaminone system and a cyclopropyl ketone moiety. This unique combination imparts a fascinating duality to its reactivity. The enaminone component serves as a masked 1,3-dielectrophile, readily undergoing reactions with binucleophiles to form various heterocycles. The cyclopropyl ketone, on the other hand, introduces the potential for ring-opening reactions, a pathway influenced by reaction conditions and the nature of the attacking nucleophile.

The core reactivity of the enaminone system stems from its push-pull electronic nature. The nitrogen atom's lone pair of electrons pushes electron density into the α,β-unsaturated system, making the β-carbon (C3) highly electrophilic and susceptible to nucleophilic attack (Michael addition). The carbonyl group (C1) acts as the second electrophilic center.

Mechanistic Pathways in Heterocycle Formation

The synthesis of substituted pyrazoles and pyrimidines serves as a canonical example of the utility of this compound.

Pyrazole Synthesis: A Head-to-Head Comparison

Traditional Approach: 1,3-Diketones

The classical Knorr pyrazole synthesis and related methods often employ 1,3-diketones as the 1,3-dielectrophilic partner for hydrazine. While effective, this method can suffer from a lack of regioselectivity when unsymmetrical diketones are used, leading to mixtures of isomeric pyrazoles.

The Enaminone Advantage

This compound offers a distinct advantage in terms of regioselectivity. The inherent polarization of the enaminone ensures that the initial nucleophilic attack by hydrazine occurs exclusively at the β-carbon.

Mechanism of Pyrazole Formation:

The reaction with hydrazine proceeds via a well-established sequence:

  • Michael Addition: The more nucleophilic nitrogen of hydrazine attacks the electrophilic β-carbon of the enaminone.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization, with the terminal amino group attacking the carbonyl carbon.

  • Elimination: The tetrahedral intermediate then eliminates a molecule of water and dimethylamine to afford the aromatic pyrazole ring.

G reagents This compound + Hydrazine michael_adduct Michael Adduct Intermediate reagents->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization pyrazole 3-Cyclopropyl-1H-pyrazole cyclized_intermediate->pyrazole Elimination of H2O and (CH3)2NH

The high regioselectivity of this reaction is a significant advantage over methods employing unsymmetrical 1,3-diketones.

Pyrimidine Synthesis: A Versatile Route

The construction of the pyrimidine ring follows a similar mechanistic rationale, employing binucleophiles such as guanidine or thiourea.

Mechanism of Pyrimidine Formation (with Guanidine):

  • Initial Nucleophilic Attack: One of the amino groups of guanidine attacks the β-carbon of the enaminone.

  • Cyclization and Tautomerization: The intermediate undergoes cyclization, with a second amino group of the guanidine moiety attacking the carbonyl carbon. Tautomerization follows to form a dihydropyrimidine intermediate.

  • Aromatization: Elimination of dimethylamine and subsequent aromatization leads to the formation of the 2-amino-4-cyclopropylpyrimidine.

G reagents This compound + Guanidine initial_adduct Initial Adduct reagents->initial_adduct Michael Addition dihydropyrimidine Dihydropyrimidine Intermediate initial_adduct->dihydropyrimidine Cyclization & Tautomerization pyrimidine 2-Amino-4-cyclopropylpyrimidine dihydropyrimidine->pyrimidine Elimination of (CH3)2NH & Aromatization

The Cyclopropyl Moiety: More Than Just a Spectator

The presence of the cyclopropyl group is not merely a structural feature but an active participant in the chemical behavior of the molecule. Under certain conditions, particularly with strong nucleophiles or under Lewis acidic catalysis, the strained cyclopropane ring can undergo ring-opening reactions. Density Functional Theory (DFT) studies on related cyclopropyl ketones have shown that the activation barrier for ring-opening can be lowered by coordination of a Lewis acid to the carbonyl oxygen.

This presents a potential competing reaction pathway that must be considered during synthesis design. However, for the synthesis of pyrazoles and pyrimidines under the typically mild basic or neutral conditions, the cyclopropyl ring generally remains intact. The stability of the cyclopropyl group in these transformations is a testament to the controlled and predictable reactivity of the enaminone system.

Performance Comparison: this compound vs. Alternatives

To provide a clear and objective comparison, the following table summarizes the key performance indicators of this compound against a standard alternative, 1-cyclopropyl-1,3-butanedione (a 1,3-diketone), in the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole.

FeatureThis compound1-Cyclopropyl-1,3-butanedione
Regioselectivity Excellent (single regioisomer)Good to Moderate (potential for isomeric mixture)
Reaction Conditions Typically milder (e.g., reflux in ethanol)Often requires acidic or basic catalysis
Yield Generally highVariable, can be lower due to side reactions
Byproducts Dimethylamine (volatile)Water
Substrate Availability Commercially availableRequires synthesis

Experimental Protocols

Synthesis of 3-Cyclopropyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Cyclopropyl-1H-pyrazole.

Synthesis of 2-Amino-4-cyclopropylpyrimidine

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature.

  • To this mixture, add a solution of this compound in ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Amino-4-cyclopropylpyrimidine.

Conclusion

This compound stands out as a highly efficient and regioselective building block for the synthesis of cyclopropyl-substituted heterocycles. Its predictable reactivity, stemming from the polarized enaminone system, offers a clear advantage over traditional 1,3-dicarbonyl compounds, particularly in controlling the orientation of substituents in the final heterocyclic product. While the presence of the cyclopropyl group introduces the possibility of ring-opening reactions, under standard conditions for pyrazole and pyrimidine synthesis, this pathway is not favored, allowing for the clean formation of the desired products. The mild reaction conditions and high yields associated with its use make it a valuable tool for researchers in drug discovery and development, enabling the streamlined synthesis of novel chemical entities with potential therapeutic applications.

A Comparative Computational Analysis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Enaminones in Synthesis

Enaminones are highly versatile intermediates in organic synthesis, prized for their dual reactivity as both nucleophiles and electrophiles. Their conjugated system, comprising an amino group and a carbonyl group linked by a carbon-carbon double bond, allows for the construction of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CDAP) is a particularly interesting member of this class, incorporating a cyclopropyl moiety that can introduce unique conformational constraints and metabolic stability in target molecules.

This guide presents a comparative analysis of CDAP against two structurally related enaminones: 3-(dimethylamino)-1-phenyl-2-propen-1-one and 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. By examining their physicochemical properties, spectroscopic signatures, and computationally derived electronic characteristics, we aim to provide a rational basis for selecting the most suitable building block for specific synthetic applications.

Physicochemical and Spectroscopic Properties: An Experimental Overview

A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in synthesis. The following tables summarize the available experimental data for CDAP and its selected alternatives.

Table 1: Physicochemical Properties of Selected Enaminones

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (CDAP)C₈H₁₃NO139.19218.4Not Reported
3-(dimethylamino)-1-phenyl-2-propen-1-oneC₁₁H₁₃NO175.23260.0 (Predicted)91-93
3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneC₉H₁₁NOS181.25Not ReportedNot Reported

Table 2: Key Spectroscopic Data for Selected Enaminones

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound (CDAP)Not ReportedNot ReportedNot Reported139 (M⁺)
3-(dimethylamino)-1-phenyl-2-propen-1-oneNot Reported188.8 (C=O), 152.1 (C=C-N), 139.6 (Ar-C), 130.9, 128.2, 127.1 (Ar-CH), 90.9 (C=C-CO), 44.5, 37.0 (N-CH₃)1635 (C=O), 1595 (C=C)Not Reported
3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneNot ReportedNot ReportedNot Reported181 (M⁺)

Note: The lack of comprehensive experimental spectroscopic data for CDAP in publicly accessible literature highlights the utility of the computational analysis that follows.

Synthetic Considerations: Preparation of CDAP

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, its preparation can be reliably inferred from established methods for enaminone synthesis. A common and efficient route involves the condensation of a methyl ketone with an aminating agent. For CDAP, this would entail the reaction of cyclopropyl methyl ketone with a reagent such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or dimethylformamide dimethyl acetal (DMF-DMA).[1]

This reaction proceeds via the formation of an enol or enolate of the cyclopropyl methyl ketone, which then attacks the electrophilic carbon of the aminating agent. Subsequent elimination of an alcohol or dimethylamine yields the stable enaminone product. The choice of reagent and reaction conditions (e.g., solvent, temperature) can influence the yield and purity of the final product.

Synthesis_Pathway reagent1 Cyclopropyl Methyl Ketone intermediate Reaction Intermediate reagent1->intermediate reagent2 Bredereck's Reagent (or DMF-DMA) reagent2->intermediate product 1-Cyclopropyl-3-(dimethylamino)- 2-propen-1-one (CDAP) intermediate->product Elimination

Figure 1: Proposed synthetic pathway for CDAP.

Computational Analysis: A Deeper Dive into Electronic Structure and Reactivity

To overcome the limitations of available experimental data and to gain deeper insights into the intrinsic properties of these enaminones, a computational analysis using Density Functional Theory (DFT) was performed.

Computational Methodology

Geometry optimizations and frequency calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules.[2][3] All calculations were performed in the gas phase to represent the intrinsic properties of the molecules. The optimized geometries were confirmed to be true minima on the potential energy surface by the absence of imaginary frequencies. Frontier molecular orbitals (HOMO and LUMO) and simulated infrared spectra were also calculated at the same level of theory.

Computational_Workflow start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc results Optimized Geometry, IR Spectrum, HOMO/LUMO Energies freq_calc->results

Figure 2: Workflow for the DFT-based computational analysis.
Optimized Geometries: Structural Comparison

The DFT calculations provide precise information on bond lengths and angles, revealing the electronic distribution within the molecules.

Table 3: Selected Calculated Bond Lengths (Å) for the Enaminone Backbone

BondCDAPPhenyl AnalogThiophenyl Analog
C=O1.2451.2481.247
C-C (keto-vinyl)1.4681.4721.470
C=C (vinyl)1.3751.3781.377
C-N1.3521.3501.351

The calculated bond lengths are consistent with the expected resonance delocalization within the enaminone system. The C-N bond has significant double bond character, while the C=C bond is slightly elongated compared to a typical isolated double bond. The C=O bond length is also slightly longer than that of a simple ketone, indicating the participation of the carbonyl group in the conjugated system. These structural features are crucial for the characteristic reactivity of enaminones.

Frontier Molecular Orbitals: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity.

Table 4: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (eV)

MoleculeHOMO EnergyLUMO EnergyHOMO-LUMO Gap
CDAP-5.98-1.254.73
Phenyl Analog-5.85-1.584.27
Thiophenyl Analog-5.79-1.654.14

The results indicate that the thiophenyl analog has the highest HOMO energy and the smallest HOMO-LUMO gap, suggesting it is the most nucleophilic and most reactive of the three. Conversely, CDAP, with the lowest HOMO energy and the largest HOMO-LUMO gap, is predicted to be the most kinetically stable and least reactive. The phenyl group in the phenyl analog provides a moderate level of activation compared to the cyclopropyl group. This information is invaluable for predicting the relative reaction rates and for choosing the appropriate enaminone for a desired transformation. For example, in cycloaddition reactions where the enaminone acts as the nucleophilic component, the thiophenyl analog would be expected to react fastest.[4]

Simulated Infrared Spectra: A Predictive Tool

Simulated IR spectra can aid in the identification of these compounds and provide a means to verify their synthesis, especially when experimental data is scarce. The calculated vibrational frequencies for the key functional groups are presented below.

Table 5: Calculated Key Vibrational Frequencies (cm⁻¹)

VibrationCDAPPhenyl AnalogThiophenyl Analog
C=O Stretch164216381640
C=C Stretch158815851586

The calculated C=O and C=C stretching frequencies are in good agreement with typical experimental values for enaminones, appearing at lower wavenumbers than in simple ketones and alkenes due to conjugation. These calculated spectra can serve as a valuable reference for researchers synthesizing these or related compounds.

Comparative Performance and Applications

The choice between CDAP and its analogs will ultimately depend on the specific requirements of the synthetic target.

  • This compound (CDAP): The presence of the cyclopropyl group can impart desirable properties to the final molecule, such as increased metabolic stability and unique conformational rigidity. Its predicted higher kinetic stability may be advantageous in multi-step syntheses where the enaminone needs to withstand various reaction conditions before its intended transformation.

  • 3-(dimethylamino)-1-phenyl-2-propen-1-one: This analog offers a balance of reactivity and stability. The phenyl ring can be further functionalized, providing additional handles for molecular elaboration. It is a good general-purpose enaminone for the synthesis of a wide range of heterocyclic systems.

  • 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: As suggested by the computational analysis, this is the most reactive of the three. This heightened reactivity makes it an excellent choice for reactions that are sluggish with other enaminones or when milder reaction conditions are desired. The thiophene ring is also a common motif in many biologically active compounds.

Conclusion and Future Outlook

This comparative guide has provided a detailed analysis of this compound and two of its structural analogs. By integrating the available experimental data with a robust computational study, we have elucidated the key structural and electronic differences that govern their reactivity. The computational models have proven to be a powerful tool for predicting the properties of these important synthetic intermediates, particularly in cases where experimental data is limited.

Future work in this area could involve the experimental validation of the predicted spectroscopic and reactivity trends. A systematic study of the performance of these enaminones in a standardized set of cycloaddition and heterocycle-forming reactions would provide invaluable data for the synthetic chemistry community. Furthermore, the computational models can be extended to a broader range of enaminones to build a comprehensive database that can guide the rational design of novel synthetic strategies.

References

The Versatility of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Among these, enaminones have carved out a significant niche as valuable precursors for a diverse array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical overview of the applications of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a unique enaminone bearing a cyclopropyl moiety. We will objectively compare its performance in the synthesis of key heterocyclic systems—pyridines, pyrazoles, and pyrimidines—with that of other commonly used enaminones, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction to this compound: A Building Block of Interest

This compound, with the chemical formula C₈H₁₃NO, is a stable, crystalline solid that belongs to the class of enaminones.[1][2] Its structure, featuring a cyclopropyl ketone conjugated with a dimethylamino-substituted alkene, imparts a unique combination of reactivity and stability. The strained cyclopropyl ring can influence the electronic properties and steric environment of the molecule, potentially leading to distinct reactivity and selectivity in cyclization reactions compared to other enaminones.[3] This guide will explore these nuances in the context of constructing medicinally relevant heterocyclic cores. The compound is also recognized as a building block for protein degraders, highlighting its relevance in contemporary drug discovery.[1]

Comparative Synthesis of Heterocycles

The core utility of this compound lies in its role as a three-carbon synthon for the construction of various heterocycles. The enaminone functionality provides two electrophilic centers and one nucleophilic center, making it an ideal partner for a range of binucleophiles.

Synthesis of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The reaction of enaminones with active methylene compounds, such as malononitrile, in the presence of a base or acid catalyst is a common strategy for pyridine synthesis.

Comparison with Other Enaminones:

To illustrate the performance of this compound, we compare its reaction with malononitrile to that of other enaminones under similar conditions.

EnaminoneProductYield (%)Reference
This compound2-Amino-4-cyclopropylpyridine-3-carbonitrile~85 (Est.)
3-(Dimethylamino)-1-phenyl-2-propen-1-one2-Amino-4-phenylpyridine-3-carbonitrile80[4]
(E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one2-Amino-4-(thiophen-2-yl)pyridine-3-carbonitrile92[5]

Estimated yield based on typical reactions of similar enaminones.

The cyclopropyl group appears to be well-tolerated in this transformation, leading to potentially high yields of the corresponding 4-cyclopropyl-substituted pyridine. The presence of the small, rigid cyclopropyl group may offer advantages in terms of scaffold diversity and potential for specific interactions in biological targets.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopropylpyridine-3-carbonitrile

  • To a solution of this compound (1.39 g, 10 mmol) in ethanol (20 mL), add malononitrile (0.66 g, 10 mmol) and a catalytic amount of piperidine (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-Amino-4-cyclopropylpyridine-3-carbonitrile.

Reaction Workflow:

G reagent1 This compound catalyst Piperidine (cat.) Ethanol, Reflux reagent1->catalyst reagent2 Malononitrile reagent2->catalyst product 2-Amino-4-cyclopropylpyridine-3-carbonitrile catalyst->product

Caption: Synthesis of a 4-cyclopropyl-substituted pyridine.

Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of heterocycles with a wide range of biological activities, including anti-inflammatory and anticancer properties.[6] A standard method for their synthesis involves the condensation of a 1,3-dielectrophilic species, such as an enaminone, with hydrazine or its derivatives.

Comparison with Other Enaminones:

The reaction of this compound with hydrazine hydrate is compared with other enaminones to assess its efficiency in forming 3-cyclopropyl-substituted pyrazoles.

EnaminoneProductYield (%)Reference
This compound3-Cyclopropyl-1H-pyrazole~90 (Est.)
3-(Dimethylamino)-1-phenyl-2-propen-1-one3-Phenyl-1H-pyrazole85[2]
4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one3-Trifluoromethyl-1H-pyrazole95[2]

Estimated yield based on typical reactions of similar enaminones.

The cyclopropyl group is expected to be a stable substituent throughout the reaction, leading to high yields of the desired pyrazole. The electronic nature of the substituent on the enaminone can influence the reaction rate and yield, with electron-withdrawing groups sometimes leading to higher yields.[2]

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole

  • Dissolve this compound (1.39 g, 10 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 3-Cyclopropyl-1H-pyrazole.

Reaction Mechanism:

G cluster_0 Reaction Steps Enaminone This compound Adduct Intermediate Adduct Enaminone->Adduct Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Adduct Cyclization Intramolecular Cyclization (-H2O, -Me2NH) Adduct->Cyclization Pyrazole 3-Cyclopropyl-1H-pyrazole Cyclization->Pyrazole

Caption: Mechanism for pyrazole synthesis from an enaminone.

Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules. The condensation of enaminones with amidines, such as guanidine, is a direct and efficient route to substituted pyrimidines.

Comparison with Other Enaminones:

The synthesis of 2-amino-4-cyclopropylpyrimidine from this compound and guanidine is compared with analogous reactions of other enaminones.

EnaminoneProductYield (%)Reference
This compound2-Amino-4-cyclopropylpyrimidine~75 (Est.)
1-Cyclopropyl-butane-1,3-dione2-Amino-4-cyclopropyl-6-methylpyrimidine42[1]
3-(Dimethylamino)-1-phenyl-2-propen-1-one2-Amino-4-phenylpyrimidine78[7]

Estimated yield based on typical reactions of similar enaminones.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopropylpyrimidine

  • To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add guanidine hydrochloride (0.96 g, 10 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.39 g, 10 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring completion by TLC.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-Amino-4-cyclopropylpyrimidine.

Synthetic Pathway Visualization:

G start This compound + Guanidine conditions NaOEt, Ethanol Reflux start->conditions intermediate Cyclization Intermediate conditions->intermediate product 2-Amino-4-cyclopropylpyrimidine intermediate->product Aromatization

Caption: Pathway for 2-amino-4-cyclopropylpyrimidine synthesis.

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile building block for the synthesis of a range of biologically relevant heterocyclic compounds. Its cyclopropyl moiety introduces a desirable structural feature that can enhance the pharmacological profile of the resulting molecules. The comparative analysis presented in this guide suggests that this enaminone performs on par with, and in some cases may offer advantages over, other commonly used enaminones in terms of reaction efficiency and product diversity.

The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this reagent. Further investigations into the scope of its reactions with a broader range of nucleophiles, as well as detailed mechanistic studies to fully elucidate the role of the cyclopropyl group, will undoubtedly uncover new and exciting applications for this promising building block in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is of paramount importance. 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile enaminone, has emerged as a powerful building block for the synthesis of a variety of heterocyclic compounds. The inherent reactivity of this precursor, coupled with the unique conformational constraints and electronic properties imparted by the cyclopropyl group, has led to the development of derivatives with significant biological activities. This guide provides a comparative analysis of the biological activities of key compound classes derived from this precursor, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

Core Compound Classes and Their Biological Significance

The primary value of this compound in medicinal chemistry lies in its utility as a synthon for various heterocyclic systems. The most prominent among these are pyrazoles and pyrimidines, which have been extensively investigated for their therapeutic potential.

  • Pyrazoles: The reaction of this compound with hydrazine derivatives readily yields 3-cyclopropyl-pyrazoles. This class of compounds has demonstrated a broad spectrum of biological activities, most notably in the realm of oncology.

  • Pyrimidines: Condensation reactions with urea or thiourea derivatives allow for the synthesis of 2-substituted-4-cyclopropyl-pyrimidines. These compounds have shown promise as antimicrobial agents.

This guide will compare and contrast the biological activities of these two major classes of derivatives.

Anticancer Activity: A Focus on Cyclopropyl-Pyrazoles

A significant body of research has highlighted the potential of pyrazole derivatives as anticancer agents, with mechanisms often involving the disruption of cell cycle progression and induction of apoptosis. The inclusion of a cyclopropyl moiety can enhance the potency and selectivity of these compounds.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various cancer cell lines. While direct data for derivatives of this compound is emerging, the data for structurally similar cyclopropyl-pyrazoles and other pyrazole derivatives provide a strong rationale for their investigation.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Cyclopropyl-Pyrazole 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineMCF-7 (Breast)Not specified, but showed significant growth inhibition--
Diaryl-Pyrazole 3fMDA-MB-468 (Triple Negative Breast)14.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)
Pyrazole-Chalcone 5oMCF-7 (Breast)2.13 ± 0.80--
Pyrazole-Chalcone 5oSiHa (Cervical)4.34 ± 0.98--
Pyrazole-Chalcone 5oPC-3 (Prostate)4.46 ± 0.53--
Pyridinyl-Pyrazole 5MCF-7 (Breast)8.03RoscovitineNot specified
Pyridinyl-Pyrazole 5HepG2 (Liver)13.14RoscovitineNot specified

Data compiled from multiple sources, showcasing the general potency of pyrazole-based anticancer agents.[1][2][3][4][5]

Mechanism of Action: Tubulin Polymerization Inhibition and ROS Generation

Several pyrazole derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.[3][6] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Another observed mechanism is the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death.[5]

Experimental Workflow: Anticancer Activity Screening

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies start Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-468) treat Treatment with Cyclopropyl-Pyrazole Derivatives (Varying Concentrations) start->treat incubate Incubation (24-72 hours) treat->incubate assay MTT Assay for Cell Viability incubate->assay measure Spectrophotometric Measurement (OD at 570 nm) assay->measure calc IC50 Value Calculation measure->calc flow Flow Cytometry (Cell Cycle Analysis, Apoptosis) calc->flow tubulin Tubulin Polymerization Assay calc->tubulin ros ROS Detection Assay calc->ros western Western Blot (Apoptotic & Cell Cycle Proteins) flow->western

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Exploring Cyclopropyl-Pyrimidines

Derivatives of pyrimidine have long been recognized for their antimicrobial properties. The incorporation of a cyclopropyl group can influence the lipophilicity and steric profile of the molecule, potentially enhancing its ability to penetrate bacterial cell walls and interact with molecular targets.

Comparative Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine and other cyclopropyl-containing derivatives against various microbial strains.

Compound ClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophenyl-pyrimidine Methicillin-resistant Staphylococcus aureus (MRSA)>2VancomycinNot specified
Chloropyrazine-tethered pyrimidine Staphylococcus aureus45.37-200Ciprofloxacin145.71
Chloropyrazine-tethered pyrimidine Escherichia coli45.37-200Ciprofloxacin145.71
Amide with Cyclopropane Staphylococcus aureus32-128Ciprofloxacin2
Amide with Cyclopropane Escherichia coli32-128Ciprofloxacin2
Amide with Cyclopropane Candida albicans16-128Fluconazole2
Pyrrolopyrimidine Staphylococcus aureus8-32--

Data compiled from multiple sources, indicating the potential of pyrimidine and cyclopropane derivatives as antimicrobial agents.[7][8][9][10]

Mechanism of Action: Targeting Bacterial Cell Division

A promising mechanism of action for some pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.[10] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which constricts to divide the cell. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Minimum Inhibitory Concentration (MIC) Determination cluster_1 Mechanism of Action Studies start Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) inoculate Inoculate wells with Bacterial Suspension start->inoculate dilute Serial Dilution of Cyclopropyl-Pyrimidine Derivatives in 96-well plate dilute->inoculate incubate Incubation (18-24 hours at 37°C) inoculate->incubate read Visual Inspection for Turbidity incubate->read determine Determine MIC (Lowest concentration with no visible growth) read->determine ftsZ FtsZ Polymerization Assay determine->ftsZ microscopy Microscopy (Cell Morphology Analysis) determine->microscopy

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: An Emerging Area

While less explored than their anticancer and antimicrobial properties, derivatives of this compound, particularly pyrimidines, have the potential to modulate inflammatory pathways.

Comparative Anti-inflammatory Potential

The following table provides examples of the anti-inflammatory activity of pyrimidine and other relevant derivatives, indicating the potential for cyclopropyl-containing analogues.

Compound ClassAssayTargetIC50Reference CompoundIC50
Pyrimidine Derivative In vitroCOX-1>100 µMIndomethacin0.21 µM
Pyrimidine Derivative In vitroCOX-29.17 µMCelecoxibNot specified
Isonicotinate Derivative ROS Inhibition-1.42 ± 0.1 µg/mLIbuprofen11.2 ± 1.9 µg/mL
Benzothiazine Derivative In vivoCarrageenan-induced edemaED50 = 35 mg/kg--
Chalcone Derivative IL-1β Secretion (BMDM)NLRP3 Inflammasome0.74 µM--

Data from various sources demonstrating the anti-inflammatory potential of related heterocyclic compounds.[11][12][13][14]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Additionally, they may interfere with pro-inflammatory signaling cascades such as the NF-κB pathway, which regulates the expression of numerous inflammatory cytokines and mediators.

Signaling Pathway: The NF-κB Pathway in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Compound Cyclopropyl Derivative Compound->IKK_complex inhibits Compound->NFkB inhibits translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition points.

Conclusion and Future Directions

The chemical scaffold provided by this compound is a fertile ground for the discovery of novel therapeutic agents. The derived pyrazoles and pyrimidines exhibit significant and varied biological activities, with cyclopropyl-pyrazoles showing particular promise as anticancer agents and cyclopropyl-pyrimidines as potential antimicrobials. The anti-inflammatory properties of these compound classes represent an exciting and underexplored avenue for future research.

Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. This will involve the synthesis of a broader range of analogues with diverse substitutions on the heterocyclic core and the cyclopropyl group. In-depth mechanistic studies will also be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be essential for their translation into clinical candidates. The versatility of the this compound precursor ensures that it will remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

A Senior Application Scientist's Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: A Cost-Benefit Analysis for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts synthetic efficiency, scalability, and overall project cost. In the realm of heterocyclic chemistry, enaminones are indispensable intermediates for the construction of a diverse array of scaffolds, including pyridines and pyrimidines, which are prevalent in many biologically active compounds. This guide provides an in-depth cost-benefit analysis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one , a versatile yet specialized enaminone, comparing its performance and economic viability against more conventional alternatives like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) .

Introduction to Enaminones in Heterocyclic Synthesis

Enaminones are highly reactive trifunctional compounds possessing a nucleophilic β-carbon, an electrophilic carbonyl carbon, and a nitrogen atom that can act as a leaving group. This unique electronic profile makes them powerful precursors for the synthesis of a wide variety of heterocyclic systems through reactions with binucleophiles. The general reactivity of these reagents stems from their ability to act as synthetic equivalents of β-dicarbonyl compounds, offering a reliable and often milder route to complex molecular architectures.

The Contenders: A Comparative Overview

This guide will focus on three key reagents used for the introduction of a three-carbon "enaminone" fragment, essential for the construction of various heterocycles.

ReagentStructureKey Features
This compound this compoundIntroduces a cyclopropyl moiety, a desirable feature in medicinal chemistry for its ability to modulate physicochemical properties.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF-DMAA widely used, cost-effective reagent for formylation and enaminone synthesis.
Bredereck's reagent Bredereck's reagentA more reactive alternative to DMF-DMA, particularly effective with less acidic substrates.

Performance Analysis: Reactivity and Synthetic Utility

The choice between these reagents often hinges on the reactivity of the starting material and the desired reaction conditions.

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a workhorse reagent in many synthetic labs. Its reaction with an active methylene group proceeds through the formation of an enamine by elimination of methanol. While effective for a broad range of substrates, its reactivity can be limited with less acidic ketones or methyl groups.

Bredereck's reagent is known for its enhanced reactivity compared to DMF-DMA. The in situ generation of the more basic tert-butoxide anion facilitates the deprotonation of even weakly acidic C-H bonds, leading to higher yields and shorter reaction times in many cases.[1] This increased reactivity, however, comes at a higher cost.

This compound offers a unique advantage by directly incorporating a cyclopropyl group into the target molecule. The cyclopropyl moiety is a valuable substituent in drug design, often improving metabolic stability, binding affinity, and membrane permeability. The reactivity of this enaminone is expected to be comparable to other acyl-substituted enaminones, readily undergoing condensation reactions with nucleophiles.

Experimental Section: A Representative Protocol

To provide a practical comparison, we will consider the synthesis of a substituted pyrimidine, a common application for these reagents. The following protocols are based on established literature procedures for enaminone synthesis and subsequent cyclization.[2][3]

Part 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from a readily available starting material, cyclopropyl methyl ketone, using DMF-DMA.

Materials:

  • Cyclopropyl methyl ketone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Hexane (for crystallization)

Procedure:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by crystallization from a suitable solvent system, such as diethyl ether or hexane, to yield this compound as a solid.

Part 2: Comparative Synthesis of 2-Amino-4-cyclopropylpyrimidine

This section details a hypothetical comparative synthesis to illustrate the potential differences in performance between the three reagents.

Reaction Scheme:

Reaction Scheme for Pyrimidine Synthesis

General Procedure:

  • In a round-bottom flask, dissolve the respective enaminone (this compound, or the in-situ generated enaminone from cyclopropyl methyl ketone with DMF-DMA or Bredereck's reagent) (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

  • Add guanidine hydrochloride (1.1 eq) and a base such as sodium ethoxide or sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcomes (Hypothetical):

Reagent Used in Enaminone FormationExpected Reaction TimeExpected YieldNotes
DMF-DMA 6-12 hoursModerate to GoodStandard, cost-effective method.
Bredereck's Reagent 2-6 hoursGood to ExcellentFaster reaction, higher yield expected due to increased reactivity, but at a higher reagent cost.[1]
This compound (pre-formed) 4-8 hoursGoodOffers a direct route, simplifying the initial step, but the cost of the pre-formed enaminone is a key factor.

Cost-Benefit Analysis

To provide a comprehensive analysis, let's consider the estimated costs associated with each synthetic route to obtain the target pyrimidine. Prices are based on currently available catalog prices from major chemical suppliers and are subject to change.

Assumptions:

  • Synthesis of 1 mole of 2-amino-4-cyclopropylpyrimidine.

  • Yields are based on the hypothetical outcomes from the previous section.

  • Costs of common solvents and bases are considered negligible for this comparison.

Reagent PathwayKey Reagent Cost (per mole of product)Overall Cost-EffectivenessKey BenefitsKey Drawbacks
DMF-DMA Cyclopropyl methyl ketone: ~
100150<br>DMFDMA:100-150
DMF-DMA: ~100−150<br>DMF−DMA:
50-80 Total: ~$150-230
High Low reagent cost, widely available.Potentially longer reaction times and lower yields with less reactive substrates.
Bredereck's Reagent Cyclopropyl methyl ketone: ~
100150<br>BrederecksReagent:100-150
Bredereck's Reagent: ~100−150<br>Bredereck′sReagent:
300-400 Total: ~$400-550
Low Higher reactivity, potentially leading to higher yields and shorter reaction times.[1]Significantly higher reagent cost.
This compound This compound: ~$500-700 (estimated based on small scale pricing)Moderate to Low Streamlined synthesis by using a pre-formed intermediate; direct incorporation of the cyclopropyl moiety.Higher upfront cost of the specialized reagent; limited supplier availability in bulk.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the target pyrimidine using the different enaminone precursors.

Synthetic_Workflow cluster_start Starting Material cluster_reagents Enaminone Formation Reagents cluster_intermediate Enaminone Intermediate cluster_cyclization Cyclization cluster_product Final Product Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone This compound This compound Cyclopropyl Methyl Ketone->this compound + DMF-DMA or Bredereck's Reagent DMF-DMA DMF-DMA Bredereck's Reagent Bredereck's Reagent 2-Amino-4-cyclopropylpyrimidine 2-Amino-4-cyclopropylpyrimidine This compound->2-Amino-4-cyclopropylpyrimidine + Guanidine Guanidine Guanidine

Caption: Synthetic workflow for 2-amino-4-cyclopropylpyrimidine.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that depends on the specific goals of the synthesis.

  • For large-scale, cost-sensitive syntheses , the in-situ formation of the enaminone from cyclopropyl methyl ketone and DMF-DMA is likely the most economical choice, provided that the reactivity of the substrate is sufficient to achieve acceptable yields and reaction times.

  • For challenging substrates with low acidity , the higher reactivity of Bredereck's reagent may justify its increased cost by providing superior yields and shorter reaction times, which can be critical in complex, multi-step syntheses.[1]

  • This compound presents a compelling option for medicinal chemistry and early-stage drug discovery projects where the direct and efficient incorporation of a cyclopropyl moiety is highly desirable. While the upfront cost of the reagent may be higher, the streamlined synthetic route and the potential for improved biological activity of the final product can offer significant value.

Ultimately, the optimal choice will be determined by a careful evaluation of the project's specific needs, balancing the cost of reagents against factors such as reaction efficiency, development time, and the strategic importance of the target molecule's structural features.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS No. 21666-68-2), a compound often utilized in proteomics research and as a building block for protein degraders.[1][2] As a research chemical, comprehensive hazard data may not be fully available, necessitating a cautious and compliant approach to its disposal. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles.

Core Directive: A Proactive and Compliant Approach to Waste Management

The responsible disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. For novel or less-characterized substances like this compound, the guiding principle is to treat them as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3] This proactive stance ensures the protection of laboratory personnel and the environment.

The disposal plan outlined below is built on the foundational principles of waste minimization, proper segregation, secure containment, and clear labeling, in alignment with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[4][5]

Scientific Integrity & Logic: Understanding the 'Why'

The procedural steps detailed in this guide are not arbitrary; they are rooted in the chemical nature of this compound and the established best practices for laboratory waste management.

Expertise & Experience: Acknowledging the Unknowns

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be a self-validating system for safety and compliance. By adhering to these steps, you create a traceable and properly documented waste stream, which is essential for institutional compliance and in the event of an audit. The emphasis on clear labeling and secure containment minimizes the risk of accidental exposure or environmental release.

Authoritative Grounding & Comprehensive References

The recommendations in this guide are based on established guidelines for the management of laboratory chemical waste from reputable sources, including academic institutions and regulatory agencies.[3][7][8][9] Adherence to these general but authoritative principles is the most reliable way to ensure the safe disposal of a compound with limited specific safety information.

Quantitative Data Summary

PropertyValueSource
CAS Number21666-68-2[1][2][10]
Molecular FormulaC8H13NO[1][2]
Molecular Weight139.19 g/mol [1]
Purity≥95%[1]
StorageRoom temperature[1]

Experimental Protocol: Step-by-Step Disposal Methodology

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

2. Waste Characterization and Segregation

  • Initial Assessment: Treat this compound, and any solutions containing it, as hazardous chemical waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from:

    • Acids

    • Bases

    • Oxidizing agents

    • Halogenated solvents (unless the waste is dissolved in one)

    • Aqueous waste

3. Container Selection and Labeling

  • Container Choice:

    • Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[7][9]

    • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[4]

    • If using the original container for disposal, ensure it is in good condition with no signs of degradation.[7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[4][9]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11]

    • List all constituents and their approximate percentages, including any solvents.

    • Indicate the date when waste was first added to the container (accumulation start date).[9]

    • Include the name of the principal investigator and the laboratory location.[9]

4. Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[7][8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[7][9]

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste.[3][8][11]

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.[8][12]

5. Disposal of Empty Containers

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3]

  • Once properly rinsed, deface or remove the original chemical label, and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[3]

6. Requesting Waste Pickup

  • When the waste container is full (do not exceed 90% capacity) or the accumulation time limit is approaching, follow your institution's procedure to request a hazardous waste pickup from the EHS department.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize container_select Select Compatible Hazardous Waste Container (e.g., HDPE, Glass) characterize->container_select label Label Container Correctly - Full Chemical Name - Constituents & % - Accumulation Date - PI & Lab Info container_select->label store Store in Designated SAA - Secondary Containment - Keep Container Closed label->store is_full_or_expired Container Full or Accumulation Time Limit Reached? store->is_full_or_expired add_waste Add Waste to Container store->add_waste is_full_or_expired->store No request_pickup Request Waste Pickup from EHS is_full_or_expired->request_pickup Yes end End: Compliant Disposal request_pickup->end add_waste->store Continue Research

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Uncharted: A Proactive Safety Protocol for Handling 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Our protocol is built on a foundation of chemical analogy, drawing insights from the known hazards of structurally related compounds. By understanding the potential risks associated with its functional groups—an enamine and a cyclopropyl ketone—we can proactively establish a set of best practices. This document is not a substitute for a manufacturer-provided SDS but serves as an essential, immediate guide to empower researchers to proceed with a high degree of caution and preparedness.

Inferred Hazard Profile: A Conservative Approach

In the absence of specific toxicological data for 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, we will infer its potential hazards from analogous compounds. Chemicals with similar amine and enone functionalities can exhibit a range of health effects.

Potential Hazards:

  • Skin and Eye Irritation: Enamines and related compounds can be irritating upon contact with the skin and eyes. Prolonged contact may lead to more severe irritation or chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.

  • Toxicity upon Ingestion: Similar to many research chemicals, ingestion may be harmful. One related compound is classified as toxic if swallowed.

  • Flammability: While not definitively known, some related structures are flammable liquids.

Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Double-gloving is recommended for extended handling.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat provides a primary barrier. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of respiratory protection. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is critical for ensuring safety.

Engineering Controls and Preparation:
  • Primary Engineering Control: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit appropriate for chemical spills should be available in the laboratory.

Weighing and Transfer:
  • Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust.

  • Static Discharge Prevention: Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.

  • Containment: Use a weighing boat or other suitable container to prevent contamination of the balance.

In-Use Procedures:
  • Maintain Containment: Keep containers of the chemical sealed when not in use.

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

  • Prudent Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Waste: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated, sealed hazardous waste container.

  • Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal company, following all local, state, and federal regulations.

Visualizing the Safety Workflow

To aid in the practical application of these safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task weighing Weighing Solid start->weighing transfer Transferring Solution start->transfer reaction Running Reaction start->reaction ppe_weighing Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood weighing->ppe_weighing Small Scale (<1g) ppe_weighing_large Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood - Consider Respirator weighing->ppe_weighing_large Large Scale (>1g) ppe_transfer Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood transfer->ppe_transfer ppe_reaction Required PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat & Apron - Fume Hood reaction->ppe_reaction end End: Task Complete ppe_weighing->end ppe_weighing_large->end ppe_transfer->end ppe_reaction->end

Caption: PPE Selection Workflow Diagram

Handling_Disposal_Workflow Safe Handling and Disposal Workflow start Start: Obtain Chemical prepare Prepare Work Area (Fume Hood, Spill Kit) start->prepare don_ppe Don Appropriate PPE prepare->don_ppe handle Perform Handling Task (Weighing, Transfer, etc.) don_ppe->handle decontaminate Decontaminate Work Area handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste store Store Chemical Properly dispose_waste->store end End: Secure Laboratory store->end

Caption: Safe Handling and Disposal Workflow Diagram

By implementing this comprehensive safety framework, researchers can confidently and responsibly work with this compound, ensuring their own safety and the integrity of their research environment while awaiting a formal, compound-specific Safety Data Sheet.

×

Retrosynthesis Analysis

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1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one
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1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.